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  • Product: (2-Chlorocyclopropyl)methanol
  • CAS: 89723-51-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Chlorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Chlorocyclopropyl)methanol is a substituted cyclopropane derivative of interest in synthetic chemistry and drug discovery due to the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorocyclopropyl)methanol is a substituted cyclopropane derivative of interest in synthetic chemistry and drug discovery due to the unique conformational and electronic properties imparted by the strained three-membered ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isomeric differentiation of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of the cis and trans isomers of (2-Chlorocyclopropyl)methanol, offering insights into the influence of stereochemistry and substituent effects on their spectral parameters. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data is presented.

Predicted ¹H NMR Analysis of (cis)- and (trans)-(2-Chlorocyclopropyl)methanol

The ¹H NMR spectra of the cis and trans isomers of (2-Chlorocyclopropyl)methanol are expected to show distinct patterns, particularly in the chemical shifts and coupling constants of the cyclopropyl protons. These differences arise from the relative stereochemistry of the chloro and hydroxymethyl substituents. The predicted ¹H NMR data are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (cis)- and (trans)-(2-Chlorocyclopropyl)methanol

H1 (CHCl) H2 (CHCH₂OH) H3a (CH₂-ring) H3b (CH₂-ring) H4 (CH₂O) OH
cis-isomer
δ (ppm) ~3.2 - 3.5~1.2 - 1.5~0.8 - 1.1~0.6 - 0.9~3.5 - 3.8Variable
Multiplicity ddmmmdbr s
J (Hz) J(H1,H2) ≈ 7-9J(H1,H3a) ≈ 8-10J(H1,H3b) ≈ 5-7J(H4,H2) ≈ 6-8
trans-isomer
δ (ppm) ~2.9 - 3.2~1.0 - 1.3~0.9 - 1.2~0.5 - 0.8~3.6 - 3.9Variable
Multiplicity ddmmmdbr s
J (Hz) J(H1,H2) ≈ 3-5J(H1,H3a) ≈ 7-9J(H1,H3b) ≈ 4-6J(H4,H2) ≈ 6-8

Note: These are predicted values and may vary slightly from experimental data. Chemical shifts are referenced to TMS at 0 ppm.

Key Insights into the ¹H NMR Spectra:
  • Deshielding Effects: The proton attached to the carbon bearing the chlorine atom (H1) is expected to be the most deshielded of the cyclopropyl protons due to the electronegativity of chlorine. Similarly, the methylene protons of the hydroxymethyl group (H4) are deshielded by the adjacent oxygen atom.

  • Stereochemical Differentiation: The key to distinguishing between the cis and trans isomers lies in the vicinal coupling constant between H1 and H2 (³JH1,H2). In cyclopropane systems, the cis coupling constant is typically larger (around 7-10 Hz) than the trans coupling constant (around 3-6 Hz). This is a direct consequence of the dihedral angle between the C-H bonds.

  • Complex Multiplicities: The cyclopropyl protons (H1, H2, H3a, and H3b) will exhibit complex splitting patterns due to geminal and vicinal couplings. A detailed analysis of these multiplicities can provide further confirmation of the structure.

cluster_cis cis-Isomer cluster_trans trans-Isomer C1_c C1 C2_c C2 C1_c->C2_c H1_c H1 C1_c->H1_c Cl_c Cl C1_c->Cl_c C3_c C3 C2_c->C3_c H2_c H2 C2_c->H2_c CH2OH_c CH₂OH C2_c->CH2OH_c C3_c->C1_c H3a_c H3a C3_c->H3a_c H3b_c H3b C3_c->H3b_c H1_c->H2_c ³J ≈ 7-9 Hz C1_t C1 C2_t C2 C1_t->C2_t H1_t H1 C1_t->H1_t Cl_t Cl C1_t->Cl_t C3_t C3 C2_t->C3_t H2_t H2 C2_t->H2_t CH2OH_t CH₂OH C2_t->CH2OH_t C3_t->C1_t H3a_t H3a C3_t->H3a_t H3b_t H3b C3_t->H3b_t H1_t->H2_t ³J ≈ 3-5 Hz

Caption: Key ³J coupling difference in cis and trans isomers.

Predicted ¹³C NMR Analysis of (cis)- and (trans)-(2-Chlorocyclopropyl)methanol

The ¹³C NMR spectra will also show differences between the two isomers, although they may be more subtle than in the ¹H NMR. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (cis)- and (trans)-(2-Chlorocyclopropyl)methanol

C1 (CHCl) C2 (CHCH₂OH) C3 (CH₂-ring) C4 (CH₂O)
cis-isomer ~35 - 40~20 - 25~10 - 15~65 - 70
trans-isomer ~33 - 38~18 - 23~12 - 17~67 - 72

Note: These are predicted values and may vary slightly from experimental data. Chemical shifts are referenced to TMS at 0 ppm.

Key Insights into the ¹³C NMR Spectra:
  • Substituent Effects: The carbon atom attached to the chlorine (C1) will be significantly downfield due to the electronegativity of the halogen. The carbon of the hydroxymethyl group (C4) will also be downfield due to the oxygen atom. The cyclopropyl ring carbons (C2 and C3) are expected to be relatively upfield, a characteristic feature of cyclopropanes.

  • Stereochemical Influence: The relative stereochemistry of the substituents can cause minor shifts in the carbon resonances due to through-space steric and electronic interactions. These differences can be used in conjunction with the ¹H NMR data for unambiguous assignment.

Experimental Protocol for NMR Analysis

This section provides a detailed, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of (2-Chlorocyclopropyl)methanol.

Sample Preparation:
  • Analyte Purity: Ensure the sample of (2-Chlorocyclopropyl)methanol is of sufficient purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the analyte and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃ + TMS) B Transfer to NMR Tube A->B C Spectrometer Setup (Lock, Tune, and Shim) B->C D ¹H NMR Acquisition (Standard pulse sequence) C->D E ¹³C NMR Acquisition (Proton-decoupled) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Chemical shifts, Multiplicities, Integration) F->G

Caption: Standard workflow for NMR sample analysis.

NMR Data Acquisition:
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required due to the low natural abundance of ¹³C.

Data Processing and Analysis:
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Analysis:

    • ¹H NMR: Determine the chemical shift, multiplicity, and integration for each signal. Measure the coupling constants, paying close attention to ³JH1,H2 for stereochemical assignment.

    • ¹³C NMR: Determine the chemical shift of each carbon resonance.

Conclusion

The ¹H and ¹³C NMR spectra of (2-Chlorocyclopropyl)methanol provide a wealth of structural information. The key to differentiating the cis and trans isomers lies in the magnitude of the vicinal coupling constant between the protons on the substituted cyclopropyl carbons. By combining the predicted spectral data presented in this guide with the detailed experimental protocol, researchers can confidently characterize the structure and stereochemistry of this important synthetic building block.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • NMRDB. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

Exploratory

What are the physical and chemical properties of (2-Chlorocyclopropyl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chlorocyclopropyl)methanol Introduction (2-Chlorocyclopropyl)methanol is a functionalized cyclopropane derivative of significant interest to the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chlorocyclopropyl)methanol

Introduction

(2-Chlorocyclopropyl)methanol is a functionalized cyclopropane derivative of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely a strained three-membered ring, a reactive hydroxyl group, and a chlorine substituent, make it a versatile building block for the synthesis of more complex molecular architectures. The inherent ring strain of the cyclopropane moiety can be harnessed for various ring-opening reactions, providing access to diverse acyclic structures. This guide offers a comprehensive overview of the known and predicted physical and chemical properties of (2-Chlorocyclopropyl)methanol, alongside insights into its reactivity, handling, and potential applications for researchers, scientists, and drug development professionals.

Core Physical Properties

The fundamental physical characteristics of (2-Chlorocyclopropyl)methanol are summarized below. These properties are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₄H₇ClOPubChem[1]
Molecular Weight 106.55 g/mol PubChem[1]
Monoisotopic Mass 106.01854 DaPubChem[1]
CAS Number 89723-51-3NextSDS[2]
Appearance Not explicitly available; likely a liquid at room temperature based on related compounds.Inferred
Boiling Point Not explicitly available.
Melting Point Not explicitly available.
Density Not explicitly available.
Predicted XlogP 0.6PubChem[1]

Chemical Structure and Reactivity

The chemical behavior of (2-Chlorocyclopropyl)methanol is dictated by the interplay of its three key functional components: the primary alcohol, the chlorine atom, and the strained cyclopropane ring.

Caption: Key reactive sites of (2-Chlorocyclopropyl)methanol.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo a variety of transformations.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The choice of oxidant is critical to achieving the desired product selectivity.

  • Esterification: In the presence of a carboxylic acid and an acid catalyst, (2-Chlorocyclopropyl)methanol can form the corresponding ester. This is a standard equilibrium process driven by the removal of water.

  • Etherification: Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to synthesize ethers.

Reactivity of the Chlorinated Cyclopropane Ring

The cyclopropane ring is characterized by significant angle strain, making it susceptible to ring-opening reactions under certain conditions. The presence of the electron-withdrawing chlorine atom can influence the regioselectivity of these reactions.

  • Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond and alleviation of ring strain. The reaction pathway is often influenced by steric hindrance and the electronic nature of the substituents.

  • Solvolysis: In polar protic solvents like methanol or water, solvolysis can occur, potentially proceeding through a carbocation intermediate.[3][4] This can lead to a mixture of substitution and elimination products.[4][5] The stability of the resulting carbocation is a key factor in determining the reaction outcome.[4]

Synthesis Pathways

While specific literature on the synthesis of (2-Chlorocyclopropyl)methanol is sparse, a plausible and common approach involves the chlorination of a suitable cyclopropane precursor. A likely route is the chlorination of cyclopropylmethyl ketone, followed by reduction. A patent for a related compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, details the chlorination of cyclopropylmethyl ketone using chlorine gas and a catalyst.[6][7]

Synthesis_Workflow start Cyclopropylmethyl Ketone step1 Chlorination (e.g., Cl2, catalyst) start->step1 intermediate 2-Chloro-1-(1-chlorocyclopropyl)ethanone step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 product (2-Chlorocyclopropyl)methanol step2->product

Caption: A plausible synthetic workflow for (2-Chlorocyclopropyl)methanol.

Experimental Protocols

The following section provides a representative experimental protocol for a common transformation of (2-Chlorocyclopropyl)methanol.

Oxidation to (2-Chlorocyclopropyl)carbaldehyde using PCC

This protocol describes the selective oxidation of the primary alcohol to an aldehyde.

Materials:

  • (2-Chlorocyclopropyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.

  • To the stirred suspension, add a solution of (2-Chlorocyclopropyl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours at room temperature.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Safety and Handling

Potential Hazards:

  • Flammable: May be a flammable liquid and vapor.[8][9] Keep away from heat, sparks, and open flames.[8][9]

  • Irritant: Causes skin and serious eye irritation.[10]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][11]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Avoid breathing vapors or mist.[8][10]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • In case of spills, use absorbent material and dispose of it as hazardous waste.[8] Do not let the product enter drains.[8][10]

Spectroscopic Data

Detailed experimental spectroscopic data for (2-Chlorocyclopropyl)methanol is not widely published. However, predicted data can provide valuable insights for characterization.

Mass Spectrometry: PubChem provides predicted collision cross-section (CCS) values for various adducts, which can be useful for mass spectrometry-based identification.[1] For instance, the predicted CCS for the [M+H]⁺ adduct (m/z 107.02582) is 114.6 Ų.[1]

Conclusion

(2-Chlorocyclopropyl)methanol is a valuable synthetic intermediate with a rich and diverse chemistry owing to its unique combination of functional groups. Understanding its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals seeking to explore the potential of this versatile building block in their synthetic endeavors.

References

  • NextSDS. (2-chloro-2-fluorocyclopropyl)methanol — Chemical Substance Information. [Link]

  • PubChemLite. (2-chlorocyclopropyl)methanol (C4H7ClO). [Link]

  • PubChem. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137. [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • Google Patents. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole)
  • PubChem. [trans-2-(4-Chlorophenyl)cyclopropyl]methanol | C10H11ClO | CID 15250244. [Link]

  • Google Patents. DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane.
  • Patsnap. (2022, April 08). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka. [Link]

  • PubChem. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655. [Link]

  • ResearchGate. Synthesis of (2‐methylenecyclopropyl)methanol (8). [Link]

  • PubChem. (2-Chlorocyclohex-1-enyl)-methanol | C7H11ClO | CID 12611392. [Link]

  • LookChem. (2-chlorophenyl)methanol - 17849-38-6, C7H7ClO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. [Link]

  • Pearson+. 2-chloro-2-methylbutane reacts with methanol according to the fol.... [Link]

  • Homework.Study.com. 2-chloro-2-methylpropane with methanol under SN1/E1 conditions: 1. substitution product 2.... [Link]

  • YouTube. (2022, September 16). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2.... [Link]

  • Methanol Institute. Physical Properties of Pure Methanol. [Link]

Sources

Foundational

A Technical Guide to the Ring-Opening Reactions of (2-Chlorocyclopropyl)methanol: Mechanisms and Synthetic Implications

Introduction The strained three-membered ring of cyclopropane derivatives offers a unique gateway to a variety of linear and rearranged molecular architectures. Among these, (2-Chlorocyclopropyl)methanol stands as a part...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strained three-membered ring of cyclopropane derivatives offers a unique gateway to a variety of linear and rearranged molecular architectures. Among these, (2-Chlorocyclopropyl)methanol stands as a particularly intriguing substrate due to the competing influences of the electron-withdrawing chloro substituent and the nucleophilic/participating hydroxymethyl group. Understanding the mechanistic nuances of its ring-opening reactions is paramount for researchers and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis. This in-depth technical guide provides a comprehensive exploration of the core mechanisms governing the ring-opening of (2-Chlorocyclopropyl)methanol, grounded in established principles of physical organic chemistry and supported by field-proven insights.

The Dichotomy of Reaction Pathways: SN1 versus SN2 Mechanisms

The ring-opening of (2-Chlorocyclopropyl)methanol is not a monolithic process. The reaction pathway is highly contingent on the reaction conditions, which dictate whether the mechanism proceeds through a unimolecular (SN1) or bimolecular (SN2) transition state. This choice is the primary determinant of the product distribution.

The SN1 Pathway: A Journey Through Cationic Intermediates and Rearrangements

Under conditions that favor carbocation formation, such as in the presence of polar protic solvents (e.g., water, ethanol) and weakly basic nucleophiles, (2-Chlorocyclopropyl)methanol is prone to undergo ring-opening via an SN1 mechanism.[1] This pathway is characterized by the formation of a highly stabilized, yet notoriously promiscuous, cyclopropylmethyl carbocation.

The exceptional stability of this carbocation is attributed to the overlap of the carbon-carbon bonding orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center, a phenomenon often described as "dancing resonance".[2] However, this very stability facilitates rapid equilibrium with the less strained cyclobutyl and homoallyl (but-3-enyl) carbocations.[1] The nucleophile can then attack any of these cationic species, leading to a mixture of products.

The presence of the chloro and hydroxymethyl substituents on the cyclopropyl ring adds further layers of complexity to this rearrangement. The electron-withdrawing nature of the chlorine atom can influence the regioselectivity of the initial C-C bond cleavage, while the hydroxyl group can act as an internal nucleophile or influence the stability of the adjacent carbocation.

G cluster_0 SN1 Pathway A (2-Chlorocyclopropyl)methanol B Cyclopropylmethyl Carbocation (Initial) C Cyclobutyl Carbocation D Homoallyl Carbocation E Mixture of Products: - Cyclopropylmethyl derivative - Cyclobutyl derivative - Homoallyl derivative

The SN2 Pathway: A Direct Approach to Preserve the Cyclopropyl Moiety

To suppress the formation of rearranged byproducts, it is crucial to employ reaction conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves a direct, concerted attack of the nucleophile on the carbon bearing the leaving group, displacing it in a single step and, critically, avoiding the formation of a carbocation intermediate.

Key strategies to promote the SN2 pathway include:

  • Use of Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are ideal for SN2 reactions. They can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity.[1]

  • Strong, Non-basic Nucleophiles: The use of potent nucleophiles that are not strongly basic is essential. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.[1]

  • Good Leaving Groups: The hydroxyl group of (2-Chlorocyclopropyl)methanol is a poor leaving group. To facilitate an SN2 reaction, it must first be converted into a better leaving group, such as a tosylate or mesylate.

  • Moderate Temperatures: While heating can increase the reaction rate, excessive temperatures can sometimes promote elimination or rearrangement side reactions. It is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

G cluster_1 SN2 Pathway A (2-Chlorocyclopropyl)methanol (activated as tosylate) B Transition State C Substituted Product (Cyclopropyl ring intact)

Neighboring Group Participation: The Role of the Cyclopropyl Ring

A key feature of the reactivity of cyclopropylmethyl systems is the ability of the cyclopropane ring itself to act as a neighboring group.[3] This phenomenon, also known as anchimeric assistance, involves the interaction of the electrons in the C-C sigma bonds of the cyclopropane ring with the developing positive charge at the reaction center. This participation stabilizes the transition state, often leading to an increased reaction rate compared to analogous systems without the cyclopropyl group.[3]

In the context of (2-Chlorocyclopropyl)methanol, this neighboring group participation is intimately involved in the formation and stabilization of the non-classical carbocation intermediate in the SN1 pathway.[1] The delocalization of the positive charge across the cyclopropyl ring and the exocyclic carbon is a defining characteristic of this system's reactivity.

Stereochemical Considerations

The stereochemistry of the starting (2-Chlorocyclopropyl)methanol and the chosen reaction pathway will dictate the stereochemical outcome of the ring-opening reaction. In an SN2 reaction, an inversion of configuration at the reaction center is expected. However, in SN1 reactions, the planar nature of the carbocation intermediate can lead to a mixture of stereoisomers. Furthermore, the stereochemical relationship between the chloro and hydroxymethyl groups can influence the facial selectivity of nucleophilic attack and the preferred conformations during rearrangement.

Representative Experimental Protocol: Solvolysis of (2-Chlorocyclopropyl)methanol in Aqueous Ethanol

The following protocol is a representative example of how the ring-opening of (2-Chlorocyclopropyl)methanol can be studied under SN1-favoring conditions.

Objective: To analyze the product distribution from the solvolysis of (2-Chlorocyclopropyl)methanol in a polar protic solvent.

Materials:

  • (2-Chlorocyclopropyl)methanol

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • A solution of (2-Chlorocyclopropyl)methanol (1.0 mmol) in 50% aqueous ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 80-85 °C) and maintained at this temperature for 24 hours.

  • The reaction progress is monitored periodically by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product mixture is analyzed by GC-MS to identify the different products and determine their relative ratios.

  • The major products are isolated by column chromatography for full characterization by NMR spectroscopy.

Expected Outcome:

The product mixture is expected to contain a combination of rearranged products, including cyclobutanol and homoallylic alcohol derivatives, alongside the unrearranged cyclopropylmethyl ether. The exact ratio of these products will provide insight into the relative stabilities of the carbocation intermediates and the kinetics of their interconversion and trapping by the solvent.

Quantitative Data from Analogous Systems

SystemReaction ConditionsMajor ProductsReference
Cyclopropylmethylamine + NaNO₂/aq. HClO₄SolvolysisCyclopropylmethyl alcohol (48%), Cyclobutanol (47%), But-3-en-1-ol (5%)[3]
Cyclopropylmethyl HalidesSN1 conditions (e.g., H₂O, EtOH)Mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives[1]
Cyclopropylmethyl HalidesSN2 conditions (e.g., NaN₃ in DMSO)Primarily cyclopropylmethyl azide[1]

Conclusion

The ring-opening reactions of (2-Chlorocyclopropyl)methanol are governed by a delicate interplay of electronic and steric factors, with the reaction conditions playing a decisive role in dictating the mechanistic pathway and, consequently, the product distribution. A thorough understanding of the underlying principles of SN1 and SN2 reactions, coupled with an appreciation for the unique role of neighboring group participation by the cyclopropyl ring, is essential for any researcher or drug development professional seeking to harness the synthetic potential of this versatile building block. By carefully controlling the reaction environment, it is possible to selectively steer the reaction towards either rearranged products via a carbocationic manifold or to preserve the cyclopropyl core through a direct substitution pathway.

References

  • Wikipedia. Neighbouring group participation. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

  • ResearchGate. Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. [Link]

  • ACS Publications. Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Longdom Publishing. Editorial on Ring-Opening Reactions of Epoxides. [Link]

  • PubMed. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). [Link]

Sources

Exploratory

Stereochemical Configuration and Synthesis of (2-Chlorocyclopropyl)methanol Isomers: A Technical Guide

Executive Summary In advanced medicinal chemistry and drug development, the cyclopropane ring is a highly privileged pharmacophore. It provides critical conformational restriction, enhances metabolic stability, and alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, the cyclopropane ring is a highly privileged pharmacophore. It provides critical conformational restriction, enhances metabolic stability, and alters the lipophilicity of drug candidates. Among cyclopropane derivatives, (2-chlorocyclopropyl)methanol serves as a vital chiral building block. It is notably utilized in the total synthesis of complex marine macrolides, such as the synthesis of the trans-chlorocyclopropane dienyne side chain of the potent cytostatic agent Callipeltoside A[1],[2].

Developing robust, scalable, and stereoselective syntheses for its isomers requires precise control over two contiguous chiral centers. This whitepaper provides an in-depth mechanistic and procedural guide to the stereochemical architecture, resolution, and synthesis of (2-chlorocyclopropyl)methanol isomers, focusing on the highly efficient sonication-assisted phase-transfer catalysis (PTC) methodology.

Stereochemical Architecture

(2-Chlorocyclopropyl)methanol possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring, generating four distinct stereoisomers: two trans-enantiomers and two cis-enantiomers. In drug development, the trans-isomers are predominantly targeted due to their favorable thermodynamic stability and minimal steric clash between the hydroxymethyl group and the chlorine atom.

Quantitative Isomer Data

The following table summarizes the key stereochemical configurations and optical properties of the primary isomers isolated during standard resolution protocols[3],[4].

StereoisomerRelative GeometryAbsolute ConfigurationOptical Rotation [α]D24​ Thermodynamic Profile
(+)-trans Anti(1R, 2S)+59 ( c 0.57, CHCl 3​ )Highly stable; targeted for cross-coupling
(-)-trans Anti(1S, 2R)-58 ( c 1.0, CHCl 3​ )Highly stable; targeted for cross-coupling
(+)-cis Syn(1R, 2R)N/A (Not isolated pure)Sterically hindered; prone to side reactions
(-)-cis Syn(1S, 2S)N/A (Not isolated pure)Sterically hindered; prone to side reactions
Stereochemical Relationships

Stereoisomers Base (2-Chlorocyclopropyl)methanol C1 & C2 Chiral Centers Trans trans-Isomers (Anti relationship) Base->Trans Cis cis-Isomers (Syn relationship) Base->Cis T1 (+)-(1R,2S)-Isomer Trans->T1 T2 (-)-(1S,2R)-Isomer Trans->T2 C1 (1R,2R)-Isomer Cis->C1 C2 (1S,2S)-Isomer Cis->C2 T1->T2 Enantiomers T1->C1 Diastereomers C1->C2 Enantiomers

Figure 1: Stereochemical relationships between the four isomers of (2-chlorocyclopropyl)methanol.

Mechanistic Pathways of Synthesis & Resolution

Synthesizing optically pure trans-(2-chlorocyclopropyl)methanol presents a unique challenge: generating the highly strained cyclopropane ring while strictly controlling the absolute configuration. While lipase-catalyzed kinetic resolution of dichlorocyclopropanemethanol is a viable alternative[2], the most scalable approach utilizes a chiral auxiliary—specifically (-)-O-menthyl acrylate—coupled with a sonication-assisted Phase-Transfer Catalysis (PTC) dichlorocyclopropanation[5],[6].

The Sonication-PTC Workflow

Workflow SM (-)-O-Menthyl Acrylate Reaction Sonication-PTC (90 min, 22-35 °C) SM->Reaction Reagent CHCl3 + KOH (TMAB Catalyst) Reagent->Reaction Intermediate Dichlorocyclopropanecarboxylate Esters (6a + 6b) Reaction->Intermediate 85-94% Yield Resolution Fractional Crystallization (Pentane, -78 °C) Intermediate->Resolution Iso1 Crystalline (+)-6a (>95% d.e.) Resolution->Iso1 Precipitate Iso2 Supernatant (-)-6b (75% d.e.) Resolution->Iso2 Soluble Reduction LiAlH4 Reduction (THF, 56 °C, 2-4 days) Iso1->Reduction Prod1 (+)-(1R,2S)-trans- (2-Chlorocyclopropyl)methanol Reduction->Prod1 Mono-dechlorination

Figure 2: Sonication-PTC synthesis and resolution workflow for the trans-isomer.

Experimental Protocols & Causality

The following protocols form a self-validating system designed to maximize enantiomeric excess (e.e.) and chemical yield.

Protocol 1: Sonication-Assisted PTC Dichlorocyclopropanation
  • Objective: Synthesize diastereomeric dichlorocyclopropanecarboxylate esters (6a and 6b) from (-)-O-menthyl acrylate.

  • Causality Check (Why Sonication?): Traditional thermal PTC conditions (90 °C) yield only ~56% product due to competing side reactions and degradation of the bulky menthyl acrylate[5],[3]. Sonication induces acoustic cavitation, creating micro-emulsions that exponentially increase the interfacial surface area between the aqueous KOH and organic CHCl 3​ phases. This accelerates the rate-limiting deprotonation of CHCl 3​ (confirmed by a kinetic isotope effect of kCHCl3​/kCDCl3​≈1.7 ), allowing the reaction to proceed rapidly at ambient temperatures (22–35 °C)[5],[6].

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of (-)-O-menthyl acrylate in an excess of chloroform (CHCl 3​ ), which serves as both the solvent and the dichlorocarbene source.

  • Add 2–5 mol% of tetramethylammonium bromide (TMAB) as the phase-transfer catalyst[6].

  • Introduce solid KOH to the biphasic system.

  • Subject the reaction vessel to ultrasonic irradiation in an ultrasound bath (maintaining the temperature between 22–35 °C) for 90 minutes[6].

  • Quench the reaction with distilled water, extract the aqueous layer with dichloromethane (CH 2​ Cl 2​ ), and dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Concentrate in vacuo to yield the crude diastereomeric mixture (6a and 6b) in 85–94% yield[5],[3].

Protocol 2: Fractional Crystallization for Diastereomeric Resolution
  • Objective: Isolate the pure (+)-6a diastereomer without the use of complex chromatography.

  • Causality Check (Why Pentane at -78 °C?): The diastereomers 6a and 6b possess nearly identical polarities, making silica gel chromatography highly inefficient. However, the bulky chiral menthyl auxiliary induces a significant differential in crystal lattice energy. By utilizing a non-polar solvent (pentane) at cryogenic temperatures (-78 °C), the thermodynamically favored (+)-6a selectively precipitates, leaving (-)-6b solvated[3].

Step-by-Step Methodology:

  • Dissolve the crude 6a/6b mixture in a minimal volume of anhydrous pentane.

  • Gradually cool the solution to -78 °C using a dry ice/acetone bath.

  • Allow the mixture to stand undisturbed until precipitation is complete.

  • Rapidly filter the cold suspension to isolate crystalline (+)-6a (>95% diastereomeric excess, d.e.)[3].

  • Concentrate the supernatant to recover the diastereomerically enriched (-)-6b (~75% d.e.) as an oil[3].

Protocol 3: Diastereoselective Reduction and Mono-Dechlorination
  • Objective: Convert the ester (+)-6a to the primary alcohol while selectively removing one chlorine atom to yield the trans-isomer.

  • Causality Check (Why LiAlH 4​ at 56 °C?): Standard reduction at 0 °C only reduces the ester to the alcohol. Extended heating at 56 °C provides the activation energy necessary for hydride attack on the strained cyclopropane ring. Steric approach control and stereoelectronic coordination of the aluminum species to the newly formed alkoxide direct the hydride to displace the chlorine atom that is cis to the hydroxymethyl group. This results exclusively in the trans configuration[4].

Step-by-Step Methodology:

  • Suspend an excess of LiAlH 4​ in anhydrous THF under an inert argon atmosphere.

  • Dropwise, add a solution of (+)-6a in THF at 0 °C.

  • Heat the reaction mixture to 56 °C and maintain stirring for 2–4 days[4].

  • Cool the mixture to 0 °C in an ice-water bath. Carefully quench the excess hydride by the sequential addition of wet ether (Caution: vigorous H 2​ evolution) followed by 4 M aqueous NaOH[3].

  • Perform an extractive workup with diethyl ether (Et 2​ O).

  • Purify the organic layer via flash chromatography (silica gel, 95:5 CH 2​ Cl 2​ /Et 2​ O) to isolate pure (+)-(1R,2S)-(2-chlorocyclopropyl)methanol in 91% yield (>99% e.e.)[3].

Analytical Characterization

Validating the stereocenters of the synthesized isomers requires rigorous analytical techniques:

  • NMR Spectroscopy: Assignment of 1 H and 13 C NMR signals is achieved through interpretation of gCOSY, NOESY, DEPT, and gHSQC experiments[3]. The coupling constant ( J ) between the cyclopropyl protons is diagnostic: Jcis​ is typically larger (8–11 Hz) than Jtrans​ (5–8 Hz), confirming the anti-relationship in the final product.

  • Chiral Gas Chromatography (GC): Enantiomeric purity is determined using a capillary column instrument equipped with a Cyclodex B column (10.5% β -cyclodextrin in DB1701, 0.25 μ m film × 30 m)[3].

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Topography of (2-Chlorocyclopropyl)methanol

Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The structural characterization of small, highly functionalized cyclic molecules is a critical bottleneck in early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural characterization of small, highly functionalized cyclic molecules is a critical bottleneck in early-stage drug discovery and synthetic validation. (2-Chlorocyclopropyl)methanol (C₄H₇ClO) presents a fascinating case study in mass spectrometry (MS) due to the competing electronic demands of its three defining features: a highly strained cyclopropane ring, an electronegative halogen (chlorine), and a nucleophilic hydroxymethyl group.

As detailed in 1, the synthesis of this molecule yields a versatile building block[1]. However, interpreting its mass spectrum requires moving beyond simple pattern matching to understanding the fundamental thermodynamic and kinetic drivers of gas-phase ion dissociation. This whitepaper deconstructs the Electron Ionization (EI) fragmentation pathways of (2-Chlorocyclopropyl)methanol, providing a causal framework and self-validating protocols for rigorous analytical characterization.

Structural Dynamics & Ionization Causality

To predict and interpret the fragmentation of (2-Chlorocyclopropyl)methanol, we must analyze the molecule as a system of competing energy sinks.

  • The Thermodynamic Spring (Cyclopropane Ring): The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. Upon ionization, this strain makes the ring highly susceptible to opening, often rearranging to an isomeric allyl or homoallyl cation to stabilize the positive charge[2].

  • The Charge Director (Hydroxyl Group): Oxygen has a lower ionization energy for its lone pairs compared to the σ-bonds of the carbon skeleton. Consequently, the initial radical cation [M]⁺• is predominantly localized on the oxygen atom, directing classical alcohol fragmentations such as dehydration and alpha-cleavage[3].

  • The Leaving Group (Chlorine): While the C-Cl bond is relatively weak, the natural isotopic distribution of chlorine (75% ³⁵Cl and 25% ³⁷Cl) provides a built-in, self-validating signature for structural confirmation[4].

Why 70 eV Electron Ionization (EI)? In our workflows, we strictly utilize 70 eV EI rather than softer ionization techniques (like ESI or CI) for primary structural elucidation of this class. The causality is twofold: First, 70 eV provides ~6700 kJ/mol of energy, which far exceeds the ~9-10 eV ionization potential of the molecule. This ensures reproducible, "hard" fragmentation that populates all structurally informative pathways. Second, it standardizes the topological entropy of the fragmentation network, allowing for platform-independent spectral matching[5].

Mechanistic Fragmentation Pathways

Fragmentation M Molecular Ion [M]⁺• m/z 106 / 108 C₄H₇ClO⁺• H2O_loss [M - H₂O]⁺• m/z 88 / 90 C₄H₅Cl⁺• M->H2O_loss -H₂O Cl_loss [M - Cl]⁺ m/z 71 C₄H₇O⁺ M->Cl_loss -Cl• CH2OH_loss [M - CH₂OH]⁺ m/z 75 / 77 C₃H₄Cl⁺ M->CH2OH_loss -•CH₂OH Alpha_ox Alpha-Cleavage m/z 31 CH₂OH⁺ M->Alpha_ox -•C₃H₄Cl Deep_frag [M - H₂O - Cl]⁺ m/z 53 C₄H₅⁺ H2O_loss->Deep_frag -Cl• Cl_loss->Deep_frag -H₂O

Fig 1: Primary EI-MS fragmentation pathways of (2-Chlorocyclopropyl)methanol.

The Isotopic Molecular Ion ([M]⁺•, m/z 106/108)

The molecular ion peak is typically weak, a hallmark of primary alcohols[3]. However, when observed, it presents as a distinct doublet at m/z 106 and m/z 108. The ~3:1 intensity ratio is a self-validating internal control confirming the presence of a single chlorine atom[4].

Oxygen-Directed Cleavages (m/z 88/90 and m/z 31)

Because the charge is heavily localized on the oxygen atom, two dominant kinetic pathways emerge:

  • Dehydration (-18 Da): The loss of water occurs via a cyclic transition state, yielding the [M - H₂O]⁺• ion at m/z 88/90.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group yields the highly stable oxonium ion[CH₂=OH]⁺ at m/z 31. This ion is often the base peak in primary alcohols due to the immense stabilizing effect of the oxygen lone pair[3].

Halogen-Directed Cleavages (m/z 71)

Homolytic cleavage of the relatively weak C-Cl bond results in the expulsion of a chlorine radical (•Cl), yielding the [M - Cl]⁺ cation at m/z 71. The charge is retained on the oxygenated fragment, which subsequently undergoes ring-opening to relieve cyclopropyl strain.

Ring Opening & Deep Fragmentation (m/z 53)

The combined loss of water and a chlorine radical drives the molecule toward a deep fragmentation sink. The resulting C₄H₅⁺ cation at m/z 53 is a highly conjugated, stable cyclopropenyl or rearranged allyl cation[2]. Modern topological models of tandem MS demonstrate that such low-complexity nodes act as deterministic terminal states in fragmentation networks[5].

Quantitative Fragmentation Data

The table below synthesizes the expected quantitative data for the EI-MS spectrum of (2-Chlorocyclopropyl)methanol. Note: Relative abundances are typical ranges based on functional group behavior under 70 eV EI.

m/zFragment IonRelative AbundanceMechanism / Causality
106 / 108 [M]⁺• (C₄H₇ClO⁺•)< 5%Intact molecular ion. The 3:1 ratio validates the single Cl atom.
88 / 90 [M - H₂O]⁺• (C₄H₅Cl⁺•)10 - 20%Dehydration driven by the nucleophilic hydroxyl group.
75 / 77 [M - CH₂OH]⁺ (C₃H₄Cl⁺)30 - 50%Inductive cleavage of the hydroxymethyl group.
71 [M - Cl]⁺ (C₄H₇O⁺)40 - 60%Homolytic cleavage of the weak C-Cl bond.
53 [M - H₂O - Cl]⁺ (C₄H₅⁺)80 - 100%Deep fragmentation yielding a stable, strain-relieved allyl cation.
31 [CH₂OH]⁺90 - 100% (Base)Alpha-cleavage. Favorable due to oxonium ion resonance stabilization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following GC-EI-MS protocol incorporates built-in self-validation steps.

GCMS_Workflow Prep Sample Prep Dilution in DCM Inject GC Injection 250°C, Split 1:20 Prep->Inject Sep Separation DB-5MS, He carrier Inject->Sep Ion EI Ionization 70 eV Sep->Ion Detect Mass Analyzer m/z 30-300 Ion->Detect

Fig 2: Self-validating GC-EI-MS analytical workflow for chlorocyclopropyl compounds.

Step-by-Step Methodology: GC-EI-MS Analysis

Phase 1: System Suitability & Tuning (The Self-Validating Step)

  • Action: Introduce Perfluorotributylamine (PFTBA) into the MS source.

  • Causality: PFTBA tuning validates the mass axis and relative abundance ratios (m/z 69, 219, 502). If the m/z 69 base peak is not properly resolved or the m/z 502 isotope ratio deviates from theoretical values, the system is not thermodynamically stable enough to accurately record the delicate 3:1 isotopic signature of the chlorocyclopropyl analyte.

Phase 2: Sample Preparation

  • Action: Dilute the (2-Chlorocyclopropyl)methanol standard to 100 µg/mL in anhydrous Dichloromethane (DCM).

  • Optional Derivatization: If thermal degradation in the GC inlet is suspected (evidenced by peak tailing), derivatize the sample using BSTFA + 1% TMCS (60°C for 30 mins) to convert the -OH group to a -OTMS ether. Note: This will shift the molecular mass to 178 Da and the base peak to m/z 73 (TMS cation).

Phase 3: GC Separation

  • Column: Use a non-polar to slightly polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Injection: Inject 1 µL at 250°C using a 1:20 split ratio.

  • Oven Program: Hold at 40°C for 2 min, ramp at 10°C/min to 200°C.

  • Causality: The low initial temperature traps the highly volatile cyclopropyl compound at the head of the column, ensuring a sharp, symmetrical peak upon elution.

Phase 4: MS Acquisition

  • Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 30 to 300.

  • Causality: Scanning down to m/z 30 is critical to capture the m/z 31[CH₂OH]⁺ alpha-cleavage fragment, which is the primary diagnostic ion for the hydroxymethyl group.

References

  • Title: Addition of Cl2C: to (−)-O-Menthyl Acrylate under Sonication−Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol Source: ACS Publications URL: 1

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: 3

  • Title: Mass spectrum of cyclopropane C3H6 fragmentation pattern Source: DocBrown's Advanced Organic Chemistry URL: 2

  • Title: Mass spectrum of 2-chloropropane fragmentation pattern Source: DocBrown's Advanced Organic Chemistry URL: 4

  • Title: Categorical Fragmentation Networks in Tandem Mass Spectrometry Source: ChemRxiv URL: 5

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of (2-Chlorocyclopropyl)methanol at Room Temperature

Abstract (2-Chlorocyclopropyl)methanol is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique stereochemical and conformational properties imparted by the cyclopropane ring. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Chlorocyclopropyl)methanol is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique stereochemical and conformational properties imparted by the cyclopropane ring. However, the inherent ring strain and the presence of a halogen substituent raise critical questions about its thermodynamic stability, particularly concerning handling and storage at ambient temperatures. This technical guide provides a comprehensive analysis of the factors governing the stability of (2-Chlorocyclopropyl)methanol. Lacking direct experimental data on this specific molecule, this guide synthesizes principles from physical organic chemistry and evidence from analogous systems to predict its stability profile. We will explore the foundational concepts of cyclopropane ring strain, analyze the electronic effects of its substituents, and delineate the most probable decomposition pathways. The primary predicted mechanism of degradation involves a facile, SN1-type heterolytic cleavage of the carbon-chlorine bond, leading to a highly stabilized cyclopropylmethyl carbocation, which is prone to rapid rearrangement. This guide culminates in actionable protocols for experimental and computational stability assessment and provides best-practice recommendations for the handling and storage of this reactive compound to ensure its integrity for research and development applications.

Introduction: The Double-Edged Sword of a Strained Ring

Cyclopropane-containing molecules are of immense interest to the pharmaceutical and agrochemical industries. The rigid, three-membered ring can lock a molecule into a specific, biologically active conformation and often enhances metabolic stability.[1] (2-Chlorocyclopropyl)methanol represents a synthetically versatile intermediate, combining the conformational rigidity of the cyclopropane scaffold with reactive handles—the hydroxyl and chloro groups—for further functionalization.

However, the very features that make cyclopropanes synthetically attractive also render them thermodynamically unstable. The estimated total ring strain in a cyclopropane ring is approximately 27-28 kcal/mol, a consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds.[2][3][4] This stored potential energy significantly weakens the ring's C-C bonds, making the system susceptible to ring-opening reactions.[2][5] The introduction of a chlorine atom, a good leaving group, adds another layer of complexity, creating a potential pathway for decomposition. This guide aims to provide a predictive framework for understanding and managing the stability of (2-Chlorocyclopropyl)methanol at room temperature.

Structural Analysis and Predicted Stability Factors

The stability of (2-Chlorocyclopropyl)methanol is dictated by a delicate balance of competing structural and electronic effects. A thorough analysis of these factors is essential to predict its behavior.

FeatureInfluence on StabilityRationale
Cyclopropane Ring Destabilizing High inherent ring strain (~28 kcal/mol) from angle and torsional strain weakens C-C bonds and provides a thermodynamic driving force for ring-opening reactions.[2][3]
C-Cl Bond Point of Lability The chlorine atom is an effective leaving group. The C-Cl bond is polarized and represents the most likely site for heterolytic cleavage to initiate decomposition.
-CH₂OH Group Potentially Stabilizing The hydroxymethyl group can influence reactivity. While generally considered neutral, it can participate in neighboring group effects or stabilize adjacent carbocation intermediates through hyperconjugation.
Substituent Position Key Determinant The relative positions of the chloro and hydroxymethyl groups (cis/trans isomers) will influence steric interactions and the stereoelectronics of potential decomposition pathways.

The primary threat to the stability of (2-Chlorocyclopropyl)methanol at room temperature is not spontaneous ring-opening of the C-C bonds, which typically requires higher temperatures or radical initiators, but rather the cleavage of the C-Cl bond.[6][7]

The Dominant Predicted Decomposition Pathway: Carbocation Formation and Rearrangement

The most probable route for the decomposition of (2-Chlorocyclopropyl)methanol under ambient, particularly in protic or polar media, is an SN1-type solvolysis reaction.[8][9][10] This pathway is driven by the formation of an unexpectedly stable carbocation intermediate.

Step 1: Heterolytic C-Cl Bond Cleavage

The process initiates with the departure of the chloride ion, a good leaving group, to form a secondary cyclopropylmethyl carbocation.

Step 2: The Unusually Stable Cyclopropylmethyl Carbocation

Ordinarily, a secondary carbocation would be considered a high-energy intermediate. However, the cyclopropylmethyl carbocation is exceptionally stable, with a stability comparable to or even greater than the benzyl carbocation.[11][12] This remarkable stability arises from a unique electronic delocalization where the bent Walsh orbitals of the cyclopropane ring's C-C bonds overlap with the vacant p-orbital of the carbocationic center. This phenomenon, often termed "dancing resonance," effectively spreads the positive charge over the entire structure, lowering its energy and facilitating its formation.

Step 3: The Inevitable Rearrangement Cascade

Despite its relative stability, the cyclopropylmethyl carbocation is a reactive intermediate that rapidly undergoes a series of rearrangements to relieve ring strain. This process, known as the cyclopropylmethyl-cyclobutyl-homoallyl rearrangement, is a classic hallmark of this system.[13][14][15] The interconversion proceeds through a non-classical, three-center, two-electron bicyclobutonium ion intermediate.[13]

This cascade means that even a slow, room-temperature decomposition of (2-Chlorocyclopropyl)methanol will not yield simple substitution products. Instead, a complex mixture of ring-expanded (cyclobutanol derivatives) and ring-opened (homoallylic alcohol derivatives) isomers would be expected, making purification difficult and compromising the integrity of the starting material.

G cluster_0 Primary Decomposition Pathway A (2-Chlorocyclopropyl)methanol B Cyclopropylmethyl Carbocation Intermediate A->B  Slow C-Cl Cleavage (Rate-Limiting Step) C Bicyclobutonium Ion (Non-classical Intermediate) B->C Rapid Rearrangement D Rearranged Products (Cyclobutyl & Homoallyl Derivatives) B->D Direct Nucleophilic Attack (Minor Pathway) C->D Nucleophilic Attack (Solvent)

Figure 1: Predicted decomposition pathway of (2-Chlorocyclopropyl)methanol via carbocation formation and rearrangement.

Methodologies for Stability Assessment

To validate the predicted instability and quantify the degradation rate, rigorous experimental and computational protocols are necessary.

Experimental Protocol: Long-Term Stability Study

This protocol outlines a self-validating system to monitor the integrity of (2-Chlorocyclopropyl)methanol over time.

  • Sample Preparation: Aliquot a highly purified sample of (2-Chlorocyclopropyl)methanol into multiple, sealed vials under an inert argon atmosphere. Prepare parallel sets for storage at different conditions (e.g., -20°C, 4°C, and 25°C) and for analysis in different solvents (e.g., a non-polar aprotic solvent like deuterated benzene and a polar protic solvent like deuterated methanol).

  • Time-Zero Analysis (T=0): Immediately analyze one vial from each set.

    • ¹H and ¹³C NMR Spectroscopy: Acquire high-resolution spectra to establish the initial purity profile and confirm the structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Develop a quantitative GC method to determine the initial purity and identify any minor impurities.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Repeat Analysis: Re-run the established NMR and GC-MS analyses on the aged samples.

  • Data Interpretation:

    • NMR: Look for the appearance of new signals, particularly in the olefinic region (for homoallyl products) or signals corresponding to a cyclobutyl ring structure.

    • GC-MS: Quantify the decrease in the parent compound peak area and identify the mass-to-charge ratios of any new peaks, comparing them against the predicted rearrangement products.

G cluster_workflow Experimental Stability Workflow start Purified Sample prep Aliquot & Store (-20°C, 4°C, 25°C) start->prep t0 T=0 Analysis (NMR, GC-MS) prep->t0 aging Incubate (1, 4, 12, 24 weeks) prep->aging compare Compare T=x vs T=0 Identify Degradants t0->compare tx Time-Point Analysis (NMR, GC-MS) aging->tx tx->compare report Quantify Stability & Determine Shelf-Life compare->report

Figure 2: Workflow for the experimental assessment of compound stability.

Computational Protocol: DFT Energy Profiling

Computational chemistry can provide crucial insights into the thermodynamics of the proposed decomposition pathway.

  • Structure Optimization: Using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)), perform geometry optimizations for the (2-Chlorocyclopropyl)methanol reactant, the cyclopropylmethyl carbocation intermediate, and the predicted cyclobutyl and homoallyl rearranged products.[16]

  • Transition State Search: Locate the transition state structure for the C-Cl bond cleavage. This is the most computationally intensive step.

  • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: Calculate the relative Gibbs free energies (ΔG) for each step of the reaction pathway. A low calculated activation energy for C-Cl cleavage would strongly support the hypothesis of instability at room temperature.

Recommendations for Handling and Storage

Based on the predicted thermodynamic instability driven by carbocation formation, the following handling and storage procedures are strongly recommended to preserve the integrity of (2-Chlorocyclopropyl)methanol.

ConditionRecommendationRationale
Temperature Store at ≤ -20°C Low temperatures significantly reduce the kinetic rate of C-Cl bond cleavage, even if the reaction is thermodynamically favorable. Avoid repeated freeze-thaw cycles.[17]
Atmosphere **Store under inert gas (Ar or N₂) **Prevents potential oxidation and excludes atmospheric moisture, which could act as a nucleophile and promote solvolysis.[17]
Solvents Use non-polar, aprotic solvents Avoid polar protic solvents (water, methanol, ethanol) which stabilize the carbocation intermediate and act as nucleophiles, accelerating decomposition.[8][9]
pH Avoid acidic conditions Trace acids can catalyze the cleavage of the C-Cl bond, dramatically increasing the rate of decomposition.
Purity Use freshly purified material Impurities, especially acidic ones, can initiate degradation. If the material has been stored for an extended period, re-analysis is recommended before use.[17]

Conclusion

While (2-Chlorocyclopropyl)methanol is a valuable synthetic intermediate, its structural features strongly suggest that it is thermodynamically unstable at room temperature over extended periods. The high ring strain of the cyclopropane ring, combined with the presence of a good leaving group (chlorine), facilitates a decomposition pathway via an exceptionally stable cyclopropylmethyl carbocation. This intermediate is predicted to undergo rapid and irreversible rearrangement to a mixture of cyclobutyl and homoallylic derivatives.

Therefore, while the compound may be kinetically persistent enough for short-term handling and use in chemical reactions, long-term storage requires stringent conditions, specifically low temperatures (≤ -20°C) and an inert atmosphere. For researchers and drug development professionals, adherence to these protocols is critical to ensure the purity and reactivity of (2-Chlorocyclopropyl)methanol, thereby guaranteeing the reliability and reproducibility of their synthetic endeavors.

References

  • Beckwith, A. L. J., & Moad, G. (1980). Ring-opening of some radicals containing the cyclopropylmethyl system. Journal of the Chemical Society, Perkin Transactions 2, 1473-1482.
  • Bergman, R. G. (1973). Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 213-217.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol. BenchChem.
  • Chem.ucla.edu. (n.d.). Cyclopropane Ring Strain. UCLA Chemistry.
  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem.
  • BenchChem Technical Support Team. (2025). Challenges in handling and storing strained cycloalkynes like cyclodecyne. BenchChem.
  • Beckwith, A. L. J., & Moad, G. (1980). Ring-opening of some radicals containing the cyclopropylmethyl system. RSC Publishing.
  • BenchChem. (2025). Unlocking Molecular Reactivity: A Technical Guide to the Computational Analysis of Cyclopropene Ring Strain. BenchChem.
  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • Physics Forums. (2020, April 24).
  • da Silva, J. B. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Liu, W., & Tang, W. (2021). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation.
  • Casey, C. P., & Vosejpka, L. J. (1992). The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex. Organometallics.
  • ECHEMI. (n.d.). Carbocation rearrangement involving three membered rings.
  • Chen, J. G., & Gellman, A. J. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society.
  • Powers, D. C., & Baran, P. S. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC.
  • ResearchGate. (n.d.). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2.
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  • ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
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  • PubChem. (n.d.). [trans-2-(4-Chlorophenyl)cyclopropyl]methanol.
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  • Google Patents. (n.d.). DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane.
  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain.
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Foundational

Crystallographic data and molecular structure of (2-Chlorocyclopropyl)methanol

An In-Depth Technical Guide to the Crystallographic Analysis of (2-Chlorocyclopropyl)methanol Abstract This technical guide provides a comprehensive framework for the determination and analysis of the molecular structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of (2-Chlorocyclopropyl)methanol

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the molecular structure of (2-Chlorocyclopropyl)methanol through single-crystal X-ray diffraction (SC-XRD). While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of this writing, this document outlines the complete, field-proven workflow required to produce and validate such data. It is intended for researchers, chemists, and drug development professionals who require a precise understanding of molecular geometry to inform rational design, predict reactivity, and ensure intellectual property. The guide covers the entire process from synthesis and crystallization to data collection, structure refinement, and public deposition, emphasizing the causality behind experimental choices to ensure a robust and reproducible outcome.

Introduction: The Need for Precise Structural Elucidation

(2-Chlorocyclopropyl)methanol is a functionalized small molecule of interest in synthetic chemistry and potentially as a building block in the development of novel agrochemicals and pharmaceuticals. The cyclopropyl ring, a strained three-membered carbocycle, imparts unique conformational rigidity and electronic properties, while the chloro and methanol substituents provide key reactive handles and opportunities for hydrogen bonding. An unambiguous determination of its three-dimensional structure is paramount for understanding its stereochemistry, potential intermolecular interactions, and overall chemical behavior.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise atomic arrangement within a crystalline solid.[1] It provides definitive data on bond lengths, bond angles, and torsion angles, which are critical for computational modeling, structure-activity relationship (SAR) studies, and confirming the absolute stereochemistry of chiral centers. This guide details the necessary protocols to achieve this level of structural insight for (2-Chlorocyclopropyl)methanol.

Synthesis and Purification for Crystallographic Analysis

The prerequisite for any crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. A plausible synthetic route involves the selective chlorination of a suitable precursor.

Proposed Synthetic Pathway

A viable approach is the chlorination of cyclopropyl methyl ketone, followed by reduction of the ketone. A more direct, albeit potentially less selective, method involves the direct chlorination of cyclopropylmethanol. However, for the purpose of obtaining a single, pure diastereomer for crystallization, a controlled synthesis is preferable. A method adapted from known procedures involves the catalyzed chlorination of cyclopropyl methyl ketone.[2][3]

Step 1: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one

  • To a solution of cyclopropyl methyl ketone in a chlorinated solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., MeAlCl₂).[3]

  • Cool the reaction mixture (e.g., to 0-10 °C) and bubble chlorine gas through the solution at a controlled rate.[3]

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired monochlorinated product is maximized.

  • Quench the reaction, perform an aqueous workup, and remove the solvent under reduced pressure.

Step 2: Reduction to (2-Chlorocyclopropyl)methanol

  • Dissolve the crude 1-(1-chlorocyclopropyl)ethan-1-one in a suitable solvent such as methanol or ethanol.[4]

  • Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin-Layer Chromatography or GC).

  • Perform an appropriate workup, typically involving acidification followed by extraction with an organic solvent.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel to isolate the (2-Chlorocyclopropyl)methanol.

Note: This synthesis will likely produce a mixture of stereoisomers (cis/trans isomers and, if a chiral reducing agent is not used, a racemic mixture of enantiomers). Crystallization can sometimes selectively isolate one diastereomer from the mixture.

Generation of Diffraction-Quality Single Crystals

The most critical and often challenging step in SC-XRD is growing a high-quality single crystal.[5] A suitable crystal should be a transparent, single, untwinned block with dimensions ideally between 0.1 and 0.3 mm, free of cracks or other visible defects.[6] The process involves dissolving the purified compound in a suitable solvent and slowly bringing the solution to a state of supersaturation, allowing for controlled nucleation and crystal growth.[5]

Crystallization Screening and Optimization

A screening process using various solvents and techniques is essential. Common methods for small organic molecules include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is covered with a perforated film (e.g., Parafilm with needle holes) to allow the solvent to evaporate slowly over days or weeks.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5][7]

  • Solvent Layering: A concentrated solution of the compound is placed in a narrow tube. A less dense anti-solvent is carefully layered on top to create a distinct interface. Crystals grow at this interface as the solvents slowly mix.

Experimental Protocol: Vapor Diffusion Crystallization
  • Solvent Selection: Identify a solvent that readily dissolves (2-Chlorocyclopropyl)methanol (e.g., acetone, ethyl acetate, or dichloromethane) and an anti-solvent in which it is poorly soluble but miscible with the first solvent (e.g., hexane, pentane, or diethyl ether).

  • Preparation: Prepare a nearly saturated solution of the compound (1-5 mg) in the chosen solvent (0.5 mL) in a small glass vial.

  • Setup: Place this vial inside a larger beaker or jar containing 2-3 mL of the anti-solvent.

  • Sealing: Seal the larger container tightly to create a closed system.

  • Incubation: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or in a cold room) for several days to weeks.

  • Monitoring: Periodically inspect the vial for the formation of single crystals.

Crystallization_Workflow Figure 1: Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods Purified High-Purity Compound Solvent Solvent Selection (Soluble/Insoluble Pair) Purified->Solvent Dissolve VaporDiffusion Vapor Diffusion SlowEvap Slow Evaporation Layering Solvent Layering Incubate Incubate at Constant Temperature VaporDiffusion->Incubate SlowEvap->Incubate Layering->Incubate Monitor Microscopic Inspection Incubate->Monitor Harvest Harvest Suitable Crystal Monitor->Harvest Success NoCrystals No Crystals / Poor Quality Monitor->NoCrystals Failure NoCrystals->Solvent Re-optimize Conditions

Caption: Figure 1: General workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Experimental Protocol: SC-XRD Data Collection
  • Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1]

  • Instrument Setup: The mounted crystal is placed on the diffractometer. Key parameters such as the X-ray source (e.g., Mo Kα with λ = 0.71073 Å or Cu Kα with λ = 1.54184 Å) and detector distance are set.[1]

  • Unit Cell Determination: A short series of diffraction images are collected to locate reflections and determine the crystal's unit cell parameters (the dimensions of the basic repeating unit of the crystal) and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while recording diffraction images.

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file (typically in .hkl format).

SCXRD_Workflow Figure 2: SC-XRD Data Acquisition & Processing Crystal Single Crystal Mount Mount on Goniometer & Flash-Cool (100 K) Crystal->Mount Diffractometer Place in Diffractometer Mount->Diffractometer UnitCell Determine Unit Cell & Space Group Diffractometer->UnitCell DataCollect Full Data Collection (X-ray Exposure & Rotation) UnitCell->DataCollect Process Data Integration & Reduction DataCollect->Process HKL_File Reflection File (.hkl) For Structure Solution Process->HKL_File

Caption: Figure 2: Workflow for SC-XRD data collection and processing.

Structure Solution and Refinement

The processed reflection data is used to solve the "phase problem" and generate an initial model of the electron density within the unit cell. This model is then refined to best fit the experimental data.

  • Structure Solution: This is typically achieved using direct methods or Patterson methods, often implemented in software like SHELXS.[8] These algorithms use statistical relationships between reflection intensities to determine initial phases, leading to an initial electron density map from which atom positions can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process, commonly with software like SHELXL.[8] This iterative process adjusts atomic coordinates, and atomic displacement parameters (which model thermal motion) to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) based on the model. The quality of the fit is monitored by the R1 value. A graphical interface like Olex2 is often used to manage this entire process, from solution to final visualization and report generation.[9][10]

Anticipated Molecular Structure and Crystallographic Data

Based on known chemical principles and data from similar structures in the Cambridge Structural Database (CSD), we can anticipate the key geometric parameters for (2-Chlorocyclopropyl)methanol.[11][12] The molecule possesses two stereocenters (at C1 and C2 of the cyclopropyl ring, assuming the methanol group is at C1), meaning it can exist as cis and trans diastereomers, each as a pair of enantiomers.

Table 1: Expected Crystallographic and Geometric Parameters
ParameterExpected ValueRationale & Authoritative Source
Crystal System Monoclinic or OrthorhombicMost common for small, achiral organic molecules or racemic mixtures.
Space Group P2₁/c or PbcaCommon centrosymmetric space groups for racemic compounds.
C-Cl Bond Length ~1.77 ÅAverage C(sp³)-Cl bond length.[12] The sp²-like character of cyclopropane C-C bonds may slightly shorten this.[13]
C-O Bond Length ~1.43 ÅAverage C(sp³)-O bond length in alcohols.[12][14]
C-C (ring) Bond Length ~1.51 ÅTypical for cyclopropane rings, slightly longer than standard C-C bonds due to ring strain.[15]
C-CH₂OH Bond Length ~1.52 ÅStandard C(sp³)-C(sp³) single bond.[14]
Cl-C-C (ring) Angle ~118-120°The exocyclic angle is expected to be larger than the tetrahedral ideal due to ring strain.
C-C-O Angle ~110-112°Close to the ideal tetrahedral angle.

Data Validation and Deposition: Ensuring Scientific Integrity

A crucial final step is the validation and public deposition of the crystallographic data. This ensures the trustworthiness and accessibility of the research.

  • Validation: The final structural model is typically validated using the checkCIF utility from the International Union of Crystallography (IUCr).[16] This program checks for self-consistency, potential errors in the data, and compliance with standard reporting practices. Any alerts (A or B level) must be investigated and either resolved or explained.

  • Deposition: The validated Crystallographic Information File (CIF) and the structure factor data should be deposited in a public repository. For small organic molecules, the definitive repository is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[17][18] Upon deposition, a unique CCDC number is assigned, which allows anyone to access the full crystallographic data for free.[17] This act of data sharing is essential for the integrity and advancement of chemical sciences.

Conclusion

This guide provides a rigorous, step-by-step methodology for determining the crystal structure of (2-Chlorocyclopropyl)methanol. By following these protocols—from meticulous synthesis and crystallization to precise data collection and validated refinement—researchers can obtain an unambiguous three-dimensional molecular structure. This structural data is invaluable, providing a solid foundation for understanding the compound's chemical properties, guiding further synthetic efforts, and accelerating its potential application in drug discovery and materials science.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1046. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Ward, M. D., & Wood, J. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1724-1746. [Link]

  • Ward, M. D., & Wood, J. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

  • Cambridge Crystallographic Data Centre. CIF Deposition Guidelines. [Link]

  • FIZ Karlsruhe. Deposit Structures | ICSD DEPOT. [Link]

  • OlexSys Ltd. Overview. [Link]

  • Cheung, E. Y., Fujii, K., Guo, F., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 257-264. [Link]

  • Jones, P. G. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Hennig, A., Wand, M., & Kleemiss, H. (2025). SISYPHOS: An automatic procedure for the serial refinement of single-crystal diffraction data in Olex2. Structural Dynamics. [Link]

  • Ramasami, P., Roos, G., & Murray, J. S. (2025). Short halogen-carbon bonds in 1-chloro- and 1-bromo-1-nitro-2,3-difluorocyclopropanes: Synergistic 1,4-intramolecular interactions?. Structural Chemistry. [Link]

  • UBC Chemistry. (2018). Notes on OLEX2. [Link]

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1992). 9.5. Typical interatomic distances: organic compounds. International Tables for Crystallography, Volume C, 730-749. [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (2022).
  • WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole)
  • Clough, A. J., et al. (2024). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society. [Link]

  • WebAssign. Average Bond Lengths. [Link]

  • DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol deriv
  • ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). [Link]

  • PubChem. Cyclopropylmethanol-d4. [Link]

  • ResearchGate. (n.d.). The calculated C-O bond lengths, C-C bond lengths, binding energy and... [Link]

  • Filo. (2025). Explain the following facts in terms of the structure of cyclopropane. [Link]

  • Eureka | Patsnap. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. [Link]

  • NIST Computational Chemistry Comparison and Benchmark DataBase. (2022). Compare calculated bond lengths. [Link]

  • ResearchGate. (n.d.). Table 1. Single CC, CN, and CO bond lengths... [Link]

  • ResearchGate. (n.d.). Average C−C Bond Lengths (Å), Average C−C Bond Energies (kcal/mol), and Isodesmic Energies (kcal/mol). [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Chlorocyclopropyl)methanol

An in-depth, mechanistically grounded protocol for the enantioselective synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol. This guide is designed for synthetic organic chemists and drug development professionals ut...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, mechanistically grounded protocol for the enantioselective synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol. This guide is designed for synthetic organic chemists and drug development professionals utilizing this chiral building block for complex natural product synthesis (e.g., callipeltoside A) and advanced pharmaceutical intermediates.

Strategic Overview & Mechanistic Rationale

The synthesis of enantiopure (2-chlorocyclopropyl)methanol relies on a highly efficient, two-stage methodology: Sonication-Assisted Phase-Transfer Catalysis (PTC) Dichlorocyclopropanation followed by Reductive Dechlorination and Ester Cleavage [1][2].

Traditional thermal dichlorocyclopropanation of acrylate esters often suffers from prolonged reaction times (24–36 hours) and modest yields (~56%) due to competing Michael additions and the biphasic nature of the reaction[1]. By introducing ultrasonic irradiation alongside a specific phase-transfer catalyst (Tetramethylammonium bromide, TMAB), the reaction achieves near-quantitative yields (85–94%) in under 90 minutes[1][3].

The subsequent step utilizes Lithium Aluminum Hydride (LiAlH₄) in refluxing 1,2-dimethoxyethane (DME) to elegantly perform two transformations simultaneously: the reduction of the menthyl ester to a primary alcohol, and the stereoselective hydrodechlorination of the gem-dichloro moiety to yield the target monochlorinated cyclopropane[2].

Synthetic Workflow

G SM (-)-O-Menthyl Acrylate (Starting Material) Step1 Dichlorocyclopropanation CHCl3, KOH, TMAB Sonication, 90 min SM->Step1 Int (+)-6a Diastereomer (gem-dichloro ester) Step1->Int 85-94% Yield Fractional Cryst. Step2 Reduction & Dechlorination LiAlH4, DME Reflux, <16 h Int->Step2 Prod (+)-(2-Chlorocyclopropyl)methanol (Target Product) Step2->Prod 91% Yield

Figure 1: Two-step synthetic workflow for (+)-(2-Chlorocyclopropyl)methanol.

Phase 1: Sonication-Assisted Dichlorocyclopropanation

Causality of Experimental Choices:

  • Catalyst Selection: TMAB is chosen over highly lipophilic catalysts (like tetrabutylammonium salts). Highly lipophilic catalysts tend to pull the trichloromethyl anion deeply into the organic phase, promoting unwanted Michael additions to the acrylate. TMAB keeps the reactive intermediate closer to the interface[2].

  • Sonication: Ultrasonic waves induce cavitation, which dramatically increases the surface area of the solid KOH in the organic solvent. This accelerates the rate-limiting step: the deprotonation of CHCl₃ at the solid-liquid interface to generate the dichlorocarbene ( :CCl2​ )[3][4].

Quantitative Reaction Parameters
ReagentRoleAmountEquivalentsConcentration / Notes
(−)-O-Menthyl AcrylateStarting Material10.0 g (47.5 mmol)1.0 eqChiral auxiliary directs stereochemistry
Chloroform (CHCl₃)Solvent & Reactant~80 mL~21 eqFinal reaction molarity = 0.6 M
KOH (Powdered)Base89.0 g (1.5 mol)~33 eqMust be finely powdered
TMABPhase-Transfer Catalyst0.366 g (2.38 mmol)0.05 eq (5 mol %)Tetramethylammonium bromide
Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a 250 mL heavy-walled round-bottom flask, dissolve 10.0 g of (−)-O-menthyl acrylate in ~80 mL of anhydrous chloroform to achieve a final substrate concentration of 0.6 M[3].

  • Catalyst and Base Addition: Add 0.366 g of TMAB (5 mol %) to the solution. Follow immediately with the addition of 89 g of finely powdered KOH[3].

    • Self-Validation Check: The mixture will appear as a dense, heterogeneous suspension.

  • Sonication: Seal the flask securely with a rubber septum (ensure proper venting via a needle if internal pressure builds, though the reaction is typically run sealed under controlled sonication). Immerse the flask in an ultrasonic cleaning bath.

  • Reaction Monitoring: Sonicate the mixture for 90 minutes. The temperature of the bath should be allowed to naturally fluctuate between 22 °C and 35 °C[3]. Monitor the disappearance of the starting material via GC-MS.

  • Workup and Isolation: Quench the reaction carefully with water to dissolve the excess KOH and inorganic salts. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Diastereomeric Separation: The reaction yields a mixture of diastereomeric gem-dichlorocyclopropanecarboxylate esters (6a and 6b). Isolate the pure (+)-6a diastereomer via fractional crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate)[1][2].

Phase 2: Reductive Dechlorination and Ester Cleavage

Causality of Experimental Choices:

  • Reagent (LiAlH₄): While milder hydrides (like DIBAL-H) would only reduce the ester to the alcohol, the use of a strong hydride source (LiAlH₄) under forcing conditions (reflux) is intentionally selected to achieve a tandem reaction: ester reduction and the stereoselective nucleophilic displacement/reduction of the sterically more accessible chlorine atom on the cyclopropane ring[2].

  • Solvent (DME): 1,2-Dimethoxyethane provides a higher boiling point (85 °C) compared to diethyl ether or THF, which supplies the necessary thermal energy to drive the hydrodechlorination step to completion within 16 hours[2].

Quantitative Reaction Parameters
ReagentRoleEquivalentsNotes
(+)-6a DiastereomerIntermediate1.0 eqPurified via crystallization
LiAlH₄Reducing AgentExcess (typically 3-4 eq)Handles both ester and C-Cl reduction
1,2-DimethoxyethaneSolventN/AAnhydrous, refluxing conditions
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Hydride Suspension: Suspend an excess of LiAlH₄ in anhydrous DME.

  • Substrate Addition: Dissolve the purified (+)-6a diastereomer in a minimal amount of anhydrous DME. Add this solution dropwise to the LiAlH₄ suspension at 0 °C to control the initial exothermic ester reduction.

  • Reflux: Once the addition is complete and bubbling subsides, gradually warm the reaction to room temperature, then heat to reflux (approx. 85 °C).

  • Reaction Monitoring: Maintain reflux for < 16 hours[2]. Track the conversion of the gem-dichloro intermediate to the monochloro product via GC-MS or TLC.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. Dilute with ether. Carefully quench the excess LiAlH₄ using the Fieser method (for x grams of LiAlH₄, add x mL water, x mL 15% NaOH, and 3x mL water).

    • Self-Validation Check: A crisp, white, granular precipitate of aluminum salts will form, leaving a clear organic layer. If the salts are gelatinous, continue stirring until they become granular.

  • Purification: Filter the granular salts through a pad of Celite, washing thoroughly with ether. Concentrate the filtrate under reduced pressure to yield (+)-(2-chlorocyclopropyl)methanol cleanly (approx. 91% yield) with no erosion of stereoselectivity[2].

    • Note: The (−)-enantiomer can be synthesized identically by starting the reduction sequence with the (−)-6b diastereomer[2].

References

  • Masuno, M. N., Young, D. M., Hoepker, A. C., Skepper, C. K., & Molinski, T. F. (2005). Addition of Cl2C: to (−)-O-Menthyl Acrylate under Sonication−Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol. The Journal of Organic Chemistry, 70(10), 4162-4165.[Link]

Sources

Application

Application Note: (2-Chlorocyclopropyl)methanol as a Strategic Precursor in Drug Discovery

Introduction & Pharmacophoric Rationale In modern medicinal chemistry, the cyclopropyl ring is a privileged scaffold used to modulate metabolic stability, restrict molecular conformation, and fine-tune lipophilicity[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophoric Rationale

In modern medicinal chemistry, the cyclopropyl ring is a privileged scaffold used to modulate metabolic stability, restrict molecular conformation, and fine-tune lipophilicity[1]. The introduction of a chlorine atom to this ring—forming the 2-chlorocyclopropyl moiety—breaks molecular symmetry and introduces a highly specific electronic dipole. This modification can significantly enhance target binding affinity by occupying distinct hydrophobic pockets within a receptor or enzyme[2]. demonstrated that (2-chlorocyclopropyl)methanol serves as a premier chiral building block for integrating this pharmacophore into drug candidates[3]. The primary hydroxyl group provides a versatile synthetic handle, allowing for rapid downstream functionalization via electrophilic activation, oxidation, or cross-coupling.

Physicochemical Profiling

Understanding the physical and chemical properties of (2-chlorocyclopropyl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems[4].

Table 1: Quantitative Data and Design Relevance

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C4H7ClOLow molecular weight fragment, ideal for lead optimization without inflating mass.
Molecular Weight 106.55 g/mol Preserves ligand efficiency (LE) when appended to larger scaffolds.
Monoisotopic Mass 106.0185 DaCrucial for high-resolution mass spectrometry (HRMS) tracking during assays.
Predicted XlogP 0.6Enhances lipophilicity compared to unsubstituted cyclopropyl, aiding cell penetration.
CAS Number 89723-51-3Standard identifier for procurement and high-throughput screening libraries.

Synthetic Workflows & Protocols

Protocol 1: Asymmetric Synthesis via Sonication-Phase-Transfer Catalysis

To utilize the 2-chlorocyclopropyl group effectively, enantiopure precursors are required. The following protocol outlines the synthesis of (+)- and (-)-(2-chlorocyclopropyl)methanol via the dichlorocyclopropanation of a chiral acrylate, followed by reduction[3].

Causality & Mechanism: The reaction utilizes phase-transfer catalysis (PTC) combined with sonication. Sonication induces acoustic cavitation, which dramatically increases the interfacial surface area between the aqueous and organic phases. This accelerates the deprotonation of chloroform by hydroxide ions to form the transient dichlorocarbene ( :CCl2​ ), which rapidly undergoes stereospecific cycloaddition with the alkene before it can hydrolyze[3].

Step-by-Step Methodology:

  • Biphasic Setup: In a reaction vessel, dissolve (-)-O-menthyl acrylate (1.0 eq) and tetramethylammonium bromide (TMAB, 0.02 eq) in a large excess of chloroform ( CHCl3​ ), which acts as both solvent and carbene source.

  • Carbene Generation: Add a cold aqueous solution of 50% KOH dropwise to the organic mixture.

  • Sonication: Subject the biphasic mixture to ultrasonic irradiation (e.g., in a standard ultrasonic bath) for 2-4 hours while maintaining the temperature below 30°C to prevent carbene degradation.

  • Self-Validating Step (TLC/NMR): Monitor the disappearance of the acrylate starting material via TLC. The formation of the dichlorocyclopropane intermediate should proceed with high yield (85-94%).

  • Diastereomeric Resolution: Isolate the pure diastereomer via fractional crystallization. This physical separation is critical to ensure absolute stereochemical integrity before the chiral auxiliary is removed[3].

  • Reduction Sequence:

    • Dechlorination: Treat the isolated dichlorocyclopropane with tributyltin hydride ( Bu3​SnH ) and a radical initiator (AIBN) to selectively remove one chlorine atom, yielding the monochlorocyclopropane.

    • Ester Cleavage: Reduce the menthyl ester to the primary alcohol using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF at 0°C. Quench carefully with Fieser's method, filter the aluminum salts, and concentrate to yield enantiopure (2-chlorocyclopropyl)methanol.

Protocol 2: Electrophilic Activation for Scaffold Integration

To append the 2-chlorocyclopropyl pharmacophore onto a drug core (e.g., a nucleobase for antiviral discovery), the primary alcohol must be converted into a superior leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-chlorocyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine ( Et3​N , 1.5 eq) and cool the system to 0°C. Causality: The base neutralizes the HCl byproduct, preventing acid-catalyzed ring opening of the highly strained cyclopropane ring.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour at 0°C.

  • Workup: Wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate in vacuo to yield (2-chlorocyclopropyl)methyl methanesulfonate. This activated intermediate can now undergo facile SN​2 displacement with various nucleophilic drug scaffolds.

Integration into Drug Discovery: Antiviral Case Study

The strategic value of the 2-chlorocyclopropyl group is exemplified in the development of antiviral nucleoside analogs. For instance, reported the synthesis and structural evaluation of 5-[(1S,2S)-2-chlorocyclopropyl]-1-(2-deoxy- β -D-ribofuranosyl)uracil, which demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1)[2].

Mechanistic Insight: By replacing a standard linear alkyl or simple halogen group at the 5-position of the uracil ring with a 2-chlorocyclopropyl moiety, researchers achieved two goals:

  • Conformational Locking: The rigid cyclopropane ring restricts the rotational degrees of freedom, locking the molecule into an active conformation that perfectly matches the binding pocket of the viral thymidine kinase[2].

  • Halogen Bonding: The specific spatial orientation of the chlorine atom allows for targeted halogen bonding with hydrophobic residues in the active site, increasing target residence time and overall efficacy.

Mechanistic Workflow Visualization

Pathway SM (-)-O-Menthyl Acrylate (Chiral Auxiliary) Carbene Dichlorocarbene Addition (CHCl3, KOH, PTC, Sonication) SM->Carbene Phase Transfer Intermediate Dichlorocyclopropane Ester (Diastereomeric Mixture) Carbene->Intermediate Cyclopropanation Resolution Fractional Crystallization (Stereochemical Isolation) Intermediate->Resolution Purification Reduction Reduction Sequence (Dechlorination & Cleavage) Resolution->Reduction Structural Editing Product (2-Chlorocyclopropyl)methanol (Enantiopure Precursor) Reduction->Product Final Yield

Workflow for the asymmetric synthesis of enantiopure (2-chlorocyclopropyl)methanol.

References

  • Masuno, M. N., Young, D. M., Hoepker, A. C., Skepper, C. K., & Molinski, T. F. (2005). Addition of Cl2C: to (-)-O-menthyl acrylate under sonication-phase-transfer catalysis. Efficient synthesis of (+)- and (-)-(2-chlorocyclopropyl)methanol. Journal of Organic Chemistry, 70(10), 4162-4165. URL:[Link]

  • Mosimann, S. C., Santarsiero, B. D., James, M. N. G., Tandon, M., Wiebe, L. I., & Knaus, E. E. (1990). Structure of 5-[(1S,2S)-2-chlorocyclopropyl]-1-(2-deoxy-beta-D-ribofuranosyl)uracil. Acta Crystallographica Section C, 46(11), 2115-2117. URL:[Link]

  • PubChemLite. (2-chlorocyclopropyl)methanol (C4H7ClO). Université du Luxembourg / PubChem Database. URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. URL:[Link]

Sources

Method

Application Note: Dual Nickel/Photoredox Catalyzed Cross-Electrophile Coupling of (2-Chlorocyclopropyl)methanol

Executive Summary The incorporation of cyclopropyl moieties into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, lowering lipophilicity, and modulating target affinity. However, functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclopropyl moieties into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, lowering lipophilicity, and modulating target affinity. However, functionalizing unactivated cyclopropyl chlorides—such as (2-chlorocyclopropyl)methanol —remains a formidable challenge in synthetic chemistry. Traditional palladium-catalyzed cross-coupling methods frequently fail due to the exceptionally high bond dissociation energy (BDE) of the C(sp³)–Cl bond and the sluggish rate of oxidative addition[1].

This application note details a robust, self-validating protocol for the Cross-Electrophile Coupling (XEC) of (2-chlorocyclopropyl)methanol with aryl bromides. By leveraging a dual Nickel/Photoredox catalytic paradigm, this method bypasses traditional oxidative addition, instead utilizing silyl radical-mediated halogen-atom transfer (HAT) to activate the recalcitrant C–Cl bond under mild, room-temperature conditions[2].

Strategic Context & Mechanistic Rationale

The Substrate Challenge

(2-Chlorocyclopropyl)methanol can be efficiently synthesized via phase-transfer catalyzed dichlorocyclopropanation of acrylates followed by reduction[3]. However, utilizing it as an electrophile is difficult. The high s-character of the cyclopropyl C–Cl bond renders it nearly inert to low-valent transition metals[1]. Furthermore, aggressive forcing conditions often lead to detrimental side reactions, including ring-opening or β-hydride elimination.

The Causality of Dual Catalysis

To overcome these intrinsic limitations, we employ a synergistic dual catalytic system:

  • Chemoselective Oxidative Addition: A Ni(0) catalyst selectively inserts into the weaker C(sp²)–Br bond of the aryl bromide partner, forming an Ar–Ni(II)–Br intermediate. It ignores the C(sp³)–Cl bond entirely.

  • Halogen-Atom Transfer (HAT): An Iridium(III) photocatalyst, upon excitation by visible light, initiates the formation of a silyl radical from tris(trimethylsilyl)silane (TTMSS). This silyl radical serves as a highly specialized HAT agent, abstracting the chlorine atom from (2-chlorocyclopropyl)methanol to generate a cyclopropyl radical[2].

  • Radical Capture & C–C Bond Formation: The cyclopropyl radical is rapidly intercepted by the Ar–Ni(II)–Br species to form a high-valent Ni(III) complex, which undergoes reductive elimination to forge the new C(sp²)–C(sp³) bond[1].

Mechanism cluster_photo Photoredox Cycle cluster_ni Nickel Cycle cluster_rad Radical Generation PC Ir(III) Catalyst PC_star *Ir(III) Excited PC->PC_star hv (Blue LED) PC_red Ir(II) Reduced PC_star->PC_red SET (Oxidation) Silane TTMSS PC_star->Silane Activates PC_red->PC Regeneration Ni1 Ni(I)-Br PC_red->Ni1 e- transfer Ni0 Ni(0) Complex Ni2 Ar-Ni(II)-Br Ni0->Ni2 Ox. Add. (Ar-Br) Ni3 Ar-Ni(III)(Alkyl)Br Ni2->Ni3 Radical Capture Ni3->Ni1 -Product Prod Coupled Product Ni3->Prod Reductive Elim. Ni1->Ni0 SET (Reduction) SilylRad Silyl Radical Silane->SilylRad -H+ Substrate (2-Chlorocyclopropyl)methanol SilylRad->Substrate Cl Abstraction CycloRad Cyclopropyl Radical Substrate->CycloRad -TTMSS-Cl CycloRad->Ni3

Figure 1: Dual photoredox/nickel catalytic cycle for cross-electrophile coupling.

Experimental Protocol

Reagents and Materials
  • (2-Chlorocyclopropyl)methanol: 0.5 mmol (1.0 equiv)

  • Aryl Bromide: 0.75 mmol (1.5 equiv)

  • NiCl₂·dme: 0.05 mmol (10 mol%) - Pre-catalyst ensuring homogeneous solubility.

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine): 0.05 mmol (10 mol%) - Electron-rich ligand to stabilize Ni intermediates.

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆: 0.01 mmol (2 mol%) - Highly oxidizing photocatalyst.

  • TTMSS (Tris(trimethylsilyl)silane): 0.75 mmol (1.5 equiv) - HAT agent.

  • Na₂CO₃ (Anhydrous): 1.0 mmol (2.0 equiv) - Mild base to neutralize generated acid without reacting with the substrate's free hydroxyl group.

  • Dimethoxyethane (DME): 5.0 mL (Anhydrous, degassed)

Step-by-Step Methodology

Workflow Step1 Step 1: Setup Weigh Ni/Ir catalysts, ligand, and base Step2 Step 2: Reagents Add Alkyl-Cl, Aryl-Br, and TTMSS in DME Step1->Step2 Step3 Step 3: Degassing Sparge with Argon for 15 minutes Step2->Step3 Step4 Step 4: Photoreaction Irradiate with 440 nm Blue LEDs for 24h Step3->Step4 Step5 Step 5: Isolation Quench, extract, and purify via FCC Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

  • Catalyst & Base Loading: In an argon-filled glovebox (or using rigorous Schlenk techniques), add NiCl₂·dme (11.0 mg, 10 mol%), dtbbpy (13.4 mg, 10 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (11.2 mg, 2 mol%), and anhydrous Na₂CO₃ (106 mg, 2.0 equiv) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Add 5.0 mL of anhydrous DME to the vial. Stir for 5 minutes until the solution turns pale green, indicating the formation of the active Ni(II)-dtbbpy complex. Add (2-chlorocyclopropyl)methanol (53.3 mg, 0.5 mmol) and the chosen aryl bromide (0.75 mmol).

  • Silane Addition: Slowly add TTMSS (231 µL, 0.75 mmol) via microsyringe.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with ultra-pure Argon for 15 minutes. Self-Validation Note: Oxygen is a potent triplet quencher and will immediately terminate the photoredox cycle and consume the silyl radical.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs (e.g., Kessil PR160L or PennZaur photoreactor). Maintain vigorous stirring at room temperature (cooling fan recommended to keep temp < 30 °C) for 24 hours.

  • Workup & Isolation: Quench the reaction by exposing it to air and adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Optimization

To demonstrate the self-validating nature of this protocol, Table 1 outlines the causality behind the reaction conditions. Deviations from the standard protocol result in predictable failures, confirming the mechanistic hypothesis.

Table 1: Reaction Optimization and Control Experiments

EntryDeviation from Standard ConditionsYield (%)Mechanistic Rationale / Causality
1 None (Standard Protocol) 84% Optimal balance of radical generation and Ni-capture.
2Omit [Ir] photocatalyst0%No excited state available to initiate the electron transfer; C–Cl bond remains intact.
3Omit Blue LED irradiation0%Photoredox cycle cannot initiate without photon energy.
4Omit TTMSS<5%Lack of HAT agent prevents the abstraction of the chlorine atom.
5Substitute Aryl-Br with Aryl-Cl12%Ni(0) undergoes extremely poor oxidative addition into C(sp²)–Cl bonds at room temperature.
6Air atmosphere (No degassing)TraceOxygen rapidly quenches both the *Ir(III) excited state and the highly reactive silyl radical.
7Use of K₃PO₄ instead of Na₂CO₃61%Stronger bases can lead to competitive side reactions with the unprotected hydroxyl group of the substrate.

References

  • Masuno, M. N., Young, D. M., Hoepker, A. C., Skepper, C. K., & Molinski, T. F. (2005). Addition of Cl₂C: to (-)-O-menthyl acrylate under sonication-phase-transfer catalysis. Efficient synthesis of (+)- and (-)-(2-chlorocyclopropyl)methanol. Journal of Organic Chemistry, 70(10), 4162-4165. URL:[Link]

  • Sakai, H. A., Liu, W., Le, C. C., & MacMillan, D. W. C. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 142(27), 11691-11697. URL:[Link]

Sources

Application

(2-Chlorocyclopropyl)methanol: A Versatile Building Block in Modern Agrochemical Synthesis

(2-Chlorocyclopropyl)methanol has emerged as a crucial structural motif and a versatile building block in the synthesis of a new generation of agrochemicals. Its incorporation into molecules can significantly influence t...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Chlorocyclopropyl)methanol has emerged as a crucial structural motif and a versatile building block in the synthesis of a new generation of agrochemicals. Its incorporation into molecules can significantly influence their biological activity, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of the applications of (2-chlorocyclopropyl)methanol in the synthesis of fungicides, herbicides, and insecticides, complete with detailed application notes and experimental protocols for researchers and professionals in the field of drug development and crop protection.

Introduction: The Significance of the Cyclopropyl Moiety in Agrochemicals

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal and agrochemical research.[1] Its unique strained ring structure imparts distinct conformational rigidity and electronic properties to molecules. In agrochemical design, the incorporation of a cyclopropyl group can lead to:

  • Enhanced Biological Activity: The rigid structure can lock a molecule into a bioactive conformation, leading to stronger binding to target enzymes or receptors.

  • Increased Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation by enzymes such as cytochrome P450s, leading to a longer half-life of the active compound in the target pest or plant.

  • Improved Physicochemical Properties: The lipophilicity and other properties of a molecule can be fine-tuned by the introduction of a cyclopropyl group, affecting its uptake, translocation, and overall efficacy.

(2-Chlorocyclopropyl)methanol, with its reactive hydroxyl group and the presence of a chlorine atom, serves as a valuable synthon for introducing the cyclopropyl moiety and for further chemical modifications to build complex agrochemical molecules.

Application in Fungicide Synthesis: The Case of Prothioconazole

One of the most prominent applications of cyclopropyl-containing building blocks is in the synthesis of triazole fungicides, a class of agrochemicals that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class, and its synthesis provides an excellent case study for the utility of cyclopropyl intermediates.[3][4]

While many industrial syntheses of prothioconazole start from other precursors, a logical and feasible synthetic route can be designed starting from (2-chlorocyclopropyl)methanol, highlighting its potential as a versatile starting material. This pathway involves the oxidation of the primary alcohol to an aldehyde, followed by a Grignard reaction to introduce the 2-chlorobenzyl group and create a key alcohol intermediate.

Synthetic Pathway Overview

The proposed synthesis of a key prothioconazole precursor from (2-chlorocyclopropyl)methanol can be visualized as a two-step process.

Prothioconazole Precursor Synthesis start (2-Chlorocyclopropyl)methanol aldehyde (2-Chlorocyclopropyl)carboxaldehyde start->aldehyde Oxidation (e.g., PCC or Swern) intermediate 1-(2-Chlorophenyl)-2-(2-chlorocyclopropyl)ethanol aldehyde->intermediate Grignard Reaction grignard 2-Chlorobenzyl magnesium chloride grignard->intermediate caption Fig. 1: Proposed synthesis of a key prothioconazole precursor. Herbicidal_Activity cluster_herbicides Herbicidal N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides I05 Compound I-05 Activity: Excellent post-emergence Weeds: E. crusgalli, A. theophrasti Rate: 150 g/ha I26 Compound I-26 Activity: 100% inhibition (in vitro) Weeds: P. oleracea, A. theophrasti Concentration: 10 mg/L caption Fig. 2: Herbicidal activity of select cyclopropyl-isoxazole derivatives.

Sources

Method

Application Notes and Protocols for the Enantioselective Synthesis of (2-Chlorocyclopropyl)methanol Derivatives

Introduction Chiral cyclopropane rings are privileged structural motifs found in numerous biologically active molecules and are highly valued as versatile synthetic intermediates. Specifically, enantiomerically enriched...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral cyclopropane rings are privileged structural motifs found in numerous biologically active molecules and are highly valued as versatile synthetic intermediates. Specifically, enantiomerically enriched (2-chlorocyclopropyl)methanol derivatives serve as crucial building blocks in medicinal chemistry for the development of novel therapeutics. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The presence of the chloro- and hydroxymethyl groups provides two distinct handles for further synthetic elaboration.

This guide provides an in-depth exploration of three robust strategies for the enantioselective synthesis of (2-chlorocyclopropyl)methanol derivatives, designed for researchers and professionals in drug development and organic synthesis. The protocols described herein are built upon principles of asymmetric catalysis, offering high levels of stereocontrol and operational simplicity. We will delve into directed asymmetric chlorocyclopropanation, enzymatic kinetic resolution, and desymmetrization of a meso precursor, explaining the causality behind experimental choices and providing detailed, validated protocols.

Strategy 1: Directed Asymmetric Chlorocyclopropanation via One-Pot Carbonyl Addition and Tandem Cyclopropanation

This powerful one-pot strategy leverages the in-situ formation of a chiral secondary allylic zinc alkoxide, which then serves as a directing group for a highly diastereoselective chlorocyclopropanation. The initial enantioselective step, an asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde, establishes the key stereocenter that controls the subsequent facial selectivity of the carbene addition.[1][2]

Scientific Rationale

The success of this method hinges on two distinct catalytic events occurring in a single vessel. First, a chiral amino alcohol catalyst, such as (-)-MIB (N-methylisoborneolamine), facilitates the enantioselective addition of a dialkylzinc reagent to a cinnamaldehyde derivative. This creates a chiral zinc alkoxide intermediate with high enantiomeric excess. Second, upon introduction of a chlorocarbenoid reagent (e.g., generated from chloroiodomethane and diethylzinc), the chiral alkoxide coordinates to the zinc carbenoid and directs its delivery to one face of the adjacent double bond. This chelation-controlled delivery ensures high diastereoselectivity, translating the initial enantioselectivity into a well-defined stereochemistry in the final cyclopropane product.[2] This one-pot tandem approach is highly efficient, creating three new carbon-carbon bonds and up to three stereocenters with exceptional control.[1]

Experimental Protocol: Synthesis of (1R,2R)-[(1'R)-1'-phenyl-2'-chlorocyclopropyl]methanol

This protocol is adapted from the methodology developed by Walsh et al. for halocyclopropanation.[2]

Materials:

  • Cinnamaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • (-)-N-Methylisoborneolamine [(-)-MIB]

  • Chloroiodomethane (ClCH₂I)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under argon atmosphere

  • Silica gel for column chromatography

Procedure:

  • Catalyst and Alkoxide Formation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous toluene (20 mL) and (-)-MIB (0.05 mmol, 5 mol%). Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 eq) to the solution and stir for 20 minutes at 0 °C.

  • Add cinnamaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture. Stir for 2 hours at 0 °C, allowing for the formation of the chiral allylic zinc alkoxide.

  • Chlorocyclopropanation: To the same flask, add chloroiodomethane (3.0 mmol, 3.0 eq) dropwise at 0 °C.

  • Slowly add an additional portion of diethylzinc (3.0 mmol, 3.0 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Add saturated aqueous Rochelle's salt solution (20 mL) and stir vigorously for 1 hour until two clear layers form.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Asymmetric Chlorocyclopropanation
Substrate (Aldehyde)Alkylating Agent (R₂Zn)Yield (%)dree (%)Reference
CinnamaldehydeEt₂Zn85>20:196[2]
(E)-2-MethylcinnamaldehydeEt₂Zn78>20:195[2]
(E)-4-ChlorocinnamaldehydeEt₂Zn81>20:197[2]
(E)-Hex-2-enalMe₂Zn75>20:194[1]
Workflow Diagram

G cluster_prep Step 1: Chiral Alkoxide Formation (in-situ) cluster_cyclo Step 2: Tandem Chlorocyclopropanation A Cinnamaldehyde + Et₂Zn C Chiral Allylic Zinc Alkoxide (High ee) A->C Toluene, 0 °C B (-)-MIB Catalyst B->C E Diastereoselective Cyclopropanation C->E Chelation-Controlled Delivery D ClCH₂I + Et₂Zn (Chlorocarbenoid) D->E F Final Product: (2-Chlorocyclopropyl) methanol derivative E->F G cluster_products Products at ~50% Conversion Racemate Racemic Alcohol (R)-Alc + (S)-Alc Enzyme Lipase + Acyl Donor Racemate->Enzyme k_R > k_S Products Separation (Chromatography) Enzyme->Products S_Alc (S)-Alcohol (High ee) Products->S_Alc Unreacted R_Ester (R)-Ester (High ee) Products->R_Ester Acylated G A meso-2,2-Dichlorodiol (Achiral, C_s symmetry) B Enantioselective Mono-acylation A->B Chiral Catalyst Ac₂O, Base C Chiral Mono-ester (High ee) B->C D Stereoselective Mono-reduction of C-Cl bond C->D E Protected Chiral Chlorocyclopropylmethanol D->E F Deprotection (Hydrolysis) E->F G Enantiopure (2-Chlorocyclopropyl)methanol F->G

Sources

Application

Application Note: Chemoselective Oxidation of (2-Chlorocyclopropyl)methanol to Aldehydes

Executive Summary & Strategic Rationale Cyclopropanecarboxaldehydes are highly valuable synthetic intermediates in medicinal chemistry and drug development, serving as rigid, conformationally restricted pharmacophores. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Cyclopropanecarboxaldehydes are highly valuable synthetic intermediates in medicinal chemistry and drug development, serving as rigid, conformationally restricted pharmacophores. The presence of a halogen, such as in (2-chlorocyclopropyl)methanol , adds further synthetic utility for downstream cross-coupling, olefination, or nucleophilic displacement[1].

However, the oxidation of cyclopropylmethanols presents a unique chemoselectivity challenge. The inherent ring strain of the cyclopropane moiety makes it highly susceptible to ring-opening, particularly in the presence of strong Lewis acids, transition metal oxidants (e.g., Jones reagent), or radical-generating conditions. To preserve the integrity of the 2-chlorocyclopropyl ring, mild, non-aqueous, and highly controlled oxidation protocols must be employed. This guide details the causality, selection, and execution of the two most reliable methods for this transformation: the Dess-Martin Periodinane (DMP) Oxidation and the Swern Oxidation [2][3].

Mechanistic Insights: Navigating Cyclopropane Ring Strain

As an application scientist, selecting the correct oxidation method requires balancing operational scale with the chemical sensitivity of the substrate.

  • Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine(V) reagent. The reaction proceeds via ligand exchange of the alcohol with an acetate group on the iodine, followed by a mild intramolecular deprotonation[2]. The reaction is nearly neutral, avoiding the acid-catalyzed ring-opening of the chlorocyclopropane ring. It is ideal for bench-scale discovery chemistry due to its operational simplicity and rapid kinetics.

  • Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly electrophilic chlorodimethylsulfonium intermediate. The cyclopropylmethanol attacks this electrophile to form an alkoxysulfonium ion, which is subsequently deprotonated by triethylamine to yield the aldehyde[3]. The Swern oxidation is highly scalable, cost-effective, and avoids the use of shock-sensitive hypervalent iodine reagents, making it the preferred choice for process chemistry.

  • Enzymatic Alternatives : For highly specialized enantioselective applications, biocatalytic approaches utilizing chloroperoxidase (CPO) with tert-butyl hydroperoxide have also been successfully deployed to oxidize cyclopropylmethanols[4].

Decision Matrix & Experimental Workflows

Workflow Substrate (2-Chlorocyclopropyl)methanol Decision Select Oxidation Protocol Substrate->Decision Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Scale-Up Optimized Decision->Swern > 10g Scale / Cost-Sensitive DMP Dess-Martin Periodinane (DMP, NaHCO3, CH2Cl2) Bench-Scale Optimized Decision->DMP < 10g Scale / Time-Sensitive Product 2-Chlorocyclopropanecarboxaldehyde Swern->Product -78 °C to RT DMP->Product 0 °C to RT

Decision matrix and workflow for selecting the optimal oxidation protocol.

Quantitative Method Comparison

To facilitate method selection, the following table summarizes the operational parameters and expected outcomes for both protocols based on standard synthetic validation[2][3].

ParameterProtocol A: DMP OxidationProtocol B: Swern Oxidation
Optimal Scale < 10 grams (Bench-scale)> 10 grams (Process/Scale-up)
Reagent Cost HighLow
Temperature Profile 0 °C → Room Temperature-78 °C → Room Temperature
Reaction Time 1 - 2 hours2 - 3 hours
Typical Yield 85% - 95%80% - 90%
Primary Byproducts Iodinanane, Acetic AcidDimethyl sulfide (DMS), CO₂, CO
Ring-Opening Risk Very Low (if buffered)Very Low (if temp is strictly controlled)

Self-Validating Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Causality & Critical Parameters: While DMP is generally mild, the reaction generates acetic acid as a byproduct. To prevent any localized acidic environments that could trigger the ring-opening of the strained 2-chlorocyclopropyl ring, sodium bicarbonate (NaHCO₃) is added as an insoluble buffer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Dess-Martin Periodinane (1.20 equiv) and anhydrous NaHCO₃ (2.00 equiv) in anhydrous CH₂Cl₂ (to achieve a 0.5 M concentration relative to the substrate).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve (2-chlorocyclopropyl)methanol (1.00 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirring suspension over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The product aldehyde will elute significantly faster (higher Rf​ ) than the highly polar starting alcohol.

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer becomes clear (this step reduces unreacted DMP and destroys iodine byproducts).

  • Extraction: Separate the phases. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: the product is volatile; do not use high vacuum or elevated water bath temperatures).

Protocol B: Cryogenic Swern Oxidation

Causality & Critical Parameters: The Swern oxidation relies on the generation of an unstable chlorodimethylsulfonium intermediate. The reaction must be kept strictly at or below -78 °C during the activation of DMSO and the addition of the alcohol. Warming the reaction prematurely will lead to the explosive decomposition of the intermediate and the formation of unwanted Pummerer rearrangement byproducts[3].

Mechanism DMSO DMSO + (COCl)2 Intermediate1 Chlorodimethylsulfonium Ion DMSO->Intermediate1 -78 °C - CO, CO2 Alkoxysulfonium Alkoxysulfonium Ion (Cyclopropyl intermediate) Intermediate1->Alkoxysulfonium + Substrate - HCl Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et3N Deprotonation Aldehyde 2-Chlorocyclopropane- carboxaldehyde Ylide->Aldehyde Intramolecular proton transfer

Mechanistic pathway of the Swern oxidation highlighting the alkoxysulfonium intermediate.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve oxalyl chloride (1.20 equiv) in anhydrous CH₂Cl₂ (0.3 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.40 equiv) dropwise over 10 minutes. Self-Validation: You will observe vigorous gas evolution (CO and CO₂). Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve (2-chlorocyclopropyl)methanol (1.00 equiv) in a small volume of CH₂Cl₂ and add it dropwise over 15 minutes, maintaining the internal temperature at -78 °C. Stir for an additional 30 minutes.

  • Deprotonation: Add triethylamine (Et₃N, 5.00 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and carefully concentrate.

  • Analytical Validation: Verify the product via ¹H NMR (CDCl₃). The diagnostic aldehyde proton will appear as a distinct doublet or multiplet (depending on stereochemistry) between δ 9.0 - 9.5 ppm, while the cyclopropyl ring protons will resonate upfield between δ 1.2 - 2.5 ppm.

Sources

Method

Application Note: Functionalization and Synthetic Utility of (2-Chlorocyclopropyl)methanol in Complex Organic Synthesis

Introduction & Scientific Context In modern medicinal chemistry and natural product synthesis, the cyclopropyl group is a privileged pharmacophore. It provides extreme conformational restriction, improves metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern medicinal chemistry and natural product synthesis, the cyclopropyl group is a privileged pharmacophore. It provides extreme conformational restriction, improves metabolic stability, and modulates the lipophilicity of drug candidates. Specifically, the chlorocyclopropyl moiety—derived from building blocks like (2-Chlorocyclopropyl)methanol —is a highly dense stereochemical hub found in potent marine macrolides such as Callipeltoside A and the Phorbasides[1].

The functionalization of (2-Chlorocyclopropyl)methanol requires exquisite chemoselectivity and stereocontrol. Because the strained three-membered ring is susceptible to ring-opening under harsh Lewis acidic or radical conditions, downstream modifications (such as oxidations, olefinations, and cross-couplings) must be carefully calibrated. This application note details the upstream synthesis of this critical building block and its downstream functionalization into complex dienyne systems.

Upstream Synthesis: Sonication-Promoted Phase-Transfer Catalysis (PTC)

The foundational synthesis of enantiomerically pure (+)- and (-)-(2-chlorocyclopropyl)methanol relies on the dichlorocyclopropanation of chiral acrylates, followed by reduction and selective dehalogenation. Traditional thermal Phase-Transfer Catalysis (PTC) often yields poor diastereoselectivity and modest conversions (~56%) due to the biphasic nature of the reaction and the transient instability of the dichlorocarbene intermediate[2].

The Causality of Sonication: Kinetic isotope effect studies reveal that the rate-limiting step in this transformation is the deprotonation of CHCl₃ at the phase boundary[2]. Applying ultrasonic irradiation (sonication) dramatically increases the interfacial surface area through acoustic cavitation. This accelerates the deprotonation event, driving the reaction to excellent yields (85–94%) while suppressing background Michael additions and polymerization side-reactions[2].

PTC cluster_aqueous Aqueous / Solid Phase (KOH) cluster_interface Phase Boundary cluster_organic Organic Phase (CHCl₃) OH OH⁻ PTC_cat Q⁺Br⁻ (Me₄NBr) OH->PTC_cat Ion Exchange CCl3 CCl₃⁻ Q⁺ PTC_cat->CCl3 Deprotonation (Rate-Limiting) CHCl3 CHCl₃ CHCl3->CCl3 Carbene :CCl₂ (Dichlorocarbene) CCl3->Carbene α-Elimination (- Q⁺Cl⁻) Product Cyclopropane Product Carbene->Product Cycloaddition Alkene Acrylate Substrate Alkene->Product

Fig 1: Mechanism of sonication-promoted phase-transfer catalysis for cyclopropanation.

Downstream Functionalization: Building the Callipeltoside A Side Chain

Once (2-Chlorocyclopropyl)methanol is obtained, the primary hydroxyl group serves as a versatile anchor for chain extension.

Oxidation and Olefination

The primary alcohol is typically oxidized to 2-chlorocyclopropanecarbaldehyde using Swern or Dess-Martin periodinane (DMP) conditions. This aldehyde is a highly competent electrophile for Takai olefinations or Horner-Wadsworth-Emmons (HWE) reactions to install vinyl halides or alkynes[3].

Palladium-Catalyzed Cross-Coupling

To construct the complex dienyne side chain of Callipeltoside A, the functionalized chlorocyclopropyl alkyne or vinyl halide undergoes Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Utilizing a Roush modification, coupling a chlorocyclopropyl dibromide with a vinylboronic acid in the presence of Pd(PPh₃)₄ and Thallium(I) ethoxide (TlOEt) provides the dienol framework rapidly[3].

  • Sonogashira Coupling: A highly stereocontrolled sp²–sp cross-coupling between a macrolide vinyl iodide and a chlorocyclopropyl alkyne utilizes PdCl₂(PPh₃)₂ and CuI. The CuI is critical here; it facilitates the formation of a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the terminal alkyne alone[4].

Workflow A (-)-O-Menthyl Acrylate B Dichlorocyclopropanecarboxylate (Diastereomeric Mixture) A->B CHCl3, KOH, Me4NBr Sonication (PTC) C (+)- and (-)-(2-Chlorocyclopropyl)methanol B->C 1. Fractional Cryst. 2. Reduction D 2-Chlorocyclopropanecarbaldehyde C->D Swern or Dess-Martin Oxid. E Chlorocyclopropyl Dienyne (Callipeltoside A Side Chain) D->E Olefination & Cross-Coupling

Fig 2: Synthetic workflow from acrylate to the Callipeltoside A dienyne side chain.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and yields for the key functionalization nodes of the chlorocyclopropyl architecture.

Functionalization RouteStarting MaterialReagents & CatalystTarget MotifTypical YieldRef
Dichlorocyclopropanation (-)-O-Menthyl AcrylateCHCl₃, KOH, Me₄NBr, SonicationDichlorocyclopropanecarboxylate85–94%[2]
Suzuki Cross-Coupling Vinyl Chloride Allylic EtherPd(PPh₃)₄, TlOEt, THF/H₂OChlorocyclopropyl Dienol85%[3]
Sonogashira Coupling Chlorocyclopropyl AlkynePdCl₂(PPh₃)₂, CuI, i-Pr₂NHMacrolide Aglycon Dienyne83%[4]

Detailed Experimental Protocols

Protocol A: Sonication-Promoted Synthesis of Dichlorocyclopropanecarboxylate

Self-Validating Principle: The reaction kinetics are zero-order in the organic substrate. Monitoring the disappearance of the acrylate via GC-MS ensures complete conversion before quenching, preventing challenging downstream separations.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve (-)-O-menthyl acrylate (10.0 mmol, 1.0 equiv) and tetramethylammonium bromide (Me₄NBr, 0.2 mmol, 2 mol%) in 30 mL of anhydrous, ethanol-free CHCl₃[2].

  • Base Addition: Add finely powdered KOH (50.0 mmol, 5.0 equiv) in three portions over 15 minutes. Caution: The reaction is mildly exothermic.

  • Sonication: Suspend the flask in an ultrasonic bath maintained at 24–25 °C. Sonicate the heterogeneous mixture for 2 to 4 hours.

  • Monitoring: Pull 50 µL aliquots hourly, filter through a short silica plug (eluting with CH₂Cl₂), and analyze via GC-MS. Proceed to the next step when the acrylate peak is fully consumed.

  • Workup: Quench the reaction by slowly adding 30 mL of ice-cold distilled water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Isolate the pure diastereomer via fractional crystallization from hexanes to afford the product in up to 94% yield[2]. (Note: Subsequent LiAlH₄ reduction yields the corresponding methanol derivative).

Protocol B: Sonogashira Cross-Coupling for Macrolide Conjugation

Self-Validating Principle: The use of rigorously degassed solvents and strict Schlenk techniques prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would otherwise appear as an inseparable impurity by TLC.

  • Catalyst Activation: Charge a flame-dried Schlenk tube with the chlorocyclopropyl terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Reagent Addition: Dissolve the macrolide vinyl iodide core (1.0 equiv) in anhydrous, degassed ethyl acetate (EtOAc, 0.1 M concentration). Transfer this solution to the Schlenk tube via a gastight syringe.

  • Base Addition: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add anhydrous diisopropylamine (i-Pr₂NH, 2.0 equiv). The amine serves as both the base to neutralize the generated HI and a mild ligand[4].

  • Reaction: Gradually allow the reaction mixture to warm to 0 °C over 4 hours. A color change from pale yellow to dark brown/black indicates the precipitation of palladium black and completion of the catalytic cycle.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous phase with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the coupled dienyne in ~83% yield[4].

References

  • Masuno, M. N., Young, D. M., Hoepker, A. C., Skepper, C. K., & Molinski, T. F. (2005). "Addition of Cl₂C: to (−)-O-Menthyl Acrylate under Sonication−Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol." The Journal of Organic Chemistry, 70(10), 4162–4165. URL:[Link]

  • Olivo, H. F., Velázquez, F., & Trevisan, H. C. (2001). "Asymmetric Synthesis of the Chlorocyclopropane-Containing Callipeltoside A Side Chain." Organic Letters, 3(6), 897–900. URL:[Link]

  • Paterson, I., Davies, R. D. M., & Marquez, R. (2003). "Stereocontrolled Total Synthesis of (−)-Callipeltoside A." Organic Letters, 5(23), 4477–4480. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Chlorocyclopropyl)methanol

Welcome to the technical support resource for the synthesis of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, chemists, and process development scientists to address common challenges and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, chemists, and process development scientists to address common challenges and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this synthesis.

The synthesis of (2-Chlorocyclopropyl)methanol is primarily achieved through the dichlorocyclopropanation of allyl alcohol. This reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, which then adds across the double bond of the alcohol. While seemingly straightforward, the reaction is often plagued by moderate to low yields due to the inherent reactivity of the starting material. This guide provides a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism for the synthesis of (2-Chlorocyclopropyl)methanol?

The reaction proceeds via a [1+2] cycloaddition of dichlorocarbene to the alkene of allyl alcohol. The carbene is typically generated from chloroform (CHCl₃) through alpha-elimination mediated by a strong base, such as sodium hydroxide. In biphasic systems, a phase-transfer catalyst is essential to facilitate the reaction between the aqueous base and the organic-soluble reactants.[1][2]

Q2: Why is a Phase-Transfer Catalyst (PTC) necessary for this reaction?

The reaction involves an aqueous solution of sodium hydroxide and an organic phase containing allyl alcohol and chloroform. These two phases are immiscible. A phase-transfer catalyst (PTC), such as Benzyltriethylammonium chloride (TEBAC), possesses both hydrophilic and lipophilic properties.[3] It transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase. This allows the deprotonation of chloroform to form the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to generate dichlorocarbene (:CCl₂) at the interface or within the organic phase, where it can react with the allyl alcohol.[1][2]

Q3: What are the primary side reactions that reduce the yield of (2-Chlorocyclopropyl)methanol?

The principal challenge in this synthesis is the dual reactivity of allyl alcohol. The hydroxyl group (-OH) is acidic and competes with the double bond for reaction partners. Key side reactions include:

  • Deprotonation of the Hydroxyl Group: The strong base can deprotonate the alcohol, forming an allyloxide anion.

  • Reaction with Dichlorocarbene: This allyloxide anion can react with dichlorocarbene, leading to the formation of various byproducts instead of the desired cycloadduct. Research has shown that the outcome of dihalocarbene reactions with unsaturated alcohols is highly dependent on the alcohol's structure, with the hydroxyl group often having a detrimental effect on yield.[4]

Q4: Is it beneficial to protect the hydroxyl group of allyl alcohol before the reaction?

Protecting the hydroxyl group is a common and effective strategy to improve yield and simplify purification. By converting the -OH group into a less reactive functional group (e.g., a silyl ether or benzyl ether), the primary pathway for side reactions is eliminated.[4] This ensures that the dichlorocarbene reacts exclusively with the double bond.

  • Advantage: Leads to a much cleaner reaction profile and often a significantly higher yield of the protected cyclopropylmethanol.

  • Disadvantage: It introduces two additional steps into the overall synthesis: a protection step before cyclopropanation and a deprotection step afterward. The choice depends on whether the priority is a higher overall yield or a shorter synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Very low or no yield of the desired product.

Potential CauseRecommended Solution & Scientific Rationale
Ineffective Phase-Transfer The efficiency of the PTC is paramount. Ensure the stirring speed is high (at least 600 RPM) to maximize the interfacial area between the aqueous and organic phases, which overcomes mass transfer limitations.[3] Verify that the PTC (e.g., TEBAC) is fresh and has not degraded.
Poor Dichlorocarbene Generation The concentration of the base is critical. Use a highly concentrated solution of NaOH (e.g., 50% w/w aqueous solution) to effectively deprotonate the chloroform.[5] Ensure the chloroform is of good quality and used in stoichiometric excess to drive the reaction.
Reaction Temperature Too Low While the reaction is exothermic, an excessively low temperature can slow the rate of carbene formation and addition significantly. Maintain the temperature within the optimal range, typically between 25-40°C, unless side reactions are severe.[5]

Issue 2: The reaction mixture is complex, with many unidentified side products.

Potential CauseRecommended Solution & Scientific Rationale
Uncontrolled Exotherm The generation of dichlorocarbene is exothermic.[5] Without adequate cooling, the temperature can rise, accelerating side reactions involving the hydroxyl group. Use an ice bath to maintain a stable internal temperature, especially during the addition of the base.
Direct Reactivity of the Hydroxyl Group As discussed in the FAQs, the unprotected hydroxyl group is the main source of byproducts.[4] If temperature control and other optimizations fail, the most reliable solution is to protect the alcohol as an ether (e.g., t-butyldimethylsilyl ether) prior to the cyclopropanation step.

Issue 3: The reaction is slow or fails to reach completion.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Base or Chloroform The reaction consumes both base and chloroform. Ensure at least a stoichiometric amount, and often an excess, of both reagents is used relative to the allyl alcohol to drive the reaction to completion.
Catalyst Poisoning or Deactivation Ensure all glassware is clean and reagents are free from impurities that could poison the PTC. Using a slightly higher catalyst loading (1-5 mol%) can sometimes overcome minor inhibition.

Issue 4: Difficulty with product isolation and work-up.

Potential CauseRecommended Solution & Scientific Rationale
Emulsion Formation Vigorous stirring of the biphasic mixture can lead to stable emulsions during the aqueous work-up. To break the emulsion, add a saturated solution of NaCl (brine) and allow the mixture to stand. If solids are present, filtering the entire mixture through a pad of Celite can be effective.[5]
Co-distillation or Purification Issues The product, (2-Chlorocyclopropyl)methanol, may have a boiling point close to that of unreacted starting materials or certain byproducts. Careful fractional distillation under reduced pressure is recommended for purification. Alternatively, column chromatography on silica gel can provide high purity.

Data & Protocols

Table 1: Influence of Reaction Parameters on Dichlorocyclopropanation Yield
ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome & RationaleReference
Substrate Allyl AlcoholAllyl t-butyldimethylsilyl etherHigher yield and purity due to elimination of -OH side reactions.[4]
Base Concentration 10% NaOH50% (w/w) NaOHIncreased rate of carbene formation. High concentration reduces water activity, favoring the deprotonation of CHCl₃.[3][5]
Stirring Speed 200 RPM>600 RPMOvercomes mass transfer limitations between phases, increasing the reaction rate.[3]
Temperature Control No external coolingMaintained at 30-35°CPrevents runaway reactions and minimizes thermal decomposition and side product formation.[5]

Optimized Experimental Protocol (Makosza-Type PTC Reaction)

This protocol is a starting point for optimization. Safety Precaution: Chloroform is a suspected carcinogen and is toxic. Sodium hydroxide (50%) is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add allyl alcohol (1.0 eq), chloroform (3.0-4.0 eq), and Benzyltriethylammonium chloride (TEBAC, 0.02-0.05 eq).

  • Begin vigorous stirring to ensure thorough mixing of the organic phase.

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

Step 2: Reagent Addition

  • Place the reaction flask in a water bath to manage the reaction temperature.

  • Add the 50% NaOH solution dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain an internal temperature between 30-40°C.[5]

Step 3: Reaction Monitoring

  • After the addition is complete, continue to stir the mixture vigorously at the target temperature for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by GC or TLC.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an equal volume of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with dilute HCl (to neutralize any remaining base), followed by water, and finally with saturated brine to aid in phase separation.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent (excess chloroform) by rotary evaporation.

Step 5: Purification

  • Purify the crude product by vacuum distillation to obtain (2-Chlorocyclopropyl)methanol as a clear liquid.

Visualizations

Core Reaction and Competing Side-Pathway

G cluster_main Main Reaction Pathway cluster_side Major Side-Reaction Pathway cluster_reagents Reagent Generation A Allyl Alcohol + :CCl₂ B (2-Chlorocyclopropyl)methanol A->B [1+2] Cycloaddition C Allyl Alcohol + NaOH D Allyloxide Anion C->D Deprotonation E Allyloxide + :CCl₂ D->E F Byproducts E->F Yield Loss R1 CHCl₃ + NaOH R2 :CCl₂ (Dichlorocarbene) R1->R2 α-elimination (PTC Mediated) R2->A R2->E

Caption: Key reaction pathways in the synthesis.

Experimental Workflow

workflow start 1. Charge Reactor (Allyl Alcohol, CHCl₃, PTC) add_base 2. Add 50% NaOH (Control Temperature) start->add_base react 3. Stir Vigorously (4-6h @ 30-40°C) add_base->react workup 4. Aqueous Work-up (Dilute, Wash, Dry) react->workup purify 5. Purify (Vacuum Distillation) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.).
  • Bergstad, K., et al. (2018). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 23(10), 2642. [Link]

  • Google Patents. (2019). WO2019123368A1 - Improved and efficient process for the synthesis of...prothioconazole...
  • Makosza, M., & Fedorynski, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Bulletin, 60, 2141–2146.
  • International Journal of Scientific Research and Modern Education. (2016). NEW POLYMER-SUPPORTED MULTI-SITE PHASE TRANSFER CATALYST IN DICHLOROCARBENE ADDITION TO STYRENE.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes using Dichlorocarbene on Alkenes.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Houben-Weyl, Vol. E 17.
  • Doering, W. V. E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins. Journal of the American Chemical Society, 76(23), 6162–6165. [Link]

  • DeSimone, C. F. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for (2-Chlorocyclopropyl)methanol Extraction

Welcome to the technical support center for optimizing the extraction of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the extraction of this molecule. As Senior Application Scientists, we have synthesized fundamental chemical principles with practical, field-proven insights to help you achieve high-purity, high-yield extractions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (2-Chlorocyclopropyl)methanol to consider for extraction?

A1: While specific experimental data for (2-Chlorocyclopropyl)methanol (CAS 89723-51-3) is not extensively published, we can infer its properties from its structure.[1][2] The molecule contains a polar hydroxyl (-OH) group capable of hydrogen bonding, which imparts some water solubility. It also features a non-polar cyclopropyl ring and a chloro- substituent, which contribute to its lipophilicity. This amphiphilic nature is the primary challenge in designing an effective extraction protocol. A related compound, [trans-2-(4-Chlorophenyl)cyclopropyl]methanol, has a calculated XLogP3 of 2.6, suggesting moderate lipophilicity.

Q2: What is the first step in selecting an extraction solvent for (2-Chlorocyclopropyl)methanol?

A2: The first and most critical step is to consider the principle of "like dissolves like."[3][4] This means the polarity of the extraction solvent should closely match the polarity of (2-Chlorocyclopropyl)methanol. Given its dual polar and non-polar characteristics, solvents of intermediate polarity, such as ethyl acetate or dichloromethane, are often good starting points for liquid-liquid extraction from an aqueous solution.[5]

Q3: Should I be concerned about the boiling point of the chosen solvent?

A3: Absolutely. A solvent with a relatively low boiling point is desirable as it can be easily removed from the extracted compound using techniques like rotary evaporation, without requiring high temperatures that might degrade the (2-Chlorocyclopropyl)methanol.[6] For example, dichloromethane (b.p. ~40°C) and ethyl acetate (b.p. ~77°C) are generally preferred over higher boiling point solvents like toluene (b.p. ~111°C).

Q4: Can I use a water-miscible solvent like methanol for extraction?

A4: Generally, for a standard liquid-liquid extraction from an aqueous solution, the extraction solvent must be immiscible with water to form two distinct layers.[2] Therefore, highly polar, water-miscible solvents like methanol, ethanol, and acetone are unsuitable for this technique.[2][4] However, in a technique called "salting-out" assisted liquid-liquid extraction (SALLE), a water-miscible solvent like acetonitrile can be used, where the addition of a high concentration of salt forces the separation of the organic and aqueous phases.[7][8][9]

Solvent Selection and Optimization Workflow

The following workflow provides a systematic approach to selecting and optimizing a solvent for the extraction of (2-Chlorocyclopropyl)methanol.

Solvent_Selection_Workflow start Start: Aqueous solution of (2-Chlorocyclopropyl)methanol immiscible Select a water-immiscible solvent of intermediate polarity (e.g., Ethyl Acetate, DCM) start->immiscible lle Perform a small-scale liquid-liquid extraction (LLE) immiscible->lle analyze Analyze phases (e.g., by TLC, GC) to determine partition coefficient lle->analyze recovery Is recovery in the organic phase >90%? analyze->recovery optimize_lle Optimize LLE: - Adjust pH - Increase number of extractions - Consider 'salting out' recovery->optimize_lle No end Proceed with optimized extraction protocol recovery->end Yes optimize_lle->lle salting_out Consider Salting-Out Assisted LLE (SALLE) with a water-miscible polar solvent (e.g., Acetonitrile) optimize_lle->salting_out spe Consider Solid-Phase Extraction (SPE) for polar analytes optimize_lle->spe salting_out->end spe->end

Caption: A decision-making workflow for selecting and optimizing an extraction solvent.

Properties of Common Extraction Solvents

The table below summarizes key properties of common organic solvents that could be considered for the extraction of (2-Chlorocyclopropyl)methanol.

SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )Relative Polarity
n-HexaneC₆H₁₄690.6550.00140.009
TolueneC₇H₈110.60.8670.050.099
Diethyl EtherC₄H₁₀O34.60.7137.50.117
Dichloromethane (DCM)CH₂Cl₂39.61.3271.30.309
Ethyl AcetateC₄H₈O₂77.10.8948.70.228
1-ButanolC₄H₁₀O117.70.8107.30.586
AcetonitrileC₂H₃N81.60.786Miscible0.460
MethanolCH₄O64.70.791Miscible0.762
Data compiled from various sources.[10]

Troubleshooting Guide

Q: I've performed the extraction, but an emulsion has formed between the aqueous and organic layers. How can I resolve this?

A: Emulsion formation is a common issue, especially when dealing with compounds that have surfactant-like properties or when the sample matrix is complex.[11][12] Here are several techniques to break an emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[11]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9][11]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can compact the emulsion layer and lead to better phase separation.[11]

  • Filtration: You can try filtering the mixture through a plug of glass wool or a phase separation filter paper, which is designed to allow either the aqueous or organic phase to pass through while retaining the other.[11]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[11]

Q: My recovery of (2-Chlorocyclopropyl)methanol in the organic phase is very low. What can I do to improve it?

A: Low recovery is often due to the polar nature of the hydroxyl group, which keeps the molecule in the aqueous phase. Here are some strategies to improve recovery:

  • Increase the Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 30 mL of solvent will typically yield better recovery than one extraction with 90 mL.

  • Employ the "Salting-Out" Effect: Adding an inert salt like sodium chloride or sodium sulfate to the aqueous phase before extraction can decrease the solubility of (2-Chlorocyclopropyl)methanol in the aqueous layer, thereby promoting its partitioning into the organic phase.[7][9]

  • pH Adjustment: While (2-Chlorocyclopropyl)methanol is not ionizable, adjusting the pH of the aqueous solution can sometimes help by suppressing the ionization of acidic or basic impurities that might be complexing with your target molecule.

  • Switch to a More Polar Extraction Solvent: If you are using a very non-polar solvent like hexane, switching to a more polar, water-immiscible solvent like ethyl acetate or 1-butanol might improve recovery.[13][14] 1-Butanol, in particular, has been shown to be effective for extracting polar compounds from aqueous solutions due to its ability to form water-containing inverse micelles.[13][14]

  • Consider Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique uses a water-miscible polar solvent like acetonitrile. The addition of a salt like magnesium sulfate or ammonium sulfate causes the acetonitrile to form a separate layer, effectively extracting polar compounds from the aqueous phase.[8][15]

Q: I'm observing a single phase after adding my extraction solvent. What went wrong?

A: This typically happens if the organic solvent you've chosen is miscible with the aqueous phase.[7] This can occur if:

  • You have inadvertently chosen a water-miscible solvent like methanol, ethanol, or acetone.[2]

  • Your initial aqueous solution contains a high concentration of a water-miscible organic co-solvent (e.g., from a previous reaction step), which helps to solubilize the extraction solvent. In this case, you may need to add more water or brine to force phase separation.[7]

Experimental Protocols

Standard Liquid-Liquid Extraction (LLE) Protocol
  • Ensure the aqueous solution containing (2-Chlorocyclopropyl)methanol is at room temperature.

  • Transfer the aqueous solution to a separatory funnel.

  • Add a volume of the selected water-immiscible organic solvent (e.g., ethyl acetate). A 1:1 volume ratio is a good starting point.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert it several times, venting frequently to release any pressure buildup.

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Carefully drain the lower layer. The denser layer will be at the bottom (e.g., dichloromethane is denser than water; ethyl acetate is less dense).

  • Drain the desired layer into a clean flask.

  • Repeat the extraction process (steps 3-7) on the aqueous layer 2-3 times with fresh portions of the organic solvent to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), then filter to remove the drying agent.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the (2-Chlorocyclopropyl)methanol.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Protocol
  • To the aqueous solution containing (2-Chlorocyclopropyl)methanol, add a salting-out agent (e.g., magnesium sulfate or ammonium sulfate) until saturation or to a predetermined high concentration.[8][15]

  • Add a water-miscible organic solvent, such as acetonitrile, to the salted aqueous solution.[8]

  • Mix the solution gently until a two-phase system is formed.

  • If necessary, centrifuge the mixture to ensure a clean separation of the two phases.

  • Carefully collect the upper organic layer which contains the extracted (2-Chlorocyclopropyl)methanol.

  • Proceed with drying and solvent removal as described in the standard LLE protocol.

References

  • Chemical Synthesis Database. (2025, May 20). (2-chlorophenyl)methanol. Retrieved from [Link]

  • NextSDS. (n.d.). (2-chloro-2-fluorocyclopropyl)methanol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [trans-2-(4-Chlorophenyl)cyclopropyl]methanol. Retrieved from [Link]

  • LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2026, March 21). Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from [Link]

  • ACS Publications. (2018, June 13). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubMed. (2018, July 12). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Retrieved from [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • PMC. (2019, March 9). Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Cyclopropylethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting organic compounds from aqueous mixtures.
  • MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Retrieved from [Link]

  • Royal Society Publishing. (2019, August 21). Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples. Retrieved from [Link]

  • DOI. (2004, October 15). Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of (2-Chlorocyclopropyl)methanol during distillation

Welcome to the technical support center for handling (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who work with this valuable but thermally sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who work with this valuable but thermally sensitive intermediate. Our goal is to provide you with the expertise and practical protocols necessary to purify (2-Chlorocyclopropyl)methanol via distillation while preventing thermal degradation.

The strained three-membered ring and the presence of the chloromethyl group make (2-Chlorocyclopropyl)methanol susceptible to thermal rearrangement, primarily through a cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement mechanism[1][2][3]. Elevated temperatures provide the activation energy for this ring-opening or expansion, leading to impurities, reduced yield, and downstream synthesis challenges. This guide offers solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation during the distillation of (2-Chlorocyclopropyl)methanol?

A: The most common indicators of degradation are:

  • Reduced Yield: A significant loss of the desired product.

  • Purity Issues: The presence of unexpected peaks in your analytical chromatogram (GC or HPLC). These often correspond to isomers like homoallylic alcohols or cyclobutanol derivatives[1][3].

  • Discoloration: The distillation pot residue or the distillate itself may turn yellow or brown.

  • Gas Evolution: Acidic off-gassing (potentially HCl) may be observed, indicating more severe decomposition.

Q2: What is the single most important technique for preventing degradation?

A: Vacuum distillation. This is the cornerstone of purifying thermally labile compounds[4]. By reducing the system pressure, you significantly lower the boiling point of (2-Chlorocyclopropyl)methanol, allowing it to vaporize at a temperature below the threshold for significant thermal rearrangement[5][6].

Q3: My distillate is still impure even under vacuum. What is the likely cause?

A: This typically points to one of two issues:

  • Insufficient Vacuum: Your vacuum level may not be low enough, resulting in a boiling point that is still too high. Aim for the lowest pressure your system can stably achieve.

  • Hot Spots: Localized overheating in the distillation flask, often caused by direct heating with a mantle at a high setting, can initiate degradation even if the bulk liquid temperature appears acceptable.

Q4: Can I use a stabilizer in the distillation pot?

A: While less common than temperature control, adding a non-volatile stabilizer can be beneficial. Consider a non-nucleophilic, high-boiling point base (e.g., potassium carbonate) to neutralize any trace acidity that could catalyze the rearrangement. For chlorinated compounds, free-radical inhibitors like butylated hydroxytoluene (BHT) have also been used, though their efficacy for this specific rearrangement must be empirically determined. Always run a small-scale trial first.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the distillation of (2-Chlorocyclopropyl)methanol.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting poor distillation outcomes.

Troubleshooting_Workflow start Problem Identified: Low Yield or Purity check_temp Is Pot Temperature > 80°C? start->check_temp check_vac Is Vacuum Pressure > 10 mmHg? check_temp->check_vac No sol_temp Action: Reduce Heating Mantle Setting. Use an Oil Bath for Uniform Heating. check_temp->sol_temp Yes check_setup Review Apparatus Setup check_vac->check_setup No sol_vac Action: Check for Leaks (Grease Joints). Verify Pump Integrity. Use a Colder Trap. check_vac->sol_vac Yes check_purity Analyze Crude Material check_setup->check_purity No Faults Found sol_setup Action: Ensure Short Path. Insulate Column Head. Confirm Condenser Efficiency. check_setup->sol_setup Identified Fault sol_purity Action: Consider Pre-distillation Wash (e.g., with NaHCO₃ solution) to Remove Acidic Impurities. check_purity->sol_purity

Caption: A step-by-step workflow for diagnosing distillation problems.

Issue 1: Significant Isomeric Impurities Detected in Distillate
  • Underlying Cause: The primary degradation pathway for (2-Chlorocyclopropyl)methanol is a thermally induced ring-opening rearrangement. This process is acid-catalyzed and highly dependent on temperature. The cyclopropylcarbinyl cation is a key intermediate that can rapidly equilibrate to form more stable cyclobutyl and homoallyl cations, leading to a mixture of products[1][3].

  • The Degradation Pathway

    Degradation_Pathway A (2-Chlorocyclopropyl)methanol B Cyclopropylcarbinyl Cation (Intermediate) A->B Heat / H+ C Homoallylic Alcohol (Ring-Opened Product) B->C Rearrangement D Cyclobutanol Derivative (Ring-Expanded Product) B->D Rearrangement

    Caption: Thermal degradation pathway of (2-Chlorocyclopropyl)methanol.

  • Solutions:

    • Optimize Vacuum & Temperature: This is the most critical step. Lowering the pressure reduces the boiling point, thereby minimizing the thermal energy available for the rearrangement[3][4].

    • Use an Oil Bath: An oil or water bath provides uniform heating and prevents the formation of "hot spots" common with heating mantles, which can initiate degradation.

    • Neutralize Crude Material: Before distillation, wash the crude material with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any trace acids that could catalyze the rearrangement.

Issue 2: Very Low or No Product Recovery
  • Underlying Cause: This can be due to extensive degradation (polymerization), a significant leak in the vacuum system, or improper apparatus setup.

  • Solutions:

    • Systematically Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections to the vacuum pump and manometer.

    • Use a Cold Trap: A cold trap (ideally with dry ice/acetone or liquid nitrogen) is essential. It protects the vacuum pump from corrosive vapors and helps achieve a lower ultimate pressure. If your product is collecting in the cold trap, it indicates your condenser is not efficient enough.

    • Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the surface area and residence time at elevated temperatures, reducing the likelihood of degradation.

Experimental Protocols

Protocol 1: Recommended Vacuum Distillation Setup

This protocol outlines the best practices for distilling (2-Chlorocyclopropyl)methanol on a laboratory scale.

Materials:

  • Crude (2-Chlorocyclopropyl)methanol

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Digital thermometer and adapter

  • Vacuum pump (capable of < 5 mmHg)

  • Manometer (digital or mercury)

  • Cold trap

  • Stir bar and magnetic stirrer/hotplate

  • Oil bath

  • Vacuum grease and Keck clips

Procedure:

  • Preparation: Add the crude (2-Chlorocyclopropyl)methanol and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Assembly: Assemble the distillation apparatus. Lightly grease all joints. Use Keck clips to secure the connections. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

  • System Evacuation: Place the cold trap in a Dewar flask and fill it with dry ice/acetone slurry or liquid nitrogen. Ensure the receiving flask is cool. Turn on the condenser fluid.

  • Begin Vacuum: Slowly and carefully apply the vacuum. The crude material may bubble as dissolved gases are removed.

  • Heating: Once the system has reached a stable, low pressure (ideally < 5 mmHg), begin heating the oil bath. Start stirring the distillation pot.

  • Distillation: Increase the temperature of the oil bath gradually. Observe the temperature at the distillation head. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 123-124 °C[7].

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Data Summary: Estimated Boiling Points under Vacuum

The following table provides estimated boiling points at various pressures. These are calculated estimates and should be used as a guideline. Actual boiling points may vary based on purity and manometer accuracy.

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760~124 °CAtmospheric pressure; NOT RECOMMENDED [7]
100~75 °CModerate vacuum; degradation still possible.
20~45 °CGood vacuum level; significantly reduced risk.
5~25 °CExcellent vacuum; optimal for minimizing degradation.
1< 20 °CHigh vacuum; may require cooled receiving flask.

Table 1: Estimated boiling points of (2-Chlorocyclopropyl)methanol at reduced pressures.

Protocol 2: Analytical Method for Purity Assessment

A High-Performance Liquid Chromatography (HPLC) method is recommended for quantifying the purity of (2-Chlorocyclopropyl)methanol and detecting potential degradation products[8][9].

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared with a purified analytical standard of (2-Chlorocyclopropyl)methanol. Degradation products will typically appear as separate peaks with different retention times.

References

  • Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The Cool Revolution: How Vacuum Distillation is Redefining Modern Spirits Production. Spirits Beacon. Available at: [Link]

  • US Patent US2125381A - Stabilization of chlorinated compounds. Google Patents.
  • Analytical Methods. Japan Environment and Children's Study. Available at: [Link]

  • The science of alcohol: 3.2.3 Vacuum distillation. OpenLearn - The Open University. Available at: [Link]

  • Application Spotlight: Vacuum Distillation. Equilibar. Available at: [Link]

  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society. Available at: [Link]

  • WO2019123368A1 - Improved and efficient process for the synthesis of prothioconazole and its intermediates. Google Patents.
  • Vacuum Distillation: Gentle And Efficient Dealcoholization. BevZero. Available at: [Link]

  • Rearrangements Concerted with Fragmentation of Cyclopropylmethoxychlorocarbene and Cyclobutoxychlorocarbene in Hydrocarbon Solvents and Ar Matrices. Journal of the American Chemical Society. Available at: [Link]

  • Vacuum distillation. Wikipedia. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Cyclopropylmethanol 98% Min. Parth International. Available at: [Link]

  • Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. Available at: [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]

  • DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative. Google Patents.
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. Google Patents.
  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
  • Cyclopropylmethanol. LookChem. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Scope of aminocyclopropanes in the ring-opening reaction. ResearchGate. Available at: [Link]

  • Organoboron Ionic Liquids as Extractants for Distillation Process of Binary Ethanol + Water Mixtures. MDPI. Available at: [Link]

  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. Available at: [Link]

  • Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Low Enantiomeric Excess in (2-Chlorocyclopropyl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2-Chlorocyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Chlorocyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high enantiomeric excess (ee). The following question-and-answer guide provides in-depth technical insights and actionable protocols to enhance the stereoselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess in the asymmetric synthesis of (2-Chlorocyclopropyl)methanol?

Low enantiomeric excess in this synthesis typically stems from several key factors:

  • Suboptimal Catalyst Performance: The chiral catalyst may be impure, deactivated, or used in an incorrect loading. The choice of catalyst itself is also critical, as some are more effective for specific substrates and reaction conditions.

  • Reaction Conditions: Temperature, solvent, and the rate of reagent addition can significantly influence the stereochemical outcome. Deviations from optimized conditions can lead to a decrease in enantioselectivity.

  • Reagent Quality and Stoichiometry: The purity of starting materials, such as the allylic alcohol and the cyclopropanating agent, is paramount. Incorrect stoichiometry can also lead to side reactions that lower the enantiomeric excess.[1]

  • Presence of Water or Other Impurities: Trace amounts of water or other reactive impurities can react with the organometallic reagents or the catalyst, leading to a loss of stereocontrol.

  • Background (Uncatalyzed) Reaction: A significant rate of the non-enantioselective background reaction can compete with the desired catalytic cycle, thereby reducing the overall enantiomeric excess of the product.[1]

Q2: How can I accurately determine the enantiomeric excess of my (2-Chlorocyclopropyl)methanol product?

Accurate determination of enantiomeric excess is crucial for optimizing your reaction. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and highly accurate method. It involves separating the enantiomers on a chiral stationary phase.[][3][4]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine their ratio by integration.[6]

A comparison of these analytical methods is provided in the table below.

ParameterChiral HPLCChiral GCNMR with Chiral Auxiliaries
Principle Differential partitioning on a chiral stationary phase.[]Differential partitioning on a chiral stationary phase for volatile compounds.[5]Formation of diastereomeric complexes with distinct NMR signals.[6]
Sensitivity HighHighModerate to Low
Sample Requirement Small (µL injections)Small (for volatile samples)Larger (mg scale)
Destructive? NoNoNo
Key Advantage High accuracy and resolution for a wide range of compounds.[][4]Excellent for volatile and thermally stable compounds.[5]Rapid analysis without the need for a chiral column.[6]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Consistently Low Enantiomeric Excess (<80% ee)

If you are consistently obtaining low enantiomeric excess despite following a standard protocol, it is essential to systematically investigate potential causes.

Workflow for Troubleshooting Low Enantiomeric Excess

start Low ee Observed reagent Verify Reagent Purity & Stoichiometry start->reagent catalyst Assess Catalyst Integrity & Loading reagent->catalyst If reagents are pure conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active purification Refine Purification Method conditions->purification If conditions are optimal high_ee High ee Achieved purification->high_ee If purification is effective

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Step 1: Re-evaluate Your Reagents and Solvents

  • Verify Purity: Ensure that the allylic alcohol precursor is free of isomeric impurities. The cyclopropanating agent (e.g., diethylzinc and diiodomethane or chloroiodomethane) should be of high purity.

  • Anhydrous Conditions: Strictly enforce anhydrous conditions. Dry all glassware thoroughly and distill solvents over appropriate drying agents. The presence of water can significantly impact the effectiveness of many catalytic systems.

  • Stoichiometry Check: Precisely measure all reagents. An excess of the cyclopropanating agent can sometimes promote the uncatalyzed background reaction.[1]

Step 2: Scrutinize the Chiral Catalyst and Ligand

  • Catalyst/Ligand Purity: The chiral ligand or catalyst must be enantiomerically pure. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.

  • Catalyst Activation and Handling: Some catalysts require pre-activation. Ensure that you are following the correct procedure. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Loading: While catalytic amounts are used, the loading can be critical. Too little catalyst may result in a slow reaction, allowing the background reaction to dominate. Conversely, excessive catalyst loading is not always beneficial and can be wasteful.

Experimental Protocol: Catalyst Loading Optimization

  • Set up a series of parallel reactions under identical conditions (substrate concentration, temperature, solvent).

  • Vary the catalyst loading in each reaction (e.g., 1 mol%, 2 mol%, 5 mol%, and 10 mol%).

  • Monitor the reaction progress and, upon completion, determine the enantiomeric excess for each reaction.

  • Plot enantiomeric excess versus catalyst loading to identify the optimal concentration.

Step 3: Fine-Tune Reaction Parameters

  • Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. Screen a range of solvents (e.g., dichloromethane, toluene, hexanes) to find the optimal one for your system.

  • Addition Rate: Slow addition of one of the reagents (often the cyclopropanating agent) can help to maintain a low concentration of reactive species, which can suppress the uncatalyzed reaction and improve enantioselectivity.

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Batch-to-batch inconsistency is often a sign of subtle variations in experimental setup or reagent quality.

Troubleshooting Inconsistent Enantiomeric Excess

start Inconsistent ee reagent_source Check Reagent Source & Lot Number start->reagent_source conditions_control Standardize Reaction Setup & Conditions reagent_source->conditions_control If reagents are consistent analytical_method Validate Analytical Method conditions_control->analytical_method If setup is standardized consistent_ee Consistent ee Achieved analytical_method->consistent_ee If method is validated

Caption: A systematic approach to resolving inconsistent enantiomeric excess.

1. Reagent and Solvent Consistency:

  • Source and Lot Number: Always record the manufacturer and lot number of your reagents and solvents. A change in supplier or even a different batch from the same supplier can introduce variability.

  • Fresh vs. Old Reagents: Use freshly opened or purified reagents whenever possible. Organometallic reagents, in particular, can degrade over time.

2. Procedural Standardization:

  • Standard Operating Procedure (SOP): Develop a detailed SOP for the synthesis and adhere to it strictly for every batch. This should include details such as the order of reagent addition, stirring speed, and quenching procedure.

  • Equipment Calibration: Ensure that all equipment, especially temperature probes and automated syringe pumps, are properly calibrated.

3. Analytical Method Validation:

  • Reproducibility: Periodically re-validate your analytical method (e.g., chiral HPLC or GC) by running a standard of known enantiomeric excess to ensure the accuracy and reproducibility of your measurements.

Advanced Strategies for Enhancing Enantiomeric Excess

If standard troubleshooting does not yield the desired results, consider these more advanced techniques.

Enrichment of Enantiomeric Excess Post-Synthesis

In some cases, it may be more practical to improve the enantiomeric excess of the product after the initial synthesis.

  • Resolution Techniques:

    • Classical Resolution: This involves reacting the racemic or enantioenriched alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.[7][8]

    • Kinetic Resolution: An enzyme or a chiral catalyst is used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enriched.[7][9]

  • Chiral Preparative Chromatography:

    • HPLC and SFC: Preparative-scale chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers and obtain a product with very high enantiomeric excess.[][7] SFC is often faster and uses less organic solvent than traditional HPLC.[][9]

Considerations for Post-Synthesis Enrichment

MethodAdvantagesDisadvantages
Classical Resolution Scalable and cost-effective for large quantities.[9]Can be time-consuming and requires stoichiometric amounts of the resolving agent.
Kinetic Resolution High selectivity is often achievable.The theoretical maximum yield for the desired enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) Overcomes the 50% yield limitation of standard kinetic resolution.[9]Requires a compatible racemization catalyst.
Chiral Preparative Chromatography Can achieve very high enantiomeric purity (>99% ee).[7]Can be expensive and may not be suitable for very large scales.[7]

References

  • Charette, A. B., & Marcoux, J. F. (1996). Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. The Journal of Organic Chemistry, 61(22), 7756–7768. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Chemistry Matters — Enantioselective Synthesis. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. [Link]

  • Nature. (n.d.). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. [Link]

  • SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • National Center for Biotechnology Information. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • ScienceDirect. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Chromatography of (2-Chlorocyclopropyl)methanol

Welcome to the technical support center for the purification and chromatography of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of (2-Chlorocyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during the purification of this compound.

(2-Chlorocyclopropyl)methanol is a valuable intermediate in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds.[1] Its unique structural features, including the strained cyclopropyl ring, contribute to its reactivity and make it a desirable component in modern synthetic chemistry.[2] However, these same features can present challenges during purification. This guide aims to provide you with the expertise and practical insights needed to achieve high purity of (2-Chlorocyclopropyl)methanol in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (2-Chlorocyclopropyl)methanol?

A1: The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Solvents: Residual solvents from the reaction or work-up are almost always present.[3]

  • By-products: Side reactions can generate various by-products. For instance, if the synthesis involves the reduction of a cyclopropanecarboxaldehyde, you might find corresponding over-reduction products.[4]

  • Reagents: Excess reagents or their decomposition products may also be present.

It is highly recommended to obtain an analytical profile of your crude material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific impurities present.

Q2: What is the best initial purification strategy for crude (2-Chlorocyclopropyl)methanol?

A2: For a liquid product like (2-Chlorocyclopropyl)methanol, distillation is often the most effective initial purification method, especially for removing non-volatile impurities and some solvent residues. Given its boiling point of 123-124 °C at 738 mmHg, vacuum distillation can be a good option to reduce the temperature and prevent potential decomposition.[1]

However, if your crude material contains impurities with boiling points close to that of the desired product, distillation may not provide adequate separation. In such cases, column chromatography is the preferred method.

Q3: Can I use recrystallization to purify (2-Chlorocyclopropyl)methanol?

A3: Recrystallization is a powerful purification technique for solid compounds.[5][6][7][8] Since (2-Chlorocyclopropyl)methanol is a liquid at room temperature, direct recrystallization is not feasible.[1] However, if you have a solid derivative of (2-Chlorocyclopropyl)methanol, recrystallization could be an excellent purification option.

Q4: What are the key stability concerns for (2-Chlorocyclopropyl)methanol during purification?

A4: The cyclopropyl group in (2-Chlorocyclopropyl)methanol is strained and can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon heating to high temperatures.[2] It is advisable to avoid prolonged exposure to harsh acidic or basic conditions and to use the lowest possible temperatures during distillation.

Troubleshooting Guides

This section addresses specific issues you might face during the purification of (2-Chlorocyclopropyl)methanol.

Distillation Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation of Impurities Boiling points of impurities are too close to the product.1. Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates and improve separation efficiency. 2. Vacuum Adjustment: Fine-tune the vacuum level to optimize the boiling point differences.
Product Decomposition The distillation temperature is too high.1. Use High Vacuum: Employ a good vacuum pump to lower the boiling point significantly. 2. Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus can minimize the residence time at high temperatures.
Bumping or Uneven Boiling Lack of nucleation sites for smooth boiling.1. Boiling Chips/Stir Bar: Always use fresh boiling chips or a magnetic stir bar. 2. Even Heating: Use a heating mantle with a stirrer for uniform heat distribution.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation (Co-elution) Incorrect mobile phase polarity.1. TLC Analysis: Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that gives good separation (ΔRf > 0.2).[9] 2. Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the mobile phase is gradually increased.[10]
Tailing of the Product Spot/Peak The compound is interacting too strongly with the stationary phase.1. Add a Modifier: For polar compounds like alcohols, adding a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase can reduce tailing. 2. Change Stationary Phase: Consider using a different stationary phase, such as deactivated silica gel or alumina.[9]
Low Recovery of Product The compound is irreversibly adsorbed onto the column.1. Deactivate Silica: Use silica gel that has been treated with a reagent like triethylamine to cap highly acidic silanol groups.[9] 2. Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., methanol) to see if any remaining product elutes.
Cracked or Channeled Column Bed Improper packing of the column.1. Slurry Packing: Pack the column using a slurry of the stationary phase in the mobile phase to ensure a uniform bed. 2. Avoid Air Bubbles: Ensure no air bubbles are trapped in the column bed.

Experimental Protocol: Flash Column Chromatography of (2-Chlorocyclopropyl)methanol

This protocol provides a general guideline for purifying (2-Chlorocyclopropyl)methanol using flash column chromatography. The exact solvent system should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude (2-Chlorocyclopropyl)methanol

  • Silica gel (230-400 mesh)[9]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)[9]

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

  • Prepare the Column:

    • Secure the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Load the Sample:

    • Dissolve the crude (2-Chlorocyclopropyl)methanol in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in separate tubes.

  • Monitor the Elution:

    • Spot every few fractions onto a TLC plate and develop it to track the elution of your product.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting liquid under high vacuum to remove any remaining traces of solvent.

    • Obtain the mass of the purified product and calculate the yield.

    • Confirm the purity using analytical techniques such as GC, NMR, or HPLC.

Visual Guide: Selecting a Purification Strategy

The following flowchart can help you decide on the most appropriate purification strategy for your crude (2-Chlorocyclopropyl)methanol.

Purification_Strategy start Crude (2-Chlorocyclopropyl)methanol is_solid Is the crude material a solid? start->is_solid distillable Is the product thermally stable and are boiling points of impurities significantly different? is_solid->distillable No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes distillation Distillation (Simple or Fractional) distillable->distillation Yes chromatography Column Chromatography distillable->chromatography No end Pure (2-Chlorocyclopropyl)methanol recrystallize->end distillation->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

  • Recrystallization. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • Charette, A. B., & Beauchemin, A. (2001). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 123(34), 8129–8130. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • recrystallization.pdf. (n.d.).
  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents. (n.d.).
  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents. (n.d.).
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes. (n.d.). Retrieved from [Link]

  • (2-chloro-2-fluorocyclopropyl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Wu, J.-L., Zhang, H.-C., Yu, L.-Q., Xie, S.-M., Zhang, J.-H., Wang, B.-J., & Yuan, L.-M. (2021). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. New Journal of Chemistry, 45(44), 20689–20697. Retrieved from [Link]

  • METHANOL - Honeywell. (n.d.). Retrieved from [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2025, July 28). Retrieved from [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? | ResearchGate. (2015, September 18). Retrieved from [Link]

  • Purification and repossession of methanol in a polymer synthesis process by fractional distilling - LUTPub. (n.d.). Retrieved from [Link]

  • CN102316961B - Methanol purification method and apparatus - Google Patents. (n.d.).
  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed. (2018, March 8). Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities - EMA. (2024, April 5). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in (2-Chlorocyclopropyl)methanol Catalysis

Welcome to the Advanced Applications Support Center. Working with strained three-membered rings, particularly functionalized ones like (2-chlorocyclopropyl)methanol, presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with strained three-membered rings, particularly functionalized ones like (2-chlorocyclopropyl)methanol, presents unique mechanistic challenges. This core is a vital building block, famously utilized in the asymmetric synthesis of complex macrolides like the Callipeltoside A side chain[1]. However, the inherent ring strain coupled with a reactive carbon-chlorine bond often leads to complex byproduct profiles during transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals maximize their desired yields.

FAQ Section 1: Mechanistic Troubleshooting & Ring Strain

Q: During Pd-catalyzed cross-coupling, my GC-MS shows a mass consistent with my product, but NMR reveals an acyclic allylic alcohol. Why is the cyclopropane ring opening?

A: You are observing a classic mechanistic divergence driven by thermodynamics. When the palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of (2-chlorocyclopropyl)methanol, the resulting Pd(II)-cyclopropyl intermediate faces two competing pathways. The desired pathway is transmetalation followed by reductive elimination. However, the release of the cyclopropane ring strain strongly drives a competing β -carbon elimination, leading to ring-opening and the formation of an acyclic allylic alcohol byproduct[2].

To prevent this, your catalytic system must be tuned kinetically. The bimolecular transmetalation and subsequent reductive elimination must be accelerated to outpace the unimolecular β -carbon elimination.

MechanisticPathway Substrate (2-Chlorocyclopropyl)methanol Substrate OxAddition Oxidative Addition [Pd(0) → Pd(II)] Substrate->OxAddition Intermediate Pd(II)-Cyclopropyl Intermediate OxAddition->Intermediate Transmetalation Transmetalation & Reductive Elimination Intermediate->Transmetalation Fast (Bulky/Electron-Rich Ligands) BetaElim β-Carbon Elimination (Ring Strain Release) Intermediate->BetaElim Slow (High Temp / Poor Ligands) Desired Desired Cross-Coupled Product (Intact Ring) Transmetalation->Desired Byproduct Acyclic Allylic Alcohol Byproduct BetaElim->Byproduct

Mechanistic divergence in Pd-catalyzed cross-coupling of (2-chlorocyclopropyl)methanol.

Q: How can I verify if the ring-opening is metal-catalyzed or simply a thermal/base degradation byproduct?

A: Implement a self-validating control experiment. Run the reaction at your standard temperature without the transition metal catalyst but with all other reagents (base, solvent). If the ring remains intact (yielding recovered starting material), the opening is definitively metal-catalyzed ( β -carbon elimination). If you still see acyclic products, the opening is likely thermal or base-promoted (e.g., E1cB-like elimination).

FAQ Section 2: Catalyst & Ligand Optimization

Q: Which ligands are best suited to suppress β -carbon elimination in these systems?

A: You must use sterically demanding, highly electron-rich phosphine ligands. Ligands such as RuPhos or SPhos increase the electron density at the palladium center, stabilizing the Pd(II) intermediate against premature fragmentation. More importantly, their massive steric bulk accelerates the reductive elimination step, forcing the catalytic cycle forward before the ring has time to open.

Quantitative Data Summary: Table 1: Effect of Ligand Selection on Product vs. Ring-Opened Byproduct Ratio in Suzuki-Miyaura Coupling

Ligand TypeExampleElectronic ProfileSteric Bulk (Cone Angle / %Vbur)Ratio (Intact : Ring-Opened)
TriarylphosphinePPh 3​ NeutralLow (145°)15 : 85
BidentatedppfElectron-richMedium40 : 60
TrialkylphosphineP(t-Bu) 3​ Highly Electron-richHigh (182°)85 : 15
Buchwald BiarylRuPhosHighly Electron-richVery High95 : 5

FAQ Section 3: Managing the Hydroxyl Group

Q: Does the free hydroxyl group of (2-chlorocyclopropyl)methanol interfere with the catalysis?

A: Yes. The free primary alcohol can act as a directing group, coordinating to the transition metal. This coordination holds the metal in close proximity to the strained C-C bonds, inadvertently lowering the activation energy for β -carbon elimination[2]. Additionally, under basic cross-coupling conditions, the alkoxide can form, leading to unwanted alkoxide-bridged dimers or competing β -hydride elimination (forming an aldehyde). We strongly recommend protecting the hydroxyl group prior to catalysis.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / NMR) CheckRing Is the cyclopropane ring intact? Start->CheckRing RingOpened NO: Acyclic Byproducts Detected CheckRing->RingOpened Ring-Opening RingIntact YES: Intact Ring Byproducts Detected CheckRing->RingIntact Off-Target Coupling Action1 Suppress β-Carbon Elimination: 1. Switch to RuPhos/SPhos 2. Lower Temperature RingOpened->Action1 Action2 Suppress Homocoupling/Dehalogenation: 1. Optimize Base (e.g., K3PO4) 2. Protect -OH Group RingIntact->Action2 Success Optimized Yield Action1->Success Action2->Success

Troubleshooting workflow for identifying and resolving byproduct formation.

Validated Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of O-Protected (2-Chlorocyclopropyl)methanol

This protocol utilizes a self-validating system with internal standard monitoring to ensure reproducibility and track byproduct formation in real-time. Note that the starting material can be efficiently synthesized via phase-transfer catalysis (PTC) methods[3].

Step-by-Step Methodology:

  • Substrate Protection: Protect (2-chlorocyclopropyl)methanol using TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DMF at room temperature for 4 hours. Isolate via aqueous workup and flash chromatography.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc) 2​ (2 mol%) and RuPhos (4 mol%). Add anhydrous THF (2 mL) and stir for 15 minutes until a homogeneous pre-catalyst solution forms.

  • Reagent Loading: To the flask, add the boronic acid coupling partner (1.5 equiv), dodecane (0.5 equiv, internal standard), and finely milled anhydrous K 3​ PO 4​ (3.0 equiv).

    • Causality Note: K 3​ PO 4​ is chosen over stronger bases like KOtBu to prevent base-catalyzed elimination of the chloride.

  • Reaction Initiation: Add the TBS-protected (2-chlorocyclopropyl)methanol (1.0 mmol) dissolved in THF (3 mL). Seal the flask, remove from the glovebox, and heat to 65°C.

  • In-Process Control (IPC) & Self-Validation: At 1 hour, withdraw a 50 μ L aliquot under positive N 2​ pressure. Quench with water, extract with EtOAc, and analyze via GC-MS against the dodecane standard.

    • Validation Check: The ratio of the intact product to the acyclic isomer must be >10:1. If ring-opening exceeds 10%, it immediately indicates that reductive elimination is too slow (often due to oxidized phosphine ligands). Halt the reaction and re-evaluate ligand batch integrity.

  • Workup: After 4 hours, cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

References[1] Title: Asymmetric Synthesis of the Chlorocyclopropane-Containing Callipeltoside A Side Chain

Source: figshare.com (Originally published in Organic Letters) URL: [3] Title: Addition of Cl2C: to (−)-O-Menthyl Acrylate under Sonication−Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol Source: acs.org (The Journal of Organic Chemistry) URL: [2] Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: acs.org (JACS Au) URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: (2-Chlorocyclopropyl)methanol vs. Cyclopropylmethanol

Executive Summary For researchers, scientists, and drug development professionals, small strained rings offer unique structural motifs that can dictate the pharmacokinetic and synthetic success of a pipeline. Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, small strained rings offer unique structural motifs that can dictate the pharmacokinetic and synthetic success of a pipeline. Cyclopropylmethanol (CPM) and its derivatives are renowned for their complex reactivity, primarily driven by the relief of ring strain and the formation of non-classical carbocations. However, introducing a heteroatom—such as a chlorine atom in (2-chlorocyclopropyl)methanol (2-Cl-CPM)—drastically alters the electronic landscape. This guide provides an objective, data-supported comparison of these two substrates, detailing how the C2-chlorine substituent dictates reaction kinetics, intermediate stability, and synthetic utility.

Mechanistic Causality: The Carbocation Equilibrium

The defining feature of cyclopropylmethanol reactivity is its propensity to undergo solvolysis via a highly stabilized, 1[1]. This intermediate does not exist as a static entity; rather, it rapidly equilibrates with bicyclobutonium and homoallyl cations, leading to a mixture of ring-expanded (cyclobutyl) and ring-opened (homoallyl) products[1].

Conversely, the reactivity of (2-chlorocyclopropyl)methanol is governed by the strong electron-withdrawing inductive effect (-I) of the chlorine atom. When a positive charge develops at the carbinyl carbon, the adjacent electronegative chlorine severely destabilizes the transition state. Empirical data confirms that a 2 because the system thermodynamically prefers to remain in an uncharged state rather than form a destabilized cation[2].

Carbocation_Equilibrium CPM Cyclopropylmethanol (Unsubstituted) CC_Cation Cyclopropylcarbinyl Cation CPM->CC_Cation Fast Solvolysis (-H2O/LG) Cl_CPM (2-Chlorocyclopropyl)methanol (C2-Substituted) Cl_CPM->CC_Cation Slow Solvolysis (Destabilized by Cl) BCB_Cation Bicyclobutonium Cation CC_Cation->BCB_Cation Equilibrium HA_Cation Homoallyl Cation CC_Cation->HA_Cation Equilibrium Prod_Cl Retarded Solvolysis & Altered Regioselectivity CC_Cation->Prod_Cl Prod_CPM Rapid Ring Expansion & Rearrangement Products BCB_Cation->Prod_CPM HA_Cation->Prod_CPM

Carbocation equilibrium pathways comparing CPM and 2-Cl-CPM reactivity.

Quantitative Data Comparison

To objectively compare the performance of these alternatives, we evaluate their behavior under standard solvolytic conditions. The table below summarizes the physicochemical and kinetic differences between the two systems based on established carbocation literature[1][2].

ParameterCyclopropylmethanol (CPM)(2-Chlorocyclopropyl)methanol (2-Cl-CPM)Mechanistic Rationale
Inductive Effect at C2 Neutral (H-atom)Strongly Electron-Withdrawing (-I)Chlorine pulls electron density away from the ring, increasing effective nuclear charge.
Carbocation Stability Highly StabilizedSeverely DestabilizedThe non-classical delocalization in CPM is disrupted by the adjacent Cl dipole in 2-Cl-CPM.
Relative Solvolysis Rate *Very Fast (Baseline: 1.0)Slow (< 10⁻³ relative to CPM)High activation energy required to form the destabilized cation in the chloro-derivative[2].
Primary Rearrangement Facile ring expansion to cyclobutanol derivativesRetarded expansion; favors direct substitution or uncharged speciesThe thermodynamic penalty of forming the cation prevents rapid equilibration.

*Rates normalized to the tosylate derivatives in 80% aqueous ethanol at 25°C.

Experimental Protocols: Self-Validating Methodologies

To empirically verify the reactivity differences, the following self-validating workflow is designed for kinetic solvolysis. The synthesis of the 2-Cl-CPM starting material can be achieved via 3[3].

Protocol: Comparative Kinetic Solvolysis via GC-MS

Objective: Quantify the rate of solvolysis ( k ) for CPM-tosylate versus 2-Cl-CPM-tosylate to demonstrate the rate-retarding effect of the chlorine substituent.

Step-by-Step Methodology:

  • Substrate Activation (Tosylation):

    • Action: React 10 mmol of CPM and 2-Cl-CPM separately with 1.2 eq of p-toluenesulfonyl chloride in anhydrous pyridine at 0°C for 12 hours.

    • Causality: Hydroxyl groups are poor leaving groups. Conversion to a tosylate (OTs) provides an excellent leaving group, allowing solvolysis to proceed at measurable rates without requiring harsh, degradation-inducing acidic conditions.

  • Solvolysis Reaction:

    • Action: Dissolve 1 mmol of each tosylate in 50 mL of 80% aqueous ethanol (v/v) maintained at exactly 25.0°C in a thermostated water bath.

    • Causality: 80% aqueous ethanol provides the optimal balance of ionizing power (to stabilize the transition state) and nucleophilicity (water/ethanol acting as trapping agents), while keeping the organic substrates fully dissolved[1].

  • Aliquot Sampling & Quenching:

    • Action: Extract 1.0 mL aliquots at pre-determined time intervals (e.g., every 5 mins for CPM; every 60 mins for 2-Cl-CPM). Immediately inject the aliquot into a vial containing 1.0 mL of ice-cold 0.1 M NaOH in hexane.

    • Causality: The cold temperature and non-polar phase extraction instantly halt the solvolysis reaction by neutralizing the generated acid and partitioning the unreacted tosylate away from the aqueous nucleophiles.

  • Quantification & Self-Validation:

    • Action: Add a precise volume of an internal standard (e.g., dodecane) to the hexane layer. Analyze via GC-MS.

    • Self-Validating Checkpoint: Calculate the mass balance for every time point. The sum of the molar concentrations of the unreacted tosylate and the identified products (cyclopropylcarbinyl ethyl ether, cyclobutanol, etc.) must equal the initial starting concentration (±5%). A drop in mass balance indicates volatile product loss or side-reactions, invalidating the kinetic run.

  • Kinetic Derivation:

    • Action: Plot ln([OTs]t​/[OTs]0​) versus time. The slope yields the first-order rate constant ( k ).

Experimental_Workflow Step1 1. Activation Tosylation of Alcohols Step2 2. Solvolysis 80% aq. EtOH at 25°C Step1->Step2 Purified Tosylates Step3 3. Quenching Cold NaOH / Hexane Step2->Step3 Timed Aliquots Step4 4. Analysis GC-MS + Internal Std Step3->Step4 Organic Layer Step5 5. Validation Mass Balance Check Step4->Step5 Data Output

Self-validating experimental workflow for comparative kinetic solvolysis.

Conclusion

While cyclopropylmethanol is an excellent substrate for generating highly reactive, non-classical carbocations useful in ring-expansion methodologies, (2-chlorocyclopropyl)methanol serves as a highly deactivated analogue. The strategic placement of the chlorine atom suppresses unwanted solvolytic rearrangements, making it a much more stable building block when the structural integrity of the cyclopropane ring must be maintained during subsequent synthetic transformations.

References
  • Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. Benchchem. 1

  • Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. ElectronicsAndBooks. 2

  • Addition of Cl2C: to (-)-O-Menthyl Acrylate under Sonication-Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (-)-(2-Chlorocyclopropyl)methanol. The Journal of Organic Chemistry.3

Sources

Comparative

A Researcher's Guide to (2-Chlorocyclopropyl)methanol Purity: A Comparative Analysis of qNMR and Chromatographic Techniques

For researchers, scientists, and drug development professionals, establishing the absolute purity of starting materials and intermediates like (2-Chlorocyclopropyl)methanol is not merely a quality control step; it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of starting materials and intermediates like (2-Chlorocyclopropyl)methanol is not merely a quality control step; it is the bedrock of reproducible and reliable scientific outcomes. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of (2-Chlorocyclopropyl)methanol. We will delve into the underlying principles, provide actionable experimental protocols, and present a data-driven comparison to empower you in selecting the most appropriate analytical strategy for your research needs.

The Critical Role of Purity in Drug Development

(2-Chlorocyclopropyl)methanol is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in minute quantities, can have significant downstream effects, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a precise and accurate determination of its purity is paramount.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Unlike chromatographic techniques that are inherently relative, qNMR is a primary analytical method. This means it determines the purity of a substance based on the direct relationship between the NMR signal intensity and the number of nuclei responsible for that signal, without the need for a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the integrated area of a specific resonance is directly proportional to the molar concentration of the nuclei giving rise to that signal.[1]

Why qNMR is a Powerful Tool for (2-Chlorocyclopropyl)methanol
  • Absolute Quantification: qNMR provides a direct measure of the molar ratio between the analyte and a certified internal standard of known purity.[3] This eliminates the need to isolate and characterize every potential impurity.

  • Structural Confirmation: The same NMR experiment used for quantification also provides structural information, confirming the identity of (2-Chlorocyclopropyl)methanol and potentially identifying unknown impurities.[4]

  • Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when working with valuable or limited quantities of material.[1]

Experimental Workflow for qNMR Purity Determination

The qNMR process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[5]

qNMR_Workflow cluster_Planning Method Planning cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Calculation Planning Select Solvent & Internal Standard Weighing Accurate Weighing of Analyte & Standard Planning->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition Dissolution->Acquisition Processing Phase & Baseline Correction, Integration Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Caption: qNMR workflow for purity determination.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard and Solvent:

  • Internal Standard: An ideal internal standard should be of high purity (≥99%), stable, and have resonances that do not overlap with the analyte signals.[6] For (2-Chlorocyclopropyl)methanol, a suitable internal standard would be dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene, depending on the chosen solvent. It is crucial to use a certified reference material (CRM) traceable to a national metrology institute like NIST.[7][8]

  • Solvent: The deuterated solvent must completely dissolve both the analyte and the internal standard.[6] Deuterated chloroform (CDCl3) or dimethyl sulf-oxide (DMSO-d6) are common choices for small organic molecules.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of (2-Chlorocyclopropyl)methanol and a similar molar equivalent of the internal standard into a clean vial. The use of a microbalance with high precision is essential.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.[5]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) to ensure complete relaxation of all protons between scans. This is critical for accurate integration.

    • Number of Scans (ns): A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Apply phase and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for (2-Chlorocyclopropyl)methanol and a signal from the internal standard.

  • The purity of the analyte is calculated using the following equation[5][9]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to (2-Chlorocyclopropyl)methanol and "std" to the internal standard.

Chromatographic Methods: GC and HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques widely used for purity analysis. These methods physically separate the components of a mixture, and the purity is typically determined by area percent, assuming all components have a similar response factor in the detector.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is particularly well-suited for volatile and thermally stable compounds like (2-Chlorocyclopropyl)methanol. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. The FID detector provides a response that is proportional to the mass of carbon atoms, making it a good choice for purity determination by area percent.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less volatile or thermally labile impurities, HPLC is the method of choice. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases. A UV detector is commonly used, which requires that the analyte and impurities contain a chromophore.

Comparison of Analytical Methods
FeatureqNMRGC-FIDHPLC-UV
Principle Absolute quantification based on molar ratios.[1]Separation by volatility and interaction with stationary phase; relative quantification by area percent.[10]Separation by polarity and interaction with stationary phase; relative quantification by area percent.[11]
Reference Material Requires a certified internal standard of a different compound.[12]Typically relies on area percent, assuming equal response factors for impurities. For accurate quantification of specific impurities, their reference standards are needed.Requires reference standards for specific impurities for accurate quantification.
Specificity High; provides structural information.[4]High separation efficiency for volatile compounds.High separation efficiency for a wide range of compounds.
Sample Preparation Simple dissolution.Can require derivatization for non-volatile impurities.Simple dissolution.
Analysis Time Relatively fast (5-15 minutes per sample).Typically longer run times (20-60 minutes).Can have long run times depending on the separation.
Destructive No.[1]Yes.Yes.
Validation Method validation should follow ICH Q2(R1) guidelines.[13][14]Method validation should follow ICH Q2(R1) guidelines.[13][14]Method validation should follow ICH Q2(R1) guidelines.[13][14]

Causality Behind Experimental Choices and Trustworthiness

The choice of analytical method should be guided by the specific requirements of the analysis.

  • For establishing a primary, metrologically traceable purity value , qNMR is the superior choice. Its reliance on a certified internal standard and the fundamental relationship between signal and molar concentration provides a high degree of confidence in the result. The self-validating nature of the experiment, where structural identity is confirmed simultaneously with quantification, enhances trustworthiness.

  • For routine quality control and screening for known volatile impurities , GC-FID is a robust and reliable method. Its high resolving power makes it excellent for separating closely related volatile compounds.

  • For detecting non-volatile or thermally sensitive impurities , HPLC-UV is indispensable. However, the assumption of equal response factors for all impurities in an area percent calculation can be a significant source of error if not validated.

Adherence to Regulatory Standards

All analytical methods used in drug development must be validated to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, covering aspects such as accuracy, precision, specificity, linearity, and range.[15][16] Furthermore, laboratories performing these analyses should operate under a quality management system compliant with standards such as ISO/IEC 17025 to ensure the technical competence and reliability of their results.[17][18] The United States Pharmacopeia (USP) General Chapter <761> provides specific guidance on Nuclear Magnetic Resonance spectroscopy, including its quantitative applications.[4][19]

Conclusion

For the definitive purity assessment of (2-Chlorocyclopropyl)methanol, qNMR stands out as a primary and highly accurate method . It provides a direct, SI-traceable measurement of purity with the added benefit of structural confirmation. While GC-FID and HPLC-UV are powerful and complementary techniques for impurity profiling, they are fundamentally relative methods that may require more extensive validation and the availability of impurity reference standards for accurate quantification. By understanding the principles and experimental nuances of each technique, researchers can make informed decisions to ensure the quality and integrity of their scientific work.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. Retrieved from [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. (n.d.). uspbpep.com. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). FDA. Retrieved from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13). ECA Academy. Retrieved from [Link]

  • What is an ISO 17025 Accreditation (and Why Does it Matter)? - Purafil. (n.d.). Purafil. Retrieved from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013, September 14). PMC - NIH. Retrieved from [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. -. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • ISO 17025 Accredited Lab - Applied Technical Services. (n.d.). Applied Technical Services. Retrieved from [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. (n.d.). USP-NF. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Mestrelab Resources. Retrieved from [Link]

  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761> - ECA Academy - gmp-compliance.org. (2025, June 11). ECA Academy. Retrieved from [Link]

  • ISO 17025: A Comprehensive Guide for Labs | QBench Cloud-Based LIMS. (2026, March 4). QBench Cloud-Based LIMS. Retrieved from [Link]

  • ISO 17025: General Requirements for the Competence of Testing and Calibration Laboratories - Intertek. (n.d.). Intertek. Retrieved from [Link]

  • QNMR for Reference Material Preparation - Encyclopedia.pub. (2021, February 17). Encyclopedia.pub. Retrieved from [Link]

  • Key Facts: ISO Accreditation - USDA Food Safety and Inspection Service. (2025, May 8). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Certified reference materials for quantitative NMR - Separation Science. (2023, December 8). Separation Science. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). ACS Publications. Retrieved from [Link]

  • qNMR Standards | Goss Scientific. (n.d.). Goss Scientific. Retrieved from [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd.. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. (2019, March 13). BIPM. Retrieved from [Link]

  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. (n.d.). TTB. Retrieved from [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. (n.d.). University of Puerto Rico. Retrieved from [Link]

  • Issue With Validation of A Method - Chromatography Forum. (2011, December 13). Chromatography Forum. Retrieved from [Link]

  • Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. (2020, November 11). Chromatography Today. Retrieved from [Link]

  • A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC. (2012, July 27). PMC. Retrieved from [Link]

  • GC-FID Quantification of Methanol, Ethanol, 2-Propanol, Acetone, Ethylene Glycol, Diethylene Glycol, 1,2-Propylene Glycol and 1,3-Propylene Glycol in Plasma - PubMed. (2026, February 16). PubMed. Retrieved from [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Simultaneous Headspace-GC–FID Analysis for Methanol and Ethanol in Blood, Saliva and Urine: Validation of Method and Comparison of Specimens | LCGC International - Chromatography Online. (n.d.). Chromatography Online. Retrieved from [Link]

Sources

Validation

Comprehensive HPLC Method Development and Validation Guide for (2-Chlorocyclopropyl)methanol: A Comparative Column Evaluation

Introduction (2-Chlorocyclopropyl)methanol ( C4​H7​ClO ) is a low-molecular-weight, semi-polar halogenated alcohol. It serves as a critical synthetic intermediate in the development of agrochemicals and pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Chlorocyclopropyl)methanol ( C4​H7​ClO ) is a low-molecular-weight, semi-polar halogenated alcohol. It serves as a critical synthetic intermediate in the development of agrochemicals and pharmaceuticals, with its synthesis and stereochemical isolation well-documented in phase-transfer catalysis literature ()[1].

Due to its high polarity, low molecular weight (106.55 g/mol ), and the presence of stereocenters, developing a robust High-Performance Liquid Chromatography (HPLC) method presents unique analytical challenges. This guide objectively compares the performance of traditional Reversed-Phase (RP) C18 columns against specialized alternative chemistries, providing a self-validating, step-by-step protocol for method development and validation in strict accordance with regulatory standards ()[2].

Section 1: Analyte Profiling and Method Development Rationale

To design a robust method, we must first establish the causality between the analyte's physicochemical properties and the required chromatographic conditions.

The Analytical Challenge
  • Detection Strategy : Lacking a conjugated π -system, (2-Chlorocyclopropyl)methanol exhibits weak UV absorbance, necessitating low-wavelength detection (205–210 nm). This strictly limits the organic modifier to Acetonitrile (UV cutoff 190 nm) rather than Methanol (UV cutoff 205 nm) to maintain baseline stability.

  • Phase Collapse (Dewetting) : Because the molecule is highly polar, it elutes near the void volume ( t0​ ) on standard C18 columns unless highly aqueous mobile phases (>95% water) are used. However, operating conventional C18 columns in 100% aqueous conditions forces the hydrophobic alkyl chains to fold onto themselves to minimize interaction with the polar mobile phase. This "dewetting" causes irreproducible retention times and severe peak shape degradation.

Comparative Solutions

To overcome C18 phase collapse, we evaluate two alternative column chemistries:

  • Polar-Embedded C18 (RP-Amide) : Incorporates an amide group near the silica surface. This prevents the alkyl chains from collapsing in 100% aqueous conditions and provides hydrogen-bond accepting sites for the analyte's hydroxyl group.

  • Pentafluorophenyl (PFP) : Features a highly electronegative fluorinated ring. It offers orthogonal selectivity via dipole-dipole interactions with the analyte's C-Cl bond, making it exceptionally suited for halogenated polar compounds.

Workflow A Target Analyte: (2-Chlorocyclopropyl)methanol B Conventional C18 Column (High Aqueous Mobile Phase) A->B Initial Screening C Phase Collapse / Dewetting (Irreproducible Retention) B->C Observation D Alternative Column Geometries C->D Pivot Strategy E PFP Column (Halogen/Dipole Interactions) D->E F RP-Amide Column (Aqueous Stability/H-Bonding) D->F G Chiral Stationary Phase (Enantiomer Resolution) D->G If Chiral Assay Needed

Figure 1: Decision tree for HPLC column selection based on analyte physicochemical properties.

Section 2: Comparative Column Performance

The following experimental data compares the three stationary phases under identical, highly aqueous conditions (95% Water with 0.1% H3​PO4​ / 5% Acetonitrile, Flow Rate: 1.0 mL/min, UV @ 210 nm).

Table 1: Chromatographic Performance Summary
Column Chemistry (150 x 4.6 mm, 5 µm)Retention Factor ( k′ )Asymmetry ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*
Standard C18 0.8 (Unstable)1.854,5000.9
RP-Amide 2.41.1511,2002.1
PFP (Optimal) 3.11.0814,5003.4

*Resolution calculated against the structurally similar des-chloro impurity (cyclopropylmethanol).

Conclusion : The PFP column significantly outperforms the C18 and RP-Amide columns. The dipole-dipole interactions between the pentafluorophenyl ring and the chlorine atom of the analyte yield superior retention ( k′=3.1 ) and baseline resolution ( Rs​=3.4 ).

Step-by-Step Methodology: Column Screening Protocol
  • Mobile Phase Preparation : Volumetrically measure 950 mL of HPLC-grade water and 50 mL of HPLC-grade Acetonitrile. Add 0.1% Phosphoric acid ( H3​PO4​ ) to suppress residual silanol ionization on the silica support. Degas the mixture via ultrasonication for 15 minutes.

  • Standard Preparation : Accurately weigh 10 mg of (2-Chlorocyclopropyl)methanol reference standard and dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Dilute volumetrically to a working concentration of 100 µg/mL.

  • System Equilibration : Purge the HPLC system lines to remove air bubbles. Install the test column and flow the mobile phase at 1.0 mL/min until the baseline is stable and system pressure is constant (approximately 20 column volumes).

  • Injection & Data Acquisition : Inject 10 µL of the working standard. Monitor UV absorbance at 210 nm. Record retention time ( tR​ ), tailing factor ( Tf​ ), and theoretical plates ( N ).

Section 3: Method Validation Framework (ICH Q2(R2))

Once the PFP column is selected, the method must be validated to prove it is a self-validating, reliable system suitable for routine quality control. This protocol adheres to the updated [2].

Validation SST System Suitability (RSD < 2.0%) Spec Specificity (Rs > 1.5) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Figure 2: Sequential ICH Q2(R2) validation workflow ensuring a self-validating analytical system.

Table 2: Validation Metrics (Using PFP Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Rs​>1.5 Rs​=3.4 Pass
Linearity & Range R2≥0.999 (50% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across range99.5% – 100.8%Pass
Precision %RSD ≤2.0% (n=6 injections)0.6%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass
Step-by-Step Methodology: Validation Execution
  • System Suitability Testing (SST) [Prerequisite] : Inject the 100 µg/mL working standard six consecutive times. Calculate the relative standard deviation (%RSD) for peak area and retention time. Causality: This ensures the instrument is performing optimally before any validation data is recorded. Proceed only if %RSD < 2.0%.

  • Specificity : Inject a blank (pure mobile phase) and a spiked sample containing known synthetic impurities (e.g., cyclopropylmethanol). Verify that no baseline disturbances occur at the analyte's retention time and that the resolution ( Rs​ ) between the analyte and the nearest impurity is strictly > 1.5.

  • Linearity : Prepare five distinct concentration levels (50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Plot the average peak area against the concentration and calculate the linear regression coefficient ( R2 ).

  • Accuracy (Recovery) : Spike known amounts of the (2-Chlorocyclopropyl)methanol standard into a synthetic sample matrix at 80%, 100%, and 120% of the target assay concentration. Analyze in triplicate and calculate the percentage recovery to ensure no matrix suppression occurs.

  • Precision (Intermediate) : Have a second analyst prepare a fresh set of mobile phases, standards, and samples on a different day using a different HPLC system. Compare the statistical means and standard deviations to the repeatability data to prove method robustness.

References

  • Masuno, M. N., Young, D. M., Hoepker, A. C., Skepper, C. K., & Molinski, T. F. (2005). "Addition of Cl2C: to (-)-O-menthyl acrylate under sonication-phase-transfer catalysis. Efficient synthesis of (+)- and (-)-(2-chlorocyclopropyl)methanol." Journal of Organic Chemistry, 70(10), 4162-4165. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." URL:[Link]

Sources

Comparative

Comparative Guide to Halogenated Cyclopropylmethanols in Substitution Reactions

Introduction & Mechanistic Overview Cyclopropylmethanols are highly versatile building blocks in organic synthesis and medicinal chemistry. Their reactivity in nucleophilic substitution is defined by a delicate thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Cyclopropylmethanols are highly versatile building blocks in organic synthesis and medicinal chemistry. Their reactivity in nucleophilic substitution is defined by a delicate thermodynamic equilibrium between the non-classical cyclopropylcarbinyl cation, the bicyclobutonium ion, and the homoallylic cation.

When halogen atoms—such as fluorine, chlorine, or bromine—are introduced into this system (either on the cyclopropyl ring or at the carbinol center), the thermodynamic landscape of this equilibrium shifts dramatically. This guide provides an objective, data-driven comparison of how different halogenated cyclopropylmethanols behave during substitution, detailing the mechanistic causality behind their divergent pathways and providing validated experimental protocols for drug development professionals.

Mechanistic Causality: The Halogen Effect

Fluorinated Cyclopropylmethanols (Ring Retention)

Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect, which strongly destabilizes adjacent positive charges. However, in cyclopropylcarbinyl systems, the presence of an α -CF₃ group or ring-fluorination significantly increases the kinetic barrier to ring-opening[1]. According to computational and experimental studies on chiral cyclopropylcarbinyl cations, fluorinated derivatives favor direct nucleophilic attack on the non-classical carbocation[2]. This pathway prevents the formation of the homoallylic cation, enabling formally stereoretentive SN​1 reactions[3]. The strong C–F bonds also contribute to the overall thermodynamic stability of the cyclopropyl ring, making these substrates ideal for synthesizing lipophilic, metabolically stable cyclopropyl derivatives in drug discovery[1].

Chlorinated and Brominated Cyclopropylmethanols (Ring Opening)

In contrast, heavier halogens like chlorine and bromine are more polarizable and possess lower electronegativity. When subjected to Lewis acidic conditions (e.g., MgBr₂ or SOCl₂), these substrates readily undergo cyclopropylcarbinyl-to-homoallyl rearrangement. The transition state for ring-opening is stabilized by the polarizability of the heavier halogens, and the resulting homoallylic carbocation is rapidly trapped by the halide. For example, the reaction of cyclopropylmethanols with SOCl₂ or magnesium halides leads almost exclusively to homoallylic halides via an intermediate oxonium ion pair, which undergoes rate-determining ring cleavage[4].

Pathway A Halogenated Cyclopropylmethanol B Nonclassical Cyclopropylcarbinyl Cation A->B Lewis Acid / -H2O C Homoallylic Cation B->C Ring Expansion (Low barrier for Cl/Br) D Stereoretentive Substitution Product (Favored by F) B->D Nucleophilic Attack E Homoallylic Halide (Favored by Cl/Br) C->E Halide Trapping

Mechanistic divergence of halogenated cyclopropylmethanols under substitution conditions.

Comparative Data: Reaction Outcomes

The table below summarizes the divergent quantitative and qualitative outcomes of substitution reactions based on the halogen substitution pattern.

Substrate TypeReagent SystemPrimary IntermediateDominant PathwayTypical YieldStereochemical Outcome
α -CF₃-Cyclopropylmethanol TMS-NCS / Lewis AcidNon-classical Cyclopropylcarbinyl CationRing Retention ( SN​1 )80–90%High Diastereoselectivity (Stereoretentive)
Ring-Fluorinated Cyclopropylmethanol DAST or DeoxofluorFluorinated Cyclopropyl CationRing Retention ( SN​2 / SN​1 )75–85%Inversion at Carbinol
Unsubstituted / Alkyl Cyclopropylmethanol MgBr₂ in Et₂OMagnesium Oxonium BromideRing Opening85–95%E-selective Homoallylic Bromide
Benzo-fused Cyclopropylmethanol SOCl₂Cyclopropyl / Allylcarbinyl CationSequential Rearrangement40–60%Complex Mixture / Aryl Shift

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify the success of the mechanistic pathway.

Protocol A: Synthesis of Homoallylic Bromides via Ring-Opening

Objective: Convert cyclopropylmethanols to E-homoallylic bromides using mild Lewis acid conditions. Causality: MgBr₂ acts as a bidentate Lewis acid, coordinating the hydroxyl oxygen to form a magnesium oxonium bromide ion pair. The proximity of the bromide within this tight ion pair ensures rapid, regioselective trapping of the developing homoallylic cation during the rate-determining ring-opening step, preventing non-specific polymerization[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Add anhydrous Et₂O (0.2 M relative to substrate).

  • Reagent Addition: Add 1.5 equivalents of anhydrous MgBr₂. Stir at room temperature for 10 minutes to ensure partial dissolution/suspension.

  • Substrate Addition: Slowly add 1.0 equivalent of the cyclopropylmethanol derivative dropwise via syringe.

  • Reaction: Heat the mixture to reflux (35 °C) for 2–4 hours.

  • Quenching & Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The reaction is successful and complete if the cyclopropyl multiplets (typically δ 0.2–0.6 ppm) are entirely absent, replaced by diagnostic homoallylic olefinic protons ( δ 5.4–5.8 ppm) and the –CH₂Br triplet ( δ 3.3–3.5 ppm).

Protocol B: Stereoretentive Substitution of α -CF₃ Cyclopropylmethanols

Objective: Substitute the hydroxyl group with a nucleophile (e.g., thiocyanate) while retaining the cyclopropyl ring and the stereocenter. Causality: The highly electron-withdrawing CF₃ group destabilizes the standard carbocation, forcing the intermediate into a non-classical cyclopropylcarbinyl state. This rigid intermediate blocks the "front" face, directing the incoming nucleophile to attack from a specific trajectory that results in a double inversion (net retention of stereochemistry)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the α -CF₃ cyclopropylmethanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere at -78 °C.

  • Activation: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv) followed by the nucleophile (e.g., TMS-NCS, 1.2 equiv).

  • Reaction: Maintain the temperature at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

  • Quenching: Quench with saturated NaHCO₃ solution at -20 °C. Extract with CH₂Cl₂, dry over Na₂SO₄, and evaporate.

  • Self-Validation Checkpoint: Perform ¹⁹F NMR and ¹H NMR. The retention of the cyclopropyl ring is confirmed by upfield multiplets ( δ 0.4–0.8 ppm). The diastereomeric ratio (dr) can be precisely determined by integrating the distinct CF₃ doublets in the ¹⁹F NMR spectrum (typically located between δ -72 to -76 ppm).

Workflow Step1 1. Substrate Activation (MgBr2 or TMS-NCS) Step2 2. Intermediate Formation (Ion Pair / Carbocation) Step1->Step2 Split Halogen Effect? Step2->Split PathF Fluorinated (e.g., CF3) High Ring Stability Split->PathF F-substitution PathBr Brominated/Chlorinated Facile Ring Opening Split->PathBr Cl/Br-substitution OutF Cyclopropyl Derivative (Stereospecific) PathF->OutF OutBr Homoallylic Halide (E-selective) PathBr->OutBr

Workflow for selective substitution based on halogen substitution patterns.

References

  • Linclau, B., et al. (2020). "Fluorinated cyclopropylmethanol derivatives". University of Southampton Research Repository.
  • Menzek, A., & Karakaya, M. (2004). "Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System". Turkish Journal of Chemistry.
  • Marek, I., et al. (2023). "Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols". The Journal of Organic Chemistry.
  • Artzy, J. Y., et al. (2025).

Sources

Validation

A Comparative Guide to GC-MS Analytical Methods for (2-Chlorocyclopropyl)methanol Detection

For Researchers, Scientists, and Drug Development Professionals The Analytical Challenge: Understanding (2-Chlorocyclopropyl)methanol (2-Chlorocyclopropyl)methanol is a small, polar, and reactive molecule. These characte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Understanding (2-Chlorocyclopropyl)methanol

(2-Chlorocyclopropyl)methanol is a small, polar, and reactive molecule. These characteristics present a unique set of challenges for GC-MS analysis. The presence of a strained cyclopropyl ring and a reactive chlorine atom makes the analyte susceptible to thermal degradation and rearrangement in the high-temperature environment of the GC inlet and column[1]. Furthermore, its polarity can lead to poor peak shape and tailing on non-polar columns due to interactions with active sites in the GC system. Therefore, a successful analytical method must be carefully designed to ensure the integrity of the analyte and the accuracy of the results.

Direct GC-MS Analysis: A Feasible but Nuanced Approach

Direct injection of (2-Chlorocyclopropyl)methanol is possible, but requires careful consideration of the analytical conditions to mitigate the aforementioned challenges.

Recommended Direct GC-MS Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

Chromatographic Conditions:

  • Column: A mid-polar to polar capillary column is recommended to improve peak shape. A good starting point is a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: A lower injector temperature (e.g., 200-220 °C) is crucial to minimize on-column thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) is recommended for initial method development to avoid column overloading and minimize matrix effects.

Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Based on the mass spectrum of the closely related cyclopropylmethanol, key ions to monitor would likely include fragments resulting from the loss of water, chlorine, and cleavage of the cyclopropyl ring. For cyclopropylmethanol, significant ions are observed at m/z 44, 43, 39, 31, and 27[2]. For (2-Chlorocyclopropyl)methanol, characteristic ions would include the molecular ion and fragments showing the isotopic pattern of chlorine.

Rationale for Methodological Choices

The choice of a polar column is deliberate to counteract the polar nature of the alcohol functional group, thereby reducing peak tailing and improving resolution. The lower injector temperature is a critical parameter to prevent the thermal rearrangement or degradation of the cyclopropane ring, a known issue with such strained systems in hot injectors[1].

Enhancing Sensitivity and Reducing Matrix Effects: A Comparison of Sample Introduction Techniques

For trace-level detection and analysis in complex matrices, alternative sample introduction techniques are often superior to direct injection. Here, we compare three common approaches: Headspace (HS), Solid-Phase Microextraction (SPME), and Purge and Trap (P&T).

Technique Principle Advantages Disadvantages Best Suited For
Static Headspace (HS) Analysis of the vapor phase in equilibrium with the sample in a sealed vial.Simple, robust, and easily automated. Minimizes matrix effects.Less sensitive for semi-volatile compounds. Requires careful optimization of temperature and equilibration time.Routine analysis of volatile impurities in solid or liquid samples where high sensitivity is not the primary requirement.
Headspace Solid-Phase Microextraction (HS-SPME) A fused silica fiber coated with a stationary phase is exposed to the headspace of a sample to adsorb and concentrate volatile analytes.High sensitivity and selectivity. Solvent-free extraction.Fiber cost and limited lifetime. Requires careful optimization of fiber chemistry, extraction time, and temperature.Trace-level analysis of volatile and semi-volatile compounds in complex matrices like biological fluids or environmental samples.
Purge and Trap (P&T) An inert gas is bubbled through a liquid sample, and the purged volatile compounds are trapped on an adsorbent material before being thermally desorbed into the GC.Excellent for concentrating volatile organic compounds from aqueous samples, providing very high sensitivity.More complex instrumentation. Can be affected by sample foaming. Less suitable for non-aqueous samples.Environmental analysis of volatile contaminants in water and wastewater.

Expert Insight: For the analysis of (2-Chlorocyclopropyl)methanol in pharmaceutical formulations, Headspace GC-MS offers a good balance of sensitivity, simplicity, and robustness. It effectively separates the volatile analyte from non-volatile matrix components, reducing the risk of column contamination and matrix-induced signal suppression. For bioanalytical applications requiring lower detection limits, HS-SPME would be the preferred method due to its superior concentrating power[3][4]. Purge and Trap is generally overkill for this application unless analyzing very large volumes of aqueous samples for ultra-trace levels[5][6].

The Role of Derivatization: Improving Chromatographic Performance

For challenging analyses, derivatization can be a powerful tool to improve the volatility, thermal stability, and chromatographic behavior of polar analytes like alcohols.

Derivatization Workflow

Caption: Workflow for the derivatization of (2-Chlorocyclopropyl)methanol prior to GC-MS analysis.

Common Derivatization Approaches for Alcohols
  • Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This significantly increases volatility and reduces polarity.

  • Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form an ester. This can improve chromatographic properties and introduce a fluorinated tag for enhanced detection by electron capture detection (ECD) if available.

Causality in Experimental Choice: Derivatization is particularly beneficial when dealing with low concentrations of the analyte or in matrices that can interfere with the analysis of the underivatized alcohol. The formation of a less polar derivative can lead to sharper peaks, better resolution from matrix components, and improved sensitivity.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust analytical method is a self-validating system. For drug development professionals, adherence to International Council for Harmonisation (ICH) guidelines for method validation is paramount[7].

Key Validation Parameters
Parameter Objective Typical Acceptance Criteria
Specificity To ensure that the signal measured is from the analyte of interest and not from interfering components.Peak purity analysis, comparison with a reference standard, and analysis of blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Correlation coefficient (r²) > 0.995 over a defined range.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 80-120% for drug substance analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) should be < 15% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like injector temperature, flow rate, or oven ramp rate are slightly varied.

Comparative Summary and Recommendations

Caption: Logical relationship and progression of GC-MS methods for (2-Chlorocyclopropyl)methanol analysis.

Final Recommendation:

For routine quality control and release testing of (2-Chlorocyclopropyl)methanol in drug substances or products where the expected concentration is well above the detection limit, a validated Headspace GC-MS method is the most practical and reliable approach. It offers a good compromise between ease of use, robustness, and sensitivity, while effectively mitigating matrix interference.

For research and development applications, particularly in impurity profiling or pharmacokinetic studies where trace-level detection is critical, HS-SPME-GC-MS is the recommended technique. The increased sensitivity and selectivity provided by SPME will be invaluable in these scenarios.

In all cases, careful method development and validation are essential to ensure the generation of accurate and defensible data.

References

  • Frontiers. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • PubMed. (2003, January 24). Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter. Retrieved from [Link]

  • ALWSCI. (2026, February 10). Purge And Trap Versus Headspace Sampling in GC Analysis. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. Retrieved from [Link]

  • PMC. (2024, February 12). HS-GC–MS analysis of volatile organic compounds after hyperoxia-induced oxidative stress: a validation study. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Gerstel. (2023, September 5). Dynamic Headspace vs. Purge and Trap: A Comparative Insight. Retrieved from [Link]

  • PMC. (2018, January 4). A comparison of sample preparation methods for extracting volatile organic compounds (VOCs) from equine faeces using HS-SPME. Retrieved from [Link]

  • MDPI. (2022, September 5). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Gavin Publishers. (2018, January 15). Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopropyl carbinol. Retrieved from [Link]

  • PharmaCompass. (n.d.). Cyclopropyl-Methanol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopropyl carbinol. Retrieved from [Link]

  • CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
  • NIST WebBook. (n.d.). 1-Propanol, 2-chloro-. Retrieved from [Link]

  • PubMed. (2005, May 15). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • Semantics Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 139. Retrieved from [Link]

  • Pure. (1991, January 1). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Retrieved from [Link]

  • Google Patents. (n.d.). DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane.
  • PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • EPA. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • ResearchGate. (2013, January 6). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). Retrieved from [Link]

  • University of Puerto Rico. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. Retrieved from [Link]

  • Atlantis Press. (n.d.). Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. Retrieved from [Link]

  • PMC. (n.d.). Low‐Pressure Synthesis of Alcohols by the Formal Addition of Methanol to Olefins. Retrieved from [Link]

Sources

Comparative

Comparative Kinetic Studies of (2-Chlorocyclopropyl)methanol Derivatives: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in predicting the reactivity of strained ring systems. (2-Chlorocyclopropyl)methanol derivatives are highly valuable intermediates in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in predicting the reactivity of strained ring systems. (2-Chlorocyclopropyl)methanol derivatives are highly valuable intermediates in the synthesis of complex carbocycles and pharmaceutical agents. However, their reactivity is notoriously complex, governed by the delicate interplay of ring strain, stereochemistry, and non-classical carbocation dynamics.

This guide provides an objective comparison of the kinetic profiles of these derivatives, synthesizing field-proven insights with rigorous experimental data to help you optimize your synthetic and analytical workflows.

Mechanistic Context: The Bicyclobutonium Triad

To understand the kinetics of (2-chlorocyclopropyl)methanol derivatives, we must first examine the causality behind their reactivity. When these derivatives (typically activated as tosylates or halides) undergo solvolysis, the departure of the leaving group does not form a simple primary carbocation. Instead, it generates a highly stabilized, non-classical cyclopropylmethyl/bicyclobutonium cation triad [1].

The presence of an electronegative chlorine atom on the ring fundamentally alters the energy landscape of this intermediate, dictating whether the molecule undergoes direct substitution, ring expansion (to a cyclobutyl derivative), or ring opening (to a homoallyl derivative).

G Substrate 2-Chlorocyclopropylmethyl Derivative Solvolysis Solvolysis (Rate-Limiting) Substrate->Solvolysis NonClassical Non-Classical Intermediate (Bicyclobutonium) Solvolysis->NonClassical RingExp Ring Expansion NonClassical->RingExp RingOpen Ring Opening NonClassical->RingOpen Subst Direct Substitution NonClassical->Subst Cyclobutyl 3-Chlorocyclobutyl Products RingExp->Cyclobutyl Homoallyl 4-Chloro-3-butenyl Products RingOpen->Homoallyl Cyclopropyl 2-Chlorocyclopropylmethyl Products Subst->Cyclopropyl

Rearrangement pathways of the 2-chlorocyclopropylmethyl cation.

Comparative Kinetic Data & Stereochemical Causality

The solvolysis rate of cyclopropylmethyl systems is highly sensitive to stereochemistry. For the cyclopropyl group to optimally stabilize the developing positive charge, it must adopt a bisected conformation . This geometry allows maximum orbital overlap between the cyclopropyl C1-C2 bonds and the empty p-orbital of the carbocation[2].

As shown in the comparative data below, the position of the chlorine atom dictates the kinetic outcome:

  • Trans-Isomers: Can readily adopt the bisected conformation. Their reaction rate is primarily retarded by the inductive electron-withdrawing effect of the chlorine atom.

  • Cis-Isomers: Suffer from severe steric repulsion between the cis-chlorine and the reacting center. This steric clash forces the molecule out of the ideal bisected geometry, leading to a massive kinetic penalty.

Table 1: Relative Solvolysis Rates of Cyclopropyl Derivatives
SubstrateRelative Rate ( krel​ ) ktrans​/kcis​ RatioMechanistic Driver
Unsubstituted cyclopropyl 1.00N/AOptimal bisected conformation enables maximum orbital overlap.
trans-2-Chlorocyclopropyl 0.0651.93Inductive electron withdrawal by chlorine retards carbocation formation.
cis-2-Chlorocyclopropyl 0.034-Steric hindrance disrupts the bisected geometry, severely limiting stabilization.
2,2-Dichlorocyclopropyl 0.005N/AExtreme inductive withdrawal and decreased polarizability of C1-C2 bonds.

(Data synthesized from kinetic solvolysis studies in 80% aqueous acetone at 45°C) [2]

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols have been designed as self-validating systems.

Protocol A: Synthesis of (2-Chlorocyclopropyl)methanol Precursors via PTC

Before kinetic solvolysis can be studied, pure substrates must be synthesized. Dichlorocyclopropanation of acrylates under Phase-Transfer Catalysis (PTC) with sonication provides excellent yields (85-94%) [3].

  • Reagent Preparation: Dissolve (-)-O-menthyl acrylate (0.05 M) in chloroform ( CHCl3​ ). Add tetramethylammonium bromide (5 mol %) as the phase-transfer catalyst.

  • Alkaline Addition: Introduce solid KOH to the mixture.

    • Causality Insight: Using solid KOH instead of aqueous NaOH minimizes ester hydrolysis and maximizes the interfacial generation of the dichlorocarbene intermediate.

  • Sonication: Subject the heterogeneous mixture to ultrasound at a constant 24°C.

    • Causality Insight: Sonication dramatically enhances mass transfer across the solid-liquid interface, accelerating the generation of the :CCl2​ species.

  • Reduction: Isolate the resulting dichlorocyclopropanecarboxylate ester, then subject it to reduction (e.g., via LiAlH4​ ) to yield the corresponding methanol derivative.

  • Self-Validation Check: Conduct a parallel kinetic run using CDCl3​ instead of CHCl3​ . A measured initial rate ratio ( kCHCl3​​/kCDCl3​​ ) of ~1.7 confirms that the deprotonation of chloroform is the rate-limiting step, validating your catalytic cycle [3].

Protocol B: Conductometric Solvolysis Kinetics

For precise kinetic measurements of cyclopropylmethyl solvolysis, conductometry is superior to titrimetry due to its continuous data acquisition capabilities [1].

Workflow Prep 1. Substrate Preparation Temp 2. Thermostatted Bath Prep->Temp Sample 3. Aliquot Extraction Temp->Sample Analyze 4. Conductometric Analysis Sample->Analyze Calc 5. Kinetic Plotting Analyze->Calc

Step-by-step workflow for conductometric solvolysis kinetic analysis.

  • Solvent Preparation: Prepare an 80% aqueous ethanol or aqueous acetone solution. Degas the solvent thoroughly to prevent micro-bubble formation within the conductivity cell, which skews resistance readings.

  • Thermostatic Control: Submerge the conductivity cell in a precision thermostatted bath maintained at 45.0 ± 0.1 °C.

    • Causality Insight: Solvolysis rates are exponentially dependent on temperature; strict thermal control is non-negotiable for extracting accurate activation parameters.

  • Initiation: Inject a known concentration of the (2-chlorocyclopropyl)methyl tosylate into the cell.

  • Data Acquisition: Continuously record the increase in conductance. As the substrate solvolyzes, the generation of TsOH increases the ionic strength of the medium.

  • Self-Validation Check: Plot ln(Λ∞​−Λt​) versus time. The strict linearity of this first-order plot ( R2>0.99 ) over at least three half-lives self-validates that the reaction follows a pure SN​1 pathway without autocatalytic interference or competing SN​2 solvent participation.

References

  • Solvolysis of p-(2-substituted cyclopropyl)-alpha-methylbenzyl chlorides. Bulletin of the Chemical Society of Japan, 64(10), 2954-2960 (1991). Retrieved from:[Link]

  • Addition of Cl2C: to (−)-O-Menthyl Acrylate under Sonication−Phase-Transfer Catalysis. Efficient Synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol. The Journal of Organic Chemistry, 70(10), 4162-4165 (2005). Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2-Chlorocyclopropyl)methanol

As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just about regulatory compliance; they are the bedrock of a safe and efficient laboratory. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just about regulatory compliance; they are the bedrock of a safe and efficient laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of (2-Chlorocyclopropyl)methanol, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Profile and Risk Assessment

  • Chlorinated Hydrocarbon: The presence of a chlorine atom suggests that this compound should be treated as a halogenated solvent. Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous waste.[1]

  • Cyclopropyl Moiety: The strained cyclopropane ring can impart reactivity.[2] Compounds containing this group are often flammable and require careful handling.[2][3]

  • Alcohol Group (-methanol): The methanol component suggests potential toxicity and flammability. Methanol itself is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin, causing damage to the central nervous system.[4][5]

Based on analogous compounds like (2-chloro-2-fluorocyclopropyl)methanol, we can infer that (2-Chlorocyclopropyl)methanol is likely a flammable liquid, an acute toxin, and a skin/eye irritant.[6]

Inferred Hazard Summary:

Hazard CategoryInferred RiskRationale & Supporting Evidence
Flammability HighClassified as a Flammable Liquid based on related structures.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[7]
Toxicity HighAcute toxicity (oral, dermal, inhalation) is likely due to the methanol group.[4][5] May cause organ damage.
Irritation ModerateExpected to cause skin, eye, and respiratory irritation, similar to other cyclopropyl compounds and chlorinated solvents.[2][3][6]
Environmental HazardousChlorinated solvents are regulated as toxic pollutants under the Clean Water Act and should not be disposed of down the drain.[1][8][9]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety mandates the use of appropriate barriers to prevent exposure. The following PPE and engineering controls are essential when handling (2-Chlorocyclopropyl)methanol in any state—pure, in solution, or as waste.

Engineering Controls:

  • Fume Hood: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[10]

  • Safety Shower & Eyewash Station: Ensure immediate access to a functional eyewash station and safety shower.[11]

Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]
Skin Protection Chemical-Resistant GlovesUse appropriate chemical-impermeable gloves. Inspect gloves for integrity before each use.[12] Given the chlorinated nature, consider materials like butyl or fluoroelastomer for extended contact.
Protective Clothing Lab CoatA flame-resistant lab coat is required. For tasks with a high risk of splashing, impervious clothing should be worn.[12]
Respiratory Protection Respirator (if needed)If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[12]

Spill Management Protocol

In the event of an accidental release, a swift and systematic response is critical to mitigate risks.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[12]

  • Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of ignition.[9][12] Vapors can travel and flash back.[7][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[7][9][11]

  • Decontaminate: Clean the spill surface thoroughly with soap and water. Collect the cleaning materials as hazardous waste.[10]

Waste Segregation, Collection, and Disposal

Proper disposal begins with meticulous segregation at the point of generation. This is not only a regulatory requirement but also a cost-control measure. The disposal of halogenated waste is often more expensive than non-halogenated waste; mixing them increases disposal costs unnecessarily.[8]

Operational Protocol for Waste Handling:

  • Designate a Waste Container: Use a clearly labeled, chemically resistant container with a tight-fitting lid. The label must include the words "Hazardous Waste," the full chemical name "(2-Chlorocyclopropyl)methanol," and a clear indication of its hazards (e.g., Flammable, Toxic).[8]

  • Segregate Waste Streams:

    • Halogenated Waste: This is the primary container for (2-Chlorocyclopropyl)methanol and any solvents it was mixed with.

    • Solid Waste: Contaminated solid items (gloves, absorbent pads, etc.) must be placed in a separate, sealed container also labeled as hazardous waste.[13]

    • Aqueous Waste: Do not dispose of this chemical down the drain.[8] Any aqueous solutions containing (2-Chlorocyclopropyl)methanol must be collected as hazardous aqueous waste.

  • Accumulate Safely: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[11]

Disposal Workflow Diagram:

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposition (Off-site) gen Experiment Generates (2-Chlorocyclopropyl)methanol Waste ppe Wear Full PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Labeled Halogenated Waste Container ppe->container collect Transfer Waste in Fume Hood container->collect seal Seal Container Securely collect->seal store Store in Satellite Accumulation Area seal->store log Log Waste for Pickup store->log pickup Waste Pickup by Certified Environmental Services Vendor log->pickup transport Transport by Licensed Hauler pickup->transport dispose Final Disposal via Permitted Incineration or Reclamation transport->dispose

Caption: Waste Management Workflow for (2-Chlorocyclopropyl)methanol.

Approved Disposal Pathways

Direct chemical neutralization of chlorinated compounds in a laboratory setting is not recommended without validated procedures specific to the chemical. Such reactions can produce unknown and potentially more hazardous byproducts. Therefore, the only authoritative and self-validating disposal method is through a licensed professional hazardous waste management company.[8]

The two primary disposal routes are:

  • Incineration: This is the preferred method for many chlorinated organic compounds.[1] A permitted hazardous waste incinerator operates at high temperatures and with advanced scrubbing systems to ensure the complete destruction of the compound and neutralization of harmful byproducts like hydrogen chloride.

  • Solvent Recycling/Reclamation: Some facilities are equipped to reclaim and purify chlorinated solvents.[13][14] This is an environmentally sustainable option that reduces the need for virgin solvent production.[13][15]

Your institution's Environmental Health & Safety (EHS) office will have contracts with certified vendors who can safely transport and dispose of this waste stream in compliance with all federal, state, and local regulations.[1][13] You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled correctly until its final disposition.[8]

References

  • Chlorinated Solvent Disposal and Recycling Services. (2022, April 25). AA Waste Solutions. Retrieved from [Link]

  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023, September 11). ChemBeast. Retrieved from [Link]

  • (2-chloro-2-fluorocyclopropyl)methanol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Recycling & Disposal - Chlorinated Solvents. European Chlorinated Solvents Association. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • Material Safety Data Sheet - Cyclopropyl Carbinol, 99%. (2003, March 18). Cole-Parmer. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use?. P2 InfoHouse. Retrieved from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, March 13). NIST. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Management by Small-Quantity Generators: Chlorinated Solvents in the Dry Cleaning Industry. RAND Corporation. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2020, March 31). Methanex. Retrieved from [Link]

  • METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Chlorocyclopropyl)methanol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive building blocks into synthetic pipelines. (2-Chlorocyclopropyl)methanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive building blocks into synthetic pipelines. (2-Chlorocyclopropyl)methanol (CAS: 89723-51-3) is a highly valuable intermediate used in the synthesis of conformationally restricted pharmacophores. However, its unique structural features demand rigorous, causality-driven safety protocols.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring that every procedure acts as a self-validating system to protect both personnel and the integrity of your research.

Mechanistic Hazard Profile: Understanding the Causality

To handle a chemical safely, one must understand why it is hazardous. The risks associated with (2-Chlorocyclopropyl)methanol stem directly from its molecular architecture:

  • Ring Strain & Alkylating Potential: The cyclopropane ring possesses significant angular strain (~27.5 kcal/mol). The presence of an electronegative chlorine substituent makes the ring highly susceptible to nucleophilic attack or ring-opening under thermal or catalytic conditions. This reactivity means the compound can potentially act as an alkylating agent, posing severe toxicity risks.

  • Amphiphilic Dermal Penetration: The primary hydroxyl (-OH) group provides hydrogen-bonding capabilities that act as a penetration enhancer. This allows the lipophilic chlorocyclopropyl moiety to rapidly permeate standard latex or thin nitrile barriers.

  • Volatility & Acute Toxicity: As a low-molecular-weight halogenated organic compound, it exhibits volatility that poses acute inhalation risks. Based on structural analogs, it is classified under GHS as a Flammable Liquid, an Acute Toxin (Oral/Dermal/Inhalation), a Skin/Eye Irritant, and carries Specific Target Organ Toxicity (STOT SE 3) warnings for central nervous system depression[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated alcohols. The Occupational Safety and Health Administration (OSHA) requires a rigorous hazard assessment for hand protection[2]. The following matrix outlines the mandatory PPE specifications and the physicochemical rationale for each choice.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Heavy-duty Butyl rubber or double-gloved Nitrile (≥8 mil).Butyl rubber provides superior resistance to halogenated organics and prevents amphiphilic permeation by the alcohol moiety.
Eye/Face Protection Snug-fitting chemical splash goggles + polycarbonate face shield.Protects against aerosolized droplets during transfer; prevents severe corneal damage from the reactive alkyl chloride.
Body Protection Flame-resistant (FR) lab coat + chemical-resistant apron.Mitigates dermal exposure from spills; FR material is required due to the compound's combustible nature.
Engineering Controls Class II Type B2 Biosafety Cabinet or Chemical Fume Hood.Prevents inhalation of volatile halogenated vapors. Face velocity must be verified at >100 feet per minute (fpm).

Experimental Protocols: Safe Handling & Transfer

Every protocol must be a self-validating system. The following step-by-step methodology ensures that any failure in containment is immediately detectable and mitigable.

Protocol: Closed-System Syringe Transfer
  • Preparation & Purging: Secure the reagent bottle in a secondary containment tray within the fume hood. Purge the headspace of the receiving flask with ultra-high purity (UHP) Argon or Nitrogen to prevent oxidative degradation or moisture-induced side reactions.

  • Needle Selection: Use a deflected-point (Huber) needle to puncture the septum.

    • Causality: Standard bevel needles can core the septum, compromising the hermetic seal and allowing volatile, toxic vapors to escape into the hood environment.

  • Self-Validation Check (Seal Integrity): Before withdrawing the liquid, pull a slight vacuum on the empty syringe while the needle is in the headspace. If the plunger holds its position when released, the system is hermetically sealed. If it drops, the septum is compromised and must be replaced before proceeding.

  • Pressure Equalization: Inject a volume of inert gas equal to the volume of (2-Chlorocyclopropyl)methanol you intend to withdraw. This prevents the formation of a vacuum, which could cause sudden air ingress or aerosolization of the reactive liquid upon needle withdrawal.

  • Transfer & Quenching: Smoothly withdraw the liquid and transfer it to the reaction vessel. Immediately rinse the syringe and needle with a compatible non-reactive solvent (e.g., anhydrous acetone) before the residual chlorocyclopropyl compound can degrade or cross-react.

Spill Response & Waste Disposal Plan

In the event of a containment failure, immediate, pre-planned logistical actions are required to prevent exposure and environmental contamination. The overriding principle of laboratory safety is that no activity should begin unless a comprehensive disposal plan is formulated[3].

Immediate Spill Response Methodology
  • Evacuate & Ventilate: Alert personnel and evacuate the immediate vicinity. Maximize fume hood exhaust to clear volatile halogenated vapors.

  • Containment: Do not use combustible absorbents like sawdust. Apply an inert, inorganic absorbent such as vermiculite or diatomaceous earth to the perimeter of the spill, working inward.

    • Causality: The reactive nature of the halogenated cyclopropane can trigger exothermic reactions with incompatible organic absorbents.

  • Self-Validation Check (Decontamination): After containment and cleanup, use a portable photoionization detector (PID) around the fume hood sash. A reading of 0 ppm validates that the decontamination is complete and the area is safe for normal operations.

Waste Disposal Logistics
  • Strict Segregation: All contaminated materials (absorbents, gloves) and liquid waste must be strictly segregated into designated Halogenated Organic Waste containers.

  • Regulatory Causality: Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and poses severe exothermic risks during waste processing[4]. Ensure containers are clearly labeled with the specific CAS number (89723-51-3) and appropriate GHS hazard pictograms.

Visualizing the Operational Workflow

The following diagram maps the logical decision tree for standard operations and emergency spill response when handling this compound.

G Start Pre-Operation Risk Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don Specialized PPE (Butyl/Nitrile, Goggles) Hood->PPE Transfer Closed-System Transfer (Schlenk/Syringe) PPE->Transfer Spill Spill Detected? Transfer->Spill Evacuate Evacuate & Ventilate Spill->Evacuate Yes Success Reaction Complete Spill->Success No Contain Contain with Inert Absorbent Evacuate->Contain Waste Halogenated Organic Waste Stream Contain->Waste Success->Waste

Operational and spill response workflow for handling (2-Chlorocyclopropyl)methanol.

References

  • NextSDS. "(2-chloro-2-fluorocyclopropyl)methanol — Chemical Substance Information". NextSDS Database. URL:[Link][1]

  • National Research Council. "Working with Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link][2]

  • Duke Occupational & Environmental Safety Office. "Safety Manual - Duke Chemistry". Duke University. URL: [Link][4]

  • National Research Council. "Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link][3]

Sources

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